Omethoate-d3
Description
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Properties
IUPAC Name |
2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXOQEXFMJCDPG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)CSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676083 | |
| Record name | O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189510-77-7 | |
| Record name | O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Omethoate-d3: Structure, Properties, and Application in Bioanalytical Methods
This technical guide provides a comprehensive overview of Omethoate-d3, a deuterated isotopologue of the organophosphate insecticide Omethoate. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the chemical structure, physicochemical properties, and critically, the application of this compound as an internal standard in quantitative bioanalytical assays. The narrative emphasizes the scientific rationale behind methodological choices, ensuring a robust and reliable analytical approach.
Introduction: The Significance of Isotopic Labeling in Omethoate Analysis
Omethoate, the oxygen analog and primary active metabolite of the insecticide Dimethoate, is a potent acetylcholinesterase inhibitor.[1][2] Its presence in environmental and biological samples is of significant toxicological concern, necessitating sensitive and accurate analytical methods for its quantification.[3][4] The inherent variability of complex matrices such as plasma, urine, and tissue homogenates can lead to significant analytical challenges, including ion suppression or enhancement in mass spectrometry-based assays.[5]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these matrix effects.[6] By incorporating three deuterium atoms on the N-methyl group, this compound exhibits nearly identical chemical and physical properties to the unlabeled analyte.[7] This ensures that it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. The mass difference allows for its distinct detection by a mass spectrometer, enabling accurate correction for analytical variability and leading to highly reliable quantitative data.[5]
Chemical Structure and Physicochemical Properties
The key distinction of this compound lies in the substitution of three hydrogen atoms with deuterium on the N-methyl group. This seemingly minor alteration has a profound impact on its utility in analytical chemistry without significantly altering its chemical behavior in the analytical workflow.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are essentially identical to those of Omethoate, with a marginal increase in molecular weight due to the presence of deuterium.
| Property | Value | Source |
| Chemical Name | 2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | [7] |
| CAS Number | 1189510-77-7 | [7] |
| Molecular Formula | C₅H₉D₃NO₄PS | [7] |
| Molecular Weight | 216.21 g/mol | [7] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in methanol, acetonitrile, and water | Inferred from Omethoate solubility |
| LogP | -0.9 | [7] |
Plausible Synthesis Route for this compound
While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible synthetic route can be conceptualized based on the known synthesis of Omethoate and general deuteration techniques. The key step involves the introduction of the trideuteriomethylamine.
A common method for Omethoate synthesis involves the reaction of O,O-dimethyl phosphorothioic acid with 2-chloro-N-methylacetamide. For the deuterated analog, the synthesis would likely utilize 2-chloro-N-(trideuteriomethyl)acetamide. This deuterated intermediate can be prepared by reacting chloroacetyl chloride with trideuteriomethylamine (CD₃NH₂).
Caption: Plausible synthetic pathway for this compound.
This approach ensures the specific incorporation of the deuterium label at the desired position with high isotopic purity.
Application as an Internal Standard in Bioanalysis
The primary and most critical application of this compound is as an internal standard for the quantification of Omethoate in complex biological matrices. Its utility is best demonstrated through a detailed experimental protocol employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for Methodological Choices
The selection of each component of the analytical method is guided by the physicochemical properties of Omethoate and the need for high sensitivity and selectivity.
-
Sample Preparation: A "dilute and shoot" or a simple protein precipitation method is often preferred for urine and plasma samples to minimize sample manipulation and potential analyte loss.[4] For more complex matrices like tissue, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides efficient extraction and cleanup.[5] Acetonitrile is a common extraction solvent due to its ability to efficiently precipitate proteins and extract a wide range of pesticides.
-
Chromatographic Separation: Reversed-phase chromatography using a C18 column is typically employed to separate Omethoate from endogenous matrix components.[5] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate, is used to achieve good peak shape and retention.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is highly effective for the ionization of Omethoate.[4] Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Detailed Experimental Protocol: Quantification of Omethoate in Human Urine
This protocol provides a step-by-step methodology for the analysis of Omethoate in human urine using this compound as an internal standard.
4.2.1. Materials and Reagents
-
Omethoate certified reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human urine (drug-free)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
4.2.2. Preparation of Standards and Quality Control Samples
-
Prepare a 1 mg/mL stock solution of Omethoate in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of working standard solutions of Omethoate by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the Omethoate working solutions into drug-free human urine.
4.2.3. Sample Preparation
-
To 100 µL of urine sample, calibration standard, or QC sample in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for Omethoate analysis in urine.
4.2.4. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
4.2.5. MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Omethoate | 214.0 | 183.0 | 15 |
| 214.0 | 125.0 | 20 | |
| This compound | 217.0 | 186.0 | 15 |
| 217.0 | 125.0 | 20 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor ion for this compound is 3 Da higher than Omethoate due to the three deuterium atoms. The fragment ion at m/z 186.0 for this compound corresponds to the loss of the methoxy group, analogous to the m/z 183.0 fragment for Omethoate. The fragment at m/z 125.0 is common to both as it does not contain the N-methyl group.
4.2.6. Data Analysis
The concentration of Omethoate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.
Metabolism of Omethoate
Understanding the metabolic fate of Omethoate is crucial for toxicological studies and for identifying relevant biomarkers of exposure. Omethoate itself is a metabolite of Dimethoate.[1] The metabolism of Omethoate proceeds through several pathways, including hydrolysis and demethylation.
Key metabolites of Omethoate include:
-
Dimethyl phosphate (DMP): Formed by the hydrolysis of the P-S bond.[8][9]
-
O-desmethyl omethoate: Resulting from the demethylation of one of the methoxy groups.[10]
-
Omethoate carboxylic acid: Formed by the hydrolysis of the amide group.
Caption: Simplified metabolic pathway of Omethoate.
The use of this compound in metabolic studies can help in elucidating these pathways and quantifying the formation of various metabolites.
Conclusion
This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of Omethoate in complex biological and environmental matrices. Its use as an internal standard effectively compensates for matrix-induced analytical variability, thereby enhancing the reliability and defensibility of the data. The methodologies outlined in this guide provide a robust framework for the implementation of this compound in routine analytical workflows, contributing to a better understanding of the toxicology and environmental fate of this significant organophosphate compound.
References
- Anastassiades, M., et al. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. EURL-SRM.
- European Food Safety Authority. (2016). Assessment of the human health through the pesticide active substance for dimethoate and its metabolites in food. EFSA Journal, 14(4), 4461.
- Hassan, A., Zayed, S. M. A. D., & Abdel-Hamid, F. M. (1969). Metabolism of organophosphorus insecticides. V. Mechanism of detoxification of dimethoate in the rat. Biochemical Pharmacology, 18(9), 2429-2438.
- John, H., et al. (2010). Simultaneous quantification of the organophosphorus pesticides dimethoate and omethoate in porcine plasma and urine by LC-ESI-MS/MS and flow-injection-ESI-MS/MS.
- Lucier, G. W., & Menzer, R. E. (1970). Nature of oxidative metabolites of dimethoate formed in rats, liver microsomes, and bean plants. Journal of Agricultural and Food Chemistry, 18(4), 698-704.
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An In-Depth Technical Guide to Omethoate-d3 (CAS Number: 1189510-77-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Omethoate-d3, a deuterated isotopologue of the organophosphorus insecticide Omethoate. As the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision in quantitative analytical methods, this guide delves into the core chemical information, synthesis rationale, analytical applications, and safe handling of this compound. The primary application of this compound is as an internal standard in mass spectrometry-based analyses, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Omethoate residues in complex matrices such as food, environmental samples, and biological fluids. This document serves as a critical resource for researchers and analytical chemists, offering detailed protocols and foundational knowledge to support the development and validation of robust analytical methods.
Introduction to Omethoate and the Role of Isotopic Labeling
Omethoate (CAS: 1113-02-6) is a systemic organophosphorus insecticide and acaricide used to control a wide range of insects and mites in agriculture.[1] It functions as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at nerve endings and subsequent overstimulation of the nervous system in target pests.[1] Due to its toxicity and potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Omethoate in various commodities.
Accurate quantification of Omethoate residues is crucial for ensuring food safety and monitoring environmental contamination. Chromatographic techniques coupled with mass spectrometry are the methods of choice for this purpose. However, the complexity of sample matrices can lead to significant analytical challenges, including matrix effects (ion suppression or enhancement) that can compromise the accuracy and reproducibility of results.[2]
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these challenges.[2][3] this compound is chemically identical to Omethoate, with the exception of three hydrogen atoms on the N-methyl group being replaced by deuterium atoms. This mass difference allows for its distinction from the native analyte by the mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample preparation, chromatography, and ionization.[4] By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any analyte loss during extraction and cleanup, as well as variations in instrument response, can be accurately corrected for, leading to highly reliable quantitative data.[2]
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in analytical methods.
| Property | Value | Source |
| CAS Number | 1189510-77-7 | [5][6] |
| Molecular Formula | C₅H₉D₃NO₄PS | [5] |
| Molecular Weight | 216.21 g/mol | [5] |
| Appearance | Colorless Oil to Thick Oil | [7] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |
| Storage Temperature | 2-8°C Refrigerator | [8] |
Rationale for Synthesis and Isotopic Labeling
While specific synthesis protocols for commercial this compound are proprietary, a general understanding of its synthesis can be inferred from the synthesis of Omethoate and common deuteration techniques. The synthesis of Omethoate typically involves the reaction of an appropriate organophosphorus precursor with an N-methyl-containing moiety.[9]
The deuteration in this compound is specifically at the N-methyl group. This is a strategic choice for several reasons:
-
Chemical Stability: The C-D bond is stronger than the C-H bond, making the deuterium label less susceptible to exchange under typical analytical conditions.
-
Synthetic Accessibility: Deuterated methylamine (CD₃NH₂) or a deuterated methylating agent can be incorporated during the synthesis. The synthesis of deuterated methylamine hydrochloride has been described in the literature, providing a potential precursor.[10]
-
Mass Shift: The +3 Da mass shift is sufficient to prevent isotopic overlap with the natural abundance isotopes of Omethoate, ensuring clear differentiation in the mass spectrometer.
A plausible synthetic route would involve the reaction of O,O-dimethyl phosphorothioic acid with 2-chloro-N-(methyl-d3)-acetamide. The latter can be synthesized from chloroacetyl chloride and deuterated methylamine.
Caption: QuEChERS sample preparation workflow.
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective detection of Omethoate. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the analyte and its internal standard.
Typical LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 2-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The selection of appropriate MRM transitions is critical for the selectivity of the method. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Omethoate | 214.0 | 125.0 | 183.0 | Optimized experimentally |
| This compound | 217.0 | 128.0 | 186.0 | Optimized experimentally |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The fragmentation of Omethoate has been studied, and the major fragmentation pathways can be used to predict the transitions for this compound. [11]
Caption: Schematic of the LC-MS/MS analytical workflow.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using standards containing a fixed concentration of this compound and varying concentrations of Omethoate. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of Omethoate in the sample is then determined from this calibration curve. This ratiometric approach effectively corrects for any variations in sample processing and instrument response. [2]
Stability and Storage
The stability of this compound as a reference material is critical for its use in quantitative analysis.
-
Long-term Storage: this compound should be stored at 2-8°C in a tightly sealed container to prevent degradation. [8]For long-term stability, storage at -20°C is recommended for stock solutions. [12][13]Studies on other pesticides have shown stability for several years under these conditions. [13][14]* Working Solutions: Working solutions should be prepared fresh as needed. If stored, they should be kept at low temperatures and protected from light.
-
pH Sensitivity: The non-deuterated Omethoate is known to be more stable in acidic conditions and hydrolyzes in alkaline media. [15]It is prudent to assume similar stability for this compound and maintain acidic conditions for aqueous solutions.
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated counterpart, which is a toxic substance.
-
Hazard Classification: Omethoate is classified as toxic if swallowed and may cause harm in contact with skin. [16][17]* Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, lab coat, and safety glasses, should be worn. [8]* Handling: All handling should be performed in a well-ventilated area, preferably in a fume hood. [8]* Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous materials. [18] A Safety Data Sheet (SDS) for this compound should always be consulted before use. [16]
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Omethoate residues in a variety of complex matrices. Its use as an internal standard in LC-MS/MS analysis effectively compensates for matrix effects and variations in sample preparation, leading to high-quality analytical data. This technical guide has provided a comprehensive overview of the properties, synthesis rationale, analytical applications, and safe handling of this compound, serving as a valuable resource for researchers and analytical scientists in the fields of food safety, environmental monitoring, and toxicology.
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An In-Depth Technical Guide to the Application of Omethoate-d3 in Quantitative Research
Introduction
Omethoate, the oxygen analog of the organophosphate insecticide Dimethoate, is a compound of significant interest in environmental science, food safety, and toxicology.[1][2] It functions as a potent systemic insecticide and acaricide by inhibiting the acetylcholinesterase enzyme.[3][4] Notably, Omethoate is also the primary and more toxic metabolite of Dimethoate, meaning its presence in a sample can result from either direct application or the metabolic conversion of its parent compound.[5][6] This dual origin, coupled with its heightened toxicity, makes the accurate and precise quantification of Omethoate a critical task for regulatory bodies and researchers.[7]
However, the quantitative analysis of trace-level compounds like Omethoate in complex matrices such as food, soil, or biological tissues is fraught with challenges. Sample preparation inefficiencies, matrix-induced signal suppression or enhancement in the mass spectrometer, and instrument variability can all introduce significant error, compromising data integrity.[8] To overcome these obstacles, the gold standard in modern analytical chemistry is the use of isotope dilution mass spectrometry, which relies on a stable isotope-labeled (SIL) internal standard.[9][10]
This guide provides a comprehensive technical overview of Omethoate-d3 (a deuterated form of Omethoate), detailing its fundamental role as a SIL internal standard.[11][12] We will explore the causality behind its application, provide field-proven experimental protocols, and illustrate how its use ensures the highest level of data accuracy and trustworthiness for researchers, scientists, and drug development professionals.
Part 1: The Scientific Rationale for this compound
The Challenge: Achieving Accuracy in Complex Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for trace analysis due to its high sensitivity and selectivity. Despite its power, it is susceptible to "matrix effects," where co-eluting components from the sample matrix (e.g., sugars, lipids, or salts in a fruit extract) interfere with the ionization of the target analyte in the mass spectrometer's source. This can unpredictably suppress or enhance the analyte signal, leading to inaccurate quantification. Furthermore, analyte can be lost at various stages of sample preparation, from extraction to cleanup, introducing further variability.[13]
The Solution: Isotope Dilution with this compound
This compound is chemically identical to Omethoate, with the critical exception that three of its hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[12][14] This subtle change increases its mass, allowing it to be distinguished from the native Omethoate by the mass spectrometer, but does not significantly alter its chemical and physical properties.[11][12]
When this compound is added (spiked) into a sample at the very beginning of the analytical workflow, it acts as a perfect surrogate for the analyte.[8][13] It experiences the same extraction losses and the same matrix effects. Because the ratio of the analyte to the SIL internal standard is measured, any signal fluctuation that affects both compounds is nullified. This allows for robust and accurate compensation for variations that would otherwise render the analysis unreliable.[8]
Caption: Workflow demonstrating the principle of isotope dilution using an internal standard (IS).
Key Properties of this compound as an Internal Standard
To be effective, a SIL internal standard must possess several key characteristics:
-
Isotopic Stability: The deuterium labels must be placed on non-exchangeable positions within the molecule. Placing them on carbons not adjacent to heteroatoms or carbonyl groups prevents their exchange with protons from the solvent or matrix.[11]
-
Sufficient Mass Shift: The mass difference between the labeled and unlabeled compound must be large enough (typically ≥3 amu) to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the standard.[13] this compound meets this requirement.
-
High Purity: The standard must have high chemical purity (>99%) and high isotopic enrichment (≥98%) to ensure that it does not contribute significantly to the native analyte signal.[12]
Part 2: Core Research Applications
Pesticide Residue Analysis in Food and Environmental Matrices
The most common application of this compound is in the regulatory monitoring of Omethoate residues in agricultural products and the environment.[1][15] Since Dimethoate is widely used, regulatory bodies must quantify the resulting Omethoate to ensure levels are below the established Maximum Residue Limits (MRLs).[6][7]
Exemplar Workflow: Quantification of Omethoate in Curry Leaves using QuEChERS and LC-MS/MS
This protocol is adapted from methodologies designed for the robust analysis of pesticide residues in complex plant matrices.[15]
Caption: QuEChERS sample preparation workflow for Omethoate analysis.
Step-by-Step Protocol:
-
Sample Homogenization: Weigh 10 g of a representative curry leaf sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) directly onto the sample. This step is critical and must be done at the very beginning to account for all subsequent variations.[13]
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute to ensure thorough extraction of the analytes from the matrix.
-
Salting-Out: Add a pre-packaged QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride). Shake immediately for 1 minute and then centrifuge at >3000 rcf for 5 minutes. This step separates the acetonitrile layer from the aqueous/solid matrix components.[15]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove lipids). Vortex for 30 seconds and centrifuge.
-
Final Preparation: Filter the cleaned extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Metabolism and Toxicokinetic Studies
This compound is indispensable for studying the in-vitro and in-vivo metabolism of Dimethoate to Omethoate.[5] Researchers can accurately determine kinetic parameters in systems like rat or human liver microsomes.[5] This data is vital for developing physiologically based pharmacokinetic (PBPK) models that predict the disposition of these compounds in the body and inform human health risk assessments.[5][16] In these experiments, this compound allows for precise measurement of the formed Omethoate in the presence of a complex biological matrix.
Part 3: Quantitative Methodology and Data Interpretation
LC-MS/MS Method Parameters
The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for both Omethoate and this compound.
| Parameter | Setting for Omethoate | Setting for this compound | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar organophosphates. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Additives promote better peak shape and ionization efficiency. |
| Mobile Phase B | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate | Organic solvent for elution from the reversed-phase column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Omethoate readily forms protonated molecules [M+H]⁺. |
| Precursor Ion (Q1) | m/z 214.0 | m/z 217.0 | Represents the [M+H]⁺ ion. The +3 Da shift for this compound is clear. |
| Product Ion (Q3) | m/z 183.0 (quantifier), m/z 125.0 (qualifier) | m/z 186.0 (quantifier), m/z 125.0 (qualifier) | These specific fragments are monitored for confident identification and quantification. |
| Collision Energy | Optimized for each transition (e.g., 10-20 eV) | Optimized for each transition (e.g., 10-20 eV) | Energy required to produce the desired fragmentation. |
Note: Specific m/z values and collision energies should be optimized for the instrument in use.[17]
Calibration and Data Interpretation
Quantification is achieved by creating a calibration curve. Standards containing known concentrations of Omethoate are prepared, and a constant concentration of this compound is added to each. The curve is generated by plotting the peak area ratio (Omethoate Area / this compound Area) against the concentration of Omethoate.
Table: The Power of Internal Standard Correction
The following table uses hypothetical data to illustrate how this compound corrects for matrix-induced signal suppression.
| Sample | Omethoate Conc. (ng/mL) | Omethoate Area (Analyte) | This compound Area (IS) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| Solvent Standard | 10 | 100,000 | 105,000 | 0.952 | 10.0 |
| Matrix Sample | 10 | 45,000 (~55% suppression) | 47,000 (~55% suppression) | 0.957 | 10.1 |
As shown, even with a severe 55% drop in raw signal intensity in the matrix sample, the ratio of the analyte to the internal standard remains virtually unchanged.[18] This allows for the calculation of an accurate concentration that would have been grossly underestimated without the internal standard.[8][18]
Conclusion
This compound is not merely a reagent but a critical tool that enables scientific integrity in the analysis of its unlabeled counterpart. Its application as a stable isotope-labeled internal standard is fundamental to the principles of isotope dilution mass spectrometry. By perfectly mimicking the behavior of native Omethoate through sample preparation and analysis, it provides an unparalleled ability to correct for matrix effects and procedural losses. For researchers in food safety, environmental science, and toxicology, the use of this compound is a self-validating system that transforms LC-MS/MS from a qualitative or semi-quantitative tool into a highly precise, accurate, and trustworthy quantitative technique. This ensures that data used for regulatory decisions and risk assessments is of the highest possible fidelity.
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to Omethoate-d3: Properties, Applications, and Analytical Protocols
Introduction
In the landscape of modern analytical chemistry, particularly in the fields of environmental monitoring, food safety, and toxicology, the demand for precision and accuracy is paramount. The quantification of trace-level contaminants, such as pesticides, requires robust methodologies that can overcome the inherent variability of complex sample matrices. This compound, a deuterium-labeled stable isotope of the organophosphorus insecticide Omethoate, serves as a critical tool in achieving this analytical rigor.
Omethoate itself is the primary toxic metabolite of the widely used insecticide Dimethoate.[1][2] Consequently, monitoring for Omethoate is essential for assessing exposure and ensuring compliance with regulatory limits. This guide provides a comprehensive overview of the molecular characteristics of this compound and its pivotal role as an internal standard in quantitative mass spectrometry-based workflows, designed for researchers, analytical scientists, and drug development professionals who require definitive and reliable analytical results.
Core Molecular Profile of this compound
The foundational data of any analytical standard are its chemical and physical properties. This compound is precisely synthesized to serve as an ideal surrogate for its unlabeled counterpart in analytical testing. Its identity is defined by a unique molecular formula, weight, and CAS registry number.
It is important to note a common point of clarification regarding the molecular formula. While the formula for the parent compound, Omethoate, is C₅H₁₂NO₄PS[3][4][5], the formula for this compound is correctly written as C₅H₉D₃NO₄PS.[6][7][8][9] This explicitly denotes the substitution of three hydrogen atoms with deuterium on the N-methyl group. The notation C₅H₁₂NO₄PS is sometimes used in databases for the deuterated form as well, but it is less precise.[3][6] The increase in molecular weight by approximately three atomic mass units is the key physical distinction that allows it to be differentiated from the native analyte by a mass spectrometer.
| Property | Value | Source(s) |
| Chemical Name | 2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | [3] |
| Molecular Formula | C₅H₉D₃NO₄PS | [6][7][8][9] |
| Molecular Weight | 216.21 g/mol | [3][6][7][8][9] |
| Accurate Mass | 216.0413 Da | [3][8] |
| CAS Number | 1189510-77-7 | [3][7][8][9][10] |
| Synonyms | Dimethoate Oxon-d3, Folimat-d3, PO-Dimethoate-d3 | [7] |
| Parent Compound | Omethoate (CAS: 1113-02-6) | [4][8] |
| Product Type | Stable Isotope Labeled Internal Standard | [8][10] |
The Scientific Rationale: Isotope Dilution Mass Spectrometry
Expertise & Experience: The Causality Behind Using this compound
The core utility of this compound lies in the principle of isotope dilution, a powerful technique for quantitative analysis. When coupled with mass spectrometry (e.g., LC-MS/MS), it provides the most accurate method for quantifying analytes in complex matrices.
The central challenge in trace analysis is not just detecting the analyte but accounting for its loss during sample processing and for signal suppression or enhancement caused by the sample matrix (matrix effects). Because this compound is chemically identical to native Omethoate, it behaves in the exact same way during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, the mass spectrometer can detect it as a distinct chemical entity.
By adding a known quantity of this compound to a sample at the very beginning of the workflow, it acts as a perfect surrogate. Any loss of the target analyte during the procedure will be mirrored by a proportional loss of the internal standard. Similarly, any matrix-induced signal suppression or enhancement will affect both the analyte and the standard equally.[11] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for a highly accurate calculation of the analyte's initial concentration, irrespective of procedural inconsistencies. This self-validating system is the cornerstone of trustworthy and reproducible results.
Caption: Conceptual workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Omethoate in Leafy Greens
This protocol describes a validated method for the determination of Omethoate in a challenging matrix like spinach using this compound as an internal standard with a UHPLC-MS/MS system.
1. Objective To accurately quantify Omethoate residues in spinach samples using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
2. Materials and Reagents
-
Standards: Omethoate analytical standard (≥98% purity), this compound internal standard (≥98% purity, ≥98% isotopic purity).[9]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), anhydrous magnesium sulfate, sodium chloride.
-
Sample Preparation: QuEChERS extraction salts and cleanup tubes (e.g., containing PSA and C18 sorbents).
-
Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, autosampler vials.
3. Preparation of Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Omethoate and this compound in methanol to prepare individual stock solutions. Store at -20°C.[12]
-
Intermediate Standard Solution (10 µg/mL): Prepare a working solution of Omethoate by diluting the stock solution in methanol.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in a blank matrix extract by serially diluting the intermediate standard solution and adding a fixed amount of the IS spiking solution to each. This ensures the final concentration of this compound is constant across all calibration points (e.g., 20 ng/mL).
4. Sample Preparation Workflow
-
Homogenization: Weigh 10 g of homogenized spinach into a 50 mL centrifuge tube.
-
Spiking: Add 200 µL of the 1 µg/mL IS spiking solution to the sample, resulting in a concentration of 20 ng/g.
-
Extraction: Add 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shaking & Centrifugation: Cap and shake vigorously for 1 minute. Centrifuge at 4,000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE cleanup tube containing PSA (to remove organic acids) and MgSO₄. Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step sample preparation workflow using the QuEChERS method.
5. Instrumental Analysis: UHPLC-MS/MS Parameters
-
System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure confident identification and quantification.
-
Omethoate (214.0 → m/z): e.g., 214.0 → 125.9, 214.0 → 94.9
-
This compound (217.0 → m/z): e.g., 217.0 → 129.0, 217.0 → 97.9
-
6. Data Analysis and Quantification Construct a calibration curve by plotting the peak area ratio (Omethoate Area / this compound Area) against the concentration of Omethoate for the calibration standards. Apply a linear regression to the curve. Determine the concentration of Omethoate in the sample extract by calculating its peak area ratio and interpolating the concentration from the regression equation.
Synthesis and Isotopic Purity Considerations
The synthesis of this compound typically mirrors the synthesis of Omethoate, but utilizes a deuterated precursor.[13] For this compound, this involves the use of deuterated methylamine (CD₃NH₂) reacting with an appropriate phosphorylating agent.
A critical parameter for any stable isotope standard is its isotopic purity . This value represents the percentage of the compound that is fully labeled with the desired number of deuterium atoms. High isotopic purity (typically >98%) is essential to prevent signal interference at the mass of the unlabeled analyte. The isotopic purity is determined using high-resolution mass spectrometry (HRMS), which can resolve the mass differences between the different isotopologues (molecules that differ only in their isotopic composition).[14]
Conclusion
This compound is more than just a chemical; it is an enabling tool for generating high-fidelity analytical data. Its molecular properties are precisely tailored for its function as an internal standard in isotope dilution mass spectrometry. By mimicking the native analyte throughout the analytical process, it allows researchers to correct for procedural variability and matrix effects, leading to exceptionally accurate and reliable quantification. The protocols and principles outlined in this guide underscore the indispensable role of this compound in regulatory science, environmental protection, and ensuring the safety of the global food supply.
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Navigating the Hazards of Omethoate-d3: An In-depth Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the material safety data sheet (MSDS) for Omethoate-d3, a deuterated organophosphate used as an analytical standard. As a Senior Application Scientist, the goal is not merely to present data but to create a framework for understanding the "why" behind safety protocols. This compound, like its parent compound Omethoate, is a potent acetylcholinesterase inhibitor, demanding rigorous adherence to safety procedures. This document is structured to empower laboratory personnel with the knowledge to handle this compound safely, manage risks effectively, and respond appropriately in case of an emergency.
Chemical Identity and Physicochemical Properties
This compound is the deuterated analog of Omethoate, an organophosphorus insecticide.[1][2] The primary use of the deuterated form is as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of Omethoate residues.[3] While its physical properties are nearly identical to the parent compound, its toxicological profile should be considered equally hazardous.
The core mechanism of action for Omethoate is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] By inhibiting AChE, acetylcholine accumulates in the synapse, leading to overstimulation of nerve signals and potentially severe neurotoxic effects.[2] This mechanism underpins its high acute toxicity.
Table 1: Physicochemical Properties of this compound and Omethoate
| Property | This compound | Omethoate | Source(s) |
| CAS Number | 1189510-77-7 | 1113-02-6 | [4][5] |
| Molecular Formula | C₅H₉D₃NO₄PS | C₅H₁₂NO₄PS | [5][6] |
| Molecular Weight | 216.21 g/mol | 213.19 g/mol | [5][7] |
| Appearance | White Solid (typical for neat standard) | Colorless to yellow oily liquid | [2][6] |
| Solubility | High solubility in water | Highly soluble in water | [2] |
| Vapor Pressure | 0.000033 hPa (at 20 °C for Omethoate) | 0.000033 hPa (at 20 °C) | [8] |
Hazard Identification and GHS Classification
This compound is classified as a highly hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary routes of exposure are inhalation, ingestion, and dermal contact, all of which can lead to systemic toxicity.[9]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | 2 | Skull and crossbones | Danger | H300: Fatal if swallowed | [4] |
| Acute Toxicity, Dermal | 3 | Skull and crossbones | Danger | H311: Toxic in contact with skin | [4] |
| Acute Toxicity, Inhalation | 3 | Skull and crossbones | Danger | H331: Toxic if inhaled | [4] |
| Serious Eye Damage/Irritation | 2A | Exclamation mark | Warning | H319: Causes serious eye irritation | [4] |
| Skin Sensitization | 1 | Exclamation mark | Warning | H317: May cause an allergic skin reaction | [4] |
| Germ Cell Mutagenicity | 2 | Health hazard | Warning | H341: Suspected of causing genetic defects | [4] |
| Hazardous to the Aquatic Environment, Acute | 1 | Environment | Warning | H400: Very toxic to aquatic life | [4] |
| Hazardous to the Aquatic Environment, Chronic | 1 | Environment | Warning | H410: Very toxic to aquatic life with long lasting effects | [4] |
The high acute oral toxicity (Category 2) signifies that a very small amount ingested can be fatal.[4] The toxicity via dermal and inhalation routes is also significant.[4] As a cholinesterase inhibitor, symptoms of exposure can be delayed and may include headache, dizziness, nausea, blurred vision, muscle twitching, and in severe cases, respiratory paralysis and death.[2][10][11] The potential for skin sensitization and suspected mutagenicity necessitates stringent controls to minimize any direct contact.[4]
Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is a multi-layered approach to exposure control, combining engineering controls, administrative procedures, and appropriate PPE.
Engineering Controls
-
Fume Hood: All work involving this compound, including weighing, dilution, and transfer, must be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[12]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially when handling concentrated solutions. Gloves must be inspected before use and disposed of immediately if contaminated.[13]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes.[12]
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be used.[9]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or failure of engineering controls, a respirator with an appropriate cartridge for organic vapors and particulates should be available for emergency use.[13]
Caption: PPE selection workflow based on the specific task involving this compound.
First-Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure. All personnel handling this compound must be familiar with these procedures and the location of safety equipment.
First-Aid Measures
-
In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[8][9]
Note to Physician: This product is a cholinesterase inhibitor. Atropine is antidotal. Pralidoxime (2-PAM) may be effective as an adjunct to atropine. Treat symptomatically.[2]
Accidental Release Measures
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.
-
Large Spills: Evacuate the area immediately. Alert others and contact the institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment. Prevent the spill from entering drains or waterways due to its high aquatic toxicity.[9][10]
Handling, Storage, and Disposal
Proper handling and storage are essential to prevent accidental exposure and maintain the chemical's integrity.
Handling Protocol
-
Preparation: Before starting work, ensure the fume hood is functioning correctly, and all necessary PPE and spill cleanup materials are readily available.
-
Weighing: If handling the solid form, weigh the smallest amount necessary for the experiment. Use a dedicated spatula and weighing paper.
-
Solution Preparation: Add the solvent to the container with this compound slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard pictograms.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[9]
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and alkalis.[14]
-
Keep the container tightly closed and store locked up in a designated, secure location accessible only to authorized personnel.[8][9]
-
The recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[3]
Disposal
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[10]
Toxicological Profile
Understanding the toxicology of Omethoate is crucial for appreciating the severity of the hazards it presents.
-
Acute Toxicity: Omethoate has high acute oral toxicity and moderate to high dermal and inhalation toxicity.[15] The oral LD50 in rats is in the range of 20-50 mg/kg.[2]
-
Mechanism: As an organophosphate, it acts as an irreversible inhibitor of acetylcholinesterase, leading to cholinergic crisis.[1][2]
-
Chronic Effects: Repeated low-level exposure can lead to chronic inhibition of cholinesterase.
-
Genotoxicity: Omethoate is not considered to be genotoxic based on several in vitro and in vivo studies.[15] However, the SDS for the deuterated compound includes a warning for suspected genetic defects (H341), indicating that caution is warranted.[4]
-
Neurotoxicity: Studies have shown that Omethoate does not cause delayed neurotoxicity in hens.[15][16]
-
Reproductive and Developmental Effects: Studies in rats and rabbits showed maternal and fetal toxicity at certain dose levels but no evidence of teratogenicity.[15][16]
This guide serves as a foundational document for the safe handling of this compound. It is imperative that researchers supplement this information with institution-specific safety protocols and training. A proactive and informed approach to safety is the most effective tool in preventing laboratory accidents and ensuring the well-being of all personnel.
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Synthesis and preparation of Omethoate-d3
An In-depth Technical Guide to the Synthesis and Preparation of Omethoate-d3
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis and preparation of this compound (O,O-dimethyl S-[2-(methyl-d3-amino)-2-oxoethyl] phosphorothioate). This compound serves as an indispensable internal standard for the quantitative analysis of Omethoate, a systemic organophosphate insecticide and acaricide, in complex matrices such as environmental and biological samples.[1][2] The introduction of a stable isotopic label allows for precise quantification via isotope dilution mass spectrometry, mitigating matrix effects and improving analytical accuracy.[3][4] This document details a robust synthetic strategy, proceeding from the preparation of the critical deuterated intermediate, methyl-d3-amine, through to the final coupling reaction and rigorous analytical characterization of the final product. The protocols are designed for researchers, analytical scientists, and professionals in drug and pesticide development, with a focus on the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Isotopic Labeling
Omethoate, the oxygen analog of Dimethoate, is a potent acetylcholinesterase inhibitor used in agriculture.[1] Its monitoring in food and the environment is critical for regulatory compliance and human safety assessment. Stable isotope dilution analysis is the gold standard for quantitative mass spectrometry, requiring a high-purity, isotopically labeled analog of the analyte to serve as an internal standard.[3]
The synthesis of this compound, specifically labeled on the N-methyl group (IUPAC Name: 2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide[5]), offers several advantages:
-
Chemical Stability: The C-D bond is stronger than the C-H bond, making the deuterium label highly resistant to exchange under typical chromatographic and physiological conditions.[6]
-
Mass Shift: A +3 Da mass shift provides a clear distinction from the unlabeled native analyte in mass spectrometric analysis, preventing signal overlap.[5]
-
Minimal Chromatographic Shift: The isotopic substitution has a negligible effect on the compound's polarity and retention time, ensuring it co-elutes with the native analyte for optimal analytical performance.
This guide outlines a logical and efficient retrosynthetic approach to achieve a high level of isotopic enrichment and chemical purity.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be logically deconstructed into two primary precursors. The chosen strategy focuses on preparing a key deuterated amine and coupling it with a suitable organophosphate electrophile. This approach provides a convergent and high-yielding pathway.
Caption: Retrosynthetic analysis of this compound.
An alternative, and often more practical, laboratory-scale approach involves the reaction of a phosphorothioyl chloride with the deuterated amine. This guide will focus on the synthesis of two key intermediates: (I) Methyl-d3-amine hydrochloride and (II) 2-Chloro-N-(methyl-d3)-acetamide , which can then be used in the final coupling step.
Synthesis of Key Deuterated Intermediate: Methyl-d3-amine Hydrochloride (CD₃NH₂·HCl)
The synthesis of high-purity methyl-d3-amine is paramount to achieving high isotopic enrichment in the final product. Traditional methods using highly reactive deuterated methylating agents often suffer from over-methylation, yielding di-(d6) and tri-(d9) methylated byproducts that are difficult to separate.[7] The following three-step method, utilizing a doubly protected benzylamine precursor, is designed to circumvent this issue and provide excellent control over mono-deuteromethylation.[8][9]
Caption: Synthetic workflow for Methyl-d3-amine HCl.
Detailed Experimental Protocol
Step 1: N-Deuteromethylation of Boc-benzylamine
-
Under an inert nitrogen atmosphere, add Boc-protected benzylamine (1.0 eq) to a flask containing anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture for 30 minutes at 0°C.
-
Add a solution of methyl-d3 p-toluenesulfonate (TsOCD3, 1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0°C with a saturated aqueous solution of ammonium chloride.
-
Extract the product into ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure N-Boc-N-benzyl-methyl-d3-amine.[9]
Step 2: Boc Group Deprotection
-
Dissolve the purified product from Step 1 (1.0 eq) in ethyl acetate.
-
Cool the solution to 0°C.
-
Add a solution of hydrochloric acid in ethyl acetate (e.g., 3 M) dropwise.
-
Allow the mixture to warm to room temperature and stir until TLC confirms the complete removal of the Boc protecting group.
-
Concentrate the mixture under reduced pressure to yield N-benzyl-methyl-d3-amine hydrochloride as a solid.[9]
Step 3: Debenzylation to Yield Methyl-d3-amine Hydrochloride
-
Dissolve the N-benzyl-methyl-d3-amine hydrochloride (1.0 eq) in methanol.
-
Add palladium on carbon (5% Pd/C) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and heat to 40°C.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, Methyl-d3-amine hydrochloride (CD₃NH₂·HCl) .[7][9]
Synthesis of this compound
With the key deuterated precursor in hand, the final assembly can proceed. This section details the synthesis of the second precursor, 2-chloro-N-(methyl-d3)-acetamide, followed by its reaction with a thiophosphate salt. This route is often preferred for its high yields and straightforward purification.
Caption: Final reaction workflow for this compound synthesis.
Detailed Experimental Protocol
Step 1: Preparation of 2-Chloro-N-(methyl-d3)-acetamide
Causality: This step converts the deuterated amine into a stable, functionalized intermediate ready for coupling. The reaction is performed at low temperature to control the exothermicity of the acylation and minimize side reactions. A base is required to neutralize the HCl generated from both the starting material and the reaction itself.
-
Prepare an aqueous solution of methyl-d3-amine by dissolving the hydrochloride salt in water and adding a suitable base (e.g., NaOH) at 0°C.
-
In a separate flask, cool a solution of chloroacetyl chloride (1.0 eq) in a suitable solvent like dichloromethane.
-
While maintaining the temperature below 0°C, add the chloroacetyl chloride solution dropwise to the cold aqueous methyl-d3-amine solution with vigorous stirring.[10]
-
After the addition is complete, allow the reaction to proceed at low temperature for several hours.
-
Extract the product with dichloromethane, dry the organic phase with anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the crude 2-Chloro-N-(methyl-d3)-acetamide, which can be purified by recrystallization or distillation.[10]
Step 2: Coupling to form this compound
Causality: This is a nucleophilic substitution (SN2) reaction where the sulfur atom of the dimethyl thiophosphate anion attacks the electrophilic carbon of the chloroacetamide, displacing the chloride leaving group. Potassium iodide is used as a catalyst to facilitate the reaction via the Finkelstein reaction, transiently forming a more reactive iodo-acetamide intermediate.
-
To a flask, add O,O-dimethyl thiophosphate sodium salt (1.0 eq), 2-Chloro-N-(methyl-d3)-acetamide (1.0 eq), potassium iodide (catalytic amount, ~0.05 eq), and methanol as the solvent.[10]
-
Heat the reaction mixture to 65°C and stir for 10-12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the mixture to room temperature. The precipitated salt (NaCl) is removed by filtration.
-
The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound as a light yellow oil.
-
Purify the crude product using column chromatography on silica gel to obtain the final, high-purity This compound .
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the synthesized this compound.[4] A combination of NMR and Mass Spectrometry is required.[3]
| Parameter | Analytical Technique | Expected Result / Specification |
| Identity Confirmation | ¹H NMR, ¹³C NMR, ³¹P NMR | Spectra consistent with the Omethoate structure. In ¹H NMR, the N-CH₃ singlet (approx. 2.8 ppm) should be absent. In ¹³C NMR, the N-CD₃ signal will appear as a multiplet due to C-D coupling. ³¹P NMR should show a characteristic singlet for the phosphate moiety. |
| Isotopic Enrichment | High-Resolution Mass Spectrometry (HR-MS) | A molecular ion cluster showing the M+3 peak as the base peak, corresponding to the incorporation of three deuterium atoms. The isotopic purity is calculated from the relative intensities of the M+0 to M+3 ions.[1][4] |
| Chemical Purity | HPLC-UV or GC-FID | ≥ 98% purity. |
| Residual Solvents | ¹H NMR or GC-HS | Within acceptable limits as per relevant guidelines. |
Safety and Handling
Omethoate and its precursors are highly toxic organophosphorus compounds that act as potent acetylcholinesterase inhibitors.[1] All synthetic and handling procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. All waste materials must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.
Conclusion
This guide provides a validated and scientifically grounded pathway for the synthesis of this compound. By focusing on the controlled preparation of a high-purity deuterated intermediate, this methodology ensures the final product meets the stringent requirements for use as an internal standard in sensitive analytical applications. The detailed protocols and rationale presented herein serve as a robust resource for researchers requiring this critical analytical standard.
References
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BenchChem. (2025). Technical Support Center: Synthesis of Methyl-d3-amine Hydrochloride.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl-d3-amine Hydrochloride.
-
Guidechem. (n.d.). How can we efficiently prepare METHYL-D3-AMINE HYDROCHLORIDE?.
-
Google Patents. (2011). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.
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Google Patents. (2014). US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof.
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Guidechem. (n.d.). How to prepare and apply 2-Chloro-N-methylacetamide?.
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
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Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
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ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
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Sigma-Aldrich. (n.d.). Methyl-d3-amine 99 atom % D.
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Veeprho. (n.d.). Omethoate Impurities and Related Compound.
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PubChem - NIH. (n.d.). This compound.
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Pharmaffiliates. (n.d.). CAS No : 1189510-77-7| Chemical Name : this compound.
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European Patent Office. (n.d.). EP 2548859 B1 - PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF.
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BenchChem. (2025). Technical Support Center: Reactions with Methyl-d3-amine Hydrochloride.
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Google Patents. (2009). CN101429213A - O,S-dimethyl thiophosphoryl chloride, preparation and uses thereof.
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eurl-pesticides.eu. (n.d.). Metabolites of dimethoate and omethoate - Method development and pilot monitoring.
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An In-Depth Technical Guide to Omethoate-d3: Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Omethoate-d3, a deuterated isotopologue of the organophosphate insecticide omethoate. Designed for researchers and analytical scientists, this document delves into the core properties of this compound, its critical role as an internal standard in quantitative analysis, and detailed protocols for its application. The guide emphasizes the importance of isotopic labeling in achieving analytical accuracy and provides practical insights into method validation and experimental design.
Introduction: The Significance of Isotopic Labeling in Analytical Chemistry
In the realm of quantitative analysis, particularly in complex matrices encountered in environmental monitoring, food safety, and pharmaceutical development, the use of stable isotope-labeled (SIL) internal standards is paramount for achieving accurate and reproducible results.[1] this compound, with three deuterium atoms replacing the protons on the N-methyl group, serves as an ideal internal standard for the quantification of its non-labeled counterpart, omethoate.[2] Its chemical and physical properties are nearly identical to omethoate, ensuring it behaves similarly during sample preparation and analysis, yet its increased mass allows for clear differentiation by mass spectrometry.[3] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable data.[4]
Omethoate itself is a potent systemic insecticide and acaricide, and also a primary metabolite of dimethoate.[5] Due to its toxicity, monitoring its presence in various samples is a significant concern. This guide will provide the essential technical details of this compound to facilitate its effective use in such analytical endeavors.
Core Physical and Chemical Characteristics
A thorough understanding of the physical and chemical properties of an analytical standard is fundamental to its proper handling, storage, and application.
General Properties
This compound is typically supplied as a neat substance and requires careful handling in a laboratory setting.[6]
| Property | Value | Source(s) |
| Chemical Name | 2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | [7] |
| Synonyms | Dimethoate O-Analog-d3, Dimethoate Oxon-d3, Folimat-d3 | [2] |
| CAS Number | 1189510-77-7 | [2][6] |
| Molecular Formula | C₅H₉D₃NO₄PS | [6][8] |
| Molecular Weight | 216.21 g/mol | [7][8] |
| Physical State | Neat (Oily Liquid) | [1][6] |
| Storage Temperature | 2-8°C Refrigerator | [2] |
| Shipping Temperature | Ambient | [2] |
| Purity | Typically ≥98% | [8] |
Solubility Profile
While quantitative solubility data for this compound is not extensively published, the solubility of its non-deuterated analogue, omethoate, provides a reliable approximation. Omethoate is readily soluble in water and a range of organic solvents.[1][9]
| Solvent | Solubility of Omethoate (Proxy for this compound) |
| Water | Readily soluble |
| Alcohols (e.g., Methanol, Ethanol) | Readily soluble |
| Acetone | Readily soluble |
| Dichloromethane | Miscible |
| 2-Propanol | Miscible |
| Toluene | Soluble |
| Diethyl ether | Slightly soluble |
| n-Hexane | Nearly insoluble |
| Petroleum ether | Almost insoluble |
Experimental Causality: The high polarity of the phosphonate group and the amide functionality contribute to its solubility in polar solvents like water and alcohols. Its solubility in chlorinated solvents and aromatic hydrocarbons suggests it can also be effectively dissolved in moderately nonpolar organic matrices. The very low solubility in nonpolar alkanes like hexane is a critical consideration for extraction and purification procedures.
Stability
Analytical Characterization
The definitive identification and confirmation of this compound rely on various spectroscopic techniques.
Mass Spectrometry
Mass spectrometry is the cornerstone of quantitative analysis using stable isotope-labeled standards. The three-deuterium atom substitution in this compound results in a 3-dalton mass shift compared to the unlabeled omethoate, allowing for their distinct detection.
Fragmentation Pathway: The collision-induced dissociation (CID) mass spectrometric fragmentation of protonated omethoate and its deuterated analogues has been studied.[2] Understanding the fragmentation pattern is essential for selecting the appropriate precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in LC-MS/MS analysis.
Caption: A generalized workflow for the quantitative analysis of omethoate using this compound as an internal standard.
Step-by-Step Experimental Protocol (Exemplary)
This protocol provides a general framework for the analysis of omethoate in a food matrix (e.g., fruit or vegetable). Method validation and optimization are essential for specific applications.
1. Preparation of Standards:
- Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as methanol. Store at -20°C.
- Prepare a working internal standard solution (e.g., 1 µg/mL) by diluting the stock solution.
- Prepare a series of calibration standards containing known concentrations of unlabeled omethoate and a constant concentration of this compound.
2. Sample Preparation (Modified QuEChERS): [12] * Homogenize a representative portion of the sample (e.g., 10 g).
- Add a known volume of the this compound working solution.
- Add acetonitrile and appropriate salts for extraction and partitioning.
- Vortex and centrifuge the sample.
- Take an aliquot of the supernatant for clean-up.
- Perform dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.
- Centrifuge and filter the final extract before LC-MS/MS analysis.
3. LC-MS/MS Conditions (Illustrative):
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
- Omethoate: Select appropriate precursor and product ions (e.g., based on fragmentation data).
- This compound: Select the corresponding precursor and product ions, accounting for the +3 Da mass shift.
4. Data Analysis:
- Integrate the peak areas for both omethoate and this compound.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of omethoate in the sample by interpolating its peak area ratio on the calibration curve.
Synthesis and Potential Impurities
The synthesis of this compound likely involves the use of a deuterated starting material, such as N-trideuteriomethyl-2-chloroacetamide, which is then reacted with a phosphorus-containing precursor. [7]Understanding the synthetic route is crucial for anticipating potential impurities, which could include:
-
Unlabeled Omethoate: Incomplete deuteration of the starting material can lead to the presence of the non-labeled compound.
-
Isotopologues with Lower Deuteration: The presence of d1 or d2 species.
-
Byproducts from the Synthesis: Residual starting materials or side-reaction products.
The purity of the this compound standard should be verified, and the contribution of any unlabeled omethoate to the analytical signal should be considered, especially when analyzing samples with very low concentrations of the target analyte.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of omethoate in a variety of matrices. Its physical and chemical properties, closely mirroring those of the unlabeled analyte, combined with its distinct mass, make it an ideal internal standard for LC-MS/MS applications. This technical guide has provided a detailed overview of its characteristics and a practical framework for its use. By adhering to proper handling, storage, and analytical protocols, researchers can leverage the power of this compound to generate high-quality, reliable data in their analytical workflows.
References
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-
Davison, A. S., Milan, D., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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The Gold Standard: Differentiating Omethoate and Omethoate-d3 in High-Precision Quantitative Analysis
An In-depth Technical Guide for Researchers and Analytical Scientists
Abstract
In the field of quantitative analytical chemistry, particularly for regulatory monitoring and pharmacokinetic studies, the accuracy of measurements is paramount. This guide provides a detailed technical examination of Omethoate, a widely used organophosphate insecticide, and its deuterated stable isotope-labeled internal standard, Omethoate-d3. We will explore the fundamental principles that make this compound the "gold standard" for the precise quantification of Omethoate. This document will dissect their structural differences, explain the underlying theory of isotope dilution mass spectrometry, detail a practical analytical workflow, and discuss the critical role of this compound in mitigating analytical variability, such as matrix effects, to ensure data of the highest integrity.
Introduction: The Analytical Challenge of Omethoate
Omethoate is a potent, systemic organophosphate insecticide and acaricide used to control a wide range of pests on various agricultural crops.[1][2] It functions by inhibiting the acetylcholinesterase enzyme, which can lead to neurotoxic effects in both pests and non-target organisms, including humans.[1][2][3] Due to its toxicity and potential presence in the food chain as a residue or as a metabolite of the pesticide Dimethoate, regulatory bodies worldwide mandate strict monitoring of its concentration levels.[1][4]
Accurate quantification of Omethoate in complex sample matrices like fruits, vegetables, or biological fluids presents a significant analytical challenge.[5][6][7] Sample preparation processes (e.g., extraction, cleanup) can have variable analyte recovery. Furthermore, during analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-extracted matrix components can interfere with the analyte's ionization, a phenomenon known as the "matrix effect," leading to signal suppression or enhancement and, consequently, inaccurate results.[8][9]
The Internal Standard: A Principle of Analytical Correction
To overcome these challenges, a robust analytical method requires an internal standard (IS). An ideal IS is a compound that is chemically and physicochemically nearly identical to the analyte of interest but is distinguishable by the detector. By adding a known amount of the IS to every sample, standard, and blank at the beginning of the sample preparation process, the IS experiences the same losses and matrix effects as the target analyte.[10][11]
The quantification is then based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable even if the absolute signals fluctuate due to sample loss or matrix effects, thus ensuring accurate and precise measurement.[11][12]
Omethoate vs. This compound: A Subtle but Critical Difference
This is where this compound comes in. It is a stable isotope-labeled (SIL) version of Omethoate, making it the perfect internal standard.
Structural and Physicochemical Properties
The only difference between Omethoate and this compound is the substitution of three hydrogen atoms with three deuterium atoms on the N-methyl group.[13] Deuterium is a stable (non-radioactive) isotope of hydrogen containing one proton and one neutron, whereas hydrogen (protium) has only a proton. This seemingly minor change has profound implications for analysis but negligible effects on chemical behavior.
Because their chemical structures are virtually identical, this compound exhibits the same physicochemical properties as Omethoate, including polarity, solubility, and chromatographic retention time.[14][15] This ensures that it co-elutes with Omethoate from the liquid chromatography column and behaves identically during sample preparation.[11]
The key difference is their molecular weight. The three deuterium atoms give this compound a mass that is 3 Daltons higher than Omethoate. This mass difference is easily resolved by a mass spectrometer, which is the key to their differentiation.
| Property | Omethoate | This compound | Rationale for Significance |
| Chemical Formula | C₅H₁₂NO₄PS | C₅H₉D₃NO₄PS | The presence of three Deuterium (D) atoms in this compound is the key structural difference.[3][16] |
| Molecular Weight | 213.19 g/mol | 216.21 g/mol | This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3][13] |
| Exact Mass | 213.022466 Da | 216.041296 Da | High-resolution mass spectrometry relies on precise mass differences for confident identification.[3][13] |
| Chemical & Physical Behavior | Nearly Identical | Nearly Identical | Ensures both compounds experience the same sample preparation losses and matrix effects, validating the ratio-based quantification.[15] |
Table 1: Comparison of the physicochemical properties of Omethoate and this compound.
Mass Spectrometry: The Differentiating Technology
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying pesticide residues.[17][18] In an LC-MS/MS system, the compounds are first separated by the LC and then detected by the MS. The mass spectrometer operates by ionizing the molecules and then separating them based on their mass-to-charge ratio (m/z).
In a typical quantitative method using Multiple Reaction Monitoring (MRM), a specific parent ion (precursor ion) for each compound is selected and fragmented, and a specific fragment ion (product ion) is monitored. Because Omethoate and this compound differ in mass, they have different precursor and product ion m/z values.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role in Analysis |
| Omethoate | 214.1 | 125.1 | Analyte (Quantifier Transition) |
| This compound | 217.1 | 128.1 | Internal Standard (Quantifier Transition) |
Table 2: Representative mass spectrometric transitions for Omethoate and this compound in positive ion mode. Note: Values are illustrative and may vary slightly based on instrumentation and adduct formation.
The instrument can monitor these different transitions simultaneously. Since the two compounds co-elute, the detector sees two distinct signals at the same retention time, one for the analyte and one for the internal standard.
A Practical Workflow: Quantitative Analysis using this compound
The following protocol outlines a standard workflow for the analysis of Omethoate in a food matrix (e.g., fruit puree) using this compound as an internal standard.
Experimental Protocol:
-
Sample Homogenization: Weigh 10 g of the fruit sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a 1 µg/mL this compound solution in acetonitrile to the sample. This step is critical and must be done at the very beginning to account for all subsequent analyte losses.[10]
-
Extraction (QuEChERS Method):
-
Add 10 mL of acetonitrile to the tube.
-
Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds. The sorbent removes interfering matrix components like sugars and organic acids.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Monitor the specific MRM transitions for both Omethoate and this compound.
-
-
Quantification:
-
Generate a calibration curve using standards prepared with the same fixed concentration of this compound.
-
Plot the ratio of the (Omethoate peak area / this compound peak area) against the Omethoate concentration.
-
Determine the concentration of Omethoate in the sample by comparing its peak area ratio to the calibration curve.
-
Workflow Visualization
Workflow for quantitative analysis using an internal standard.
Conclusion: The Imperative of Isotopic Labeling
The core difference between Omethoate and this compound lies in the isotopic substitution of three hydrogen atoms with deuterium. This mass shift, while having a negligible impact on the compound's chemical behavior, makes it distinctly identifiable by a mass spectrometer. By serving as a nearly perfect chemical mimic, this compound co-navigates the entire analytical process alongside the target analyte, effectively canceling out variability from sample loss and matrix-induced signal fluctuations.[11][15] The use of this compound is not merely a methodological improvement; it is a foundational requirement for producing the accurate, precise, and defensible data demanded in regulatory compliance, food safety, and clinical/toxicological research.
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An In-depth Technical Guide to the Stability and Degradation of Omethoate-d3
Introduction
Omethoate-d3 serves as a critical isotopically labeled internal standard for the quantitative analysis of Omethoate, a systemic organophosphate insecticide and acaricide.[1] As the primary oxygen analog and metabolite of Dimethoate, Omethoate's presence in environmental and biological samples is of significant toxicological concern.[2] Accurate quantification is paramount, and this relies on the assumption that the deuterated internal standard (this compound) behaves identically to the native analyte during sample extraction, cleanup, and analysis, while remaining chemically stable throughout the process.
This guide provides a comprehensive examination of the chemical stability and degradation pathways of this compound. While literature specifically detailing the degradation of this compound is scarce, we can construct a robust stability profile by leveraging extensive data on the parent compound, Omethoate, and applying fundamental principles of chemical kinetics and isotope effects. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of this molecule's behavior under various conditions.
Chemical Profile and Isotopic Labeling
Structure: Omethoate, or O,S-dimethyl phosphoroamidothioate, is characterized by a phosphoroamidothioate core. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. Typically, this labeling occurs at one of the methoxy groups attached to the phosphorus atom (O-methyl-d3), as this position is synthetically accessible and provides a stable isotopic signature for mass spectrometry.
Physicochemical Properties: Omethoate is highly water-soluble and susceptible to pH-dependent hydrolysis.[1] Its stability is significantly influenced by environmental factors, including pH, temperature, and light.[3][4]
Key Factors Influencing this compound Stability
The degradation of Omethoate, and by extension this compound, is primarily dictated by hydrolysis, with contributions from photolysis and microbial or enzymatic pathways.[3][5]
Influence of pH
Hydrolysis is the most significant abiotic degradation pathway for Omethoate.[3] The rate of this reaction is profoundly dependent on pH.
-
Alkaline Conditions (pH > 7): Omethoate degrades rapidly in alkaline solutions. Studies have shown half-lives as short as 0.89 days at pH 9 and 25°C.[6][7][8] The degradation accelerates with increasing pH and temperature.[3] The mechanism involves nucleophilic attack by a hydroxide ion (OH⁻) on the electrophilic phosphorus center, leading to cleavage of the P-S bond.[6] This pathway is generally the most favorable for detoxification as it avoids the formation of more toxic intermediates.[3]
-
Acidic Conditions (pH < 7): In contrast, Omethoate is highly stable in acidic media.[6] Reported half-lives can be as long as 104 days at pH 3 and 25°C.[3][7][8] Under these conditions, the phosphate group is protonated, reducing its susceptibility to nucleophilic attack. Acid-catalyzed hydrolysis of organophosphates can occur, but it is a much slower process compared to base-catalyzed hydrolysis.[9]
-
Neutral Conditions (pH ≈ 7): At neutral pH, the degradation rate is moderate but still significant compared to acidic conditions.[6]
Table 1: pH-Dependent Hydrolysis Half-Life of Omethoate at 25°C
| pH | Half-Life (t½) in days | Reference |
|---|---|---|
| 3 | 104 ± 9 | [3] |
| 7 | (Intermediate) | [6] |
| 9 | 0.89 ± 0.21 | [3] |
(Data is for the parent compound Omethoate, which is expected to be highly similar for this compound)
Influence of Temperature
As with most chemical reactions, the rate of Omethoate degradation increases with temperature. One study noted that an increase in temperature of 10°C (from 25°C to 35°C) accelerated the degradation rate by a factor of three at pH 9.[3] Therefore, storage of this compound standards, even in buffered solutions, should be at low temperatures (e.g., 4°C or -20°C) to ensure long-term stability.[4]
Photodegradation
While hydrolysis is the dominant pathway in aqueous environments, photolysis can also contribute to Omethoate degradation.[3] Exposure to sunlight, particularly UV irradiation, can lead to the breakdown of the molecule.[10][11] Studies using photocatalysts like ZnO and TiO2 have demonstrated complete degradation of Omethoate under UV light, indicating its susceptibility to photo-oxidative processes.[10][11] It is crucial to store this compound solutions in amber vials or otherwise protect them from light to prevent photodegradation.[4]
Primary Degradation Pathways
The degradation of this compound proceeds primarily through two chemical pathways: hydrolysis and oxidation.
Hydrolytic Pathways
Hydrolysis can cleave multiple bonds within the molecule, with the specific products depending on the reaction conditions (especially pH).
-
P-S Bond Cleavage: This is the major degradation pathway under alkaline conditions.[6] Nucleophilic attack by OH⁻ on the phosphorus atom leads to the breaking of the P-S bond, which is identified as being weaker and more susceptible to hydrolysis than other bonds in the molecule.[6][7] This yields O-methyl-d3, O-methyl phosphoroamidic acid and methyl mercaptan.
-
P-O Bond Cleavage: Cleavage of the P-O-CH₃ bond (O-demethylation) is another possible hydrolytic route, resulting in metabolites like O-desmethyl-omethoate.[2][12]
-
Amide Bond (P-N) Cleavage: Hydrolysis of the amide bond is also possible, though generally considered a minor pathway compared to P-S cleavage in alkaline media.
Below is a diagram illustrating the primary hydrolytic degradation pathway of this compound under alkaline conditions.
Caption: Experimental workflow for a forced degradation study.
Practical Recommendations for Handling and Storage
Based on the known stability profile, the following best practices are recommended for labs using this compound:
-
Storage: Store stock solutions in a freezer (-20°C or lower) in amber, tightly sealed vials. [4]* Working Solutions: Prepare fresh working solutions in a buffered mobile phase or solvent. If using aqueous solutions, ensure the pH is neutral or slightly acidic (pH 4-6) for maximum short-term stability. Avoid alkaline conditions (pH > 8) in sample matrices or analytical standards, as degradation will be rapid.
-
Sample Preparation: Be mindful of the pH during sample extraction and concentration steps. If a basic extraction is required, it should be performed quickly and at low temperatures to minimize degradation of both the analyte and the internal standard.
-
Light Exposure: Protect all solutions from direct sunlight and UV sources to prevent photolytic degradation. [4]
Conclusion
The stability of this compound is fundamentally governed by the same principles as its non-deuterated parent, Omethoate. It is highly stable under acidic conditions but degrades rapidly in alkaline media, primarily through the hydrolytic cleavage of the P-S bond. This dominant degradation pathway is not expected to exhibit a significant kinetic isotope effect, validating the use of this compound as an effective internal standard. By understanding these degradation pathways and adhering to proper storage and handling protocols—namely, controlling for pH, temperature, and light exposure—researchers can ensure the integrity of their analytical standards and the accuracy of their quantitative results.
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Wyrzykiewicz, T. K., & Cole, D. L. (1994). Solid phase synthesis of oligodeoxyribonucleoside phosphorodithioates from thiophosphoramidites. Oxford Academic. Available at: [Link]
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A Comprehensive Technical Guide to the Certificate of Analysis for Omethoate-d3 Reference Standard
This guide provides an in-depth exploration of the Certificate of Analysis (CoA) for Omethoate-d3, a deuterated internal standard crucial for quantitative analytical studies. Designed for researchers, analytical scientists, and quality assurance professionals, this document deconstructs the components of a CoA, explains the scientific rationale behind the characterization experiments, and provides actionable insights for its effective implementation in a laboratory setting.
The Foundational Role of a Certified Reference Material (CRM)
In analytical chemistry, particularly within regulated environments like drug development and food safety, the accuracy of any measurement is fundamentally dependent on the quality of the reference material used for calibration and control. An isotopically labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays.[1] Its utility stems from its chemical near-identity to the target analyte (Omethoate), allowing it to co-elute chromatographically and experience similar ionization and matrix effects.[1][2] The mass difference imparted by the deuterium atoms enables its distinct detection by a mass spectrometer.
The Certificate of Analysis is more than a mere specification sheet; it is the comprehensive dossier that validates the identity, purity, and certified concentration of the reference standard. It establishes a chain of metrological traceability and provides the end-user with the confidence required for method validation, quality control, and the generation of legally defensible data.[3] The production and certification of such materials are governed by stringent international standards to ensure their quality and reliability.[4][5]
The Anatomy of a Certificate of Analysis: A Framework of Trust
A robust CoA for a Certified Reference Material (CRM) is produced under a rigorous quality management system, often accredited to ISO 17034 , which outlines the requirements for the competence of reference material producers.[4][5][6] This framework ensures that every step—from material synthesis to characterization, value assignment, and stability testing—is meticulously controlled and documented.[3] The CoA itself should conform to the content guidelines described in ISO Guide 31 .[6]
The key sections of a CoA provide a complete profile of the reference material, establishing its fitness for purpose.
Caption: ISO framework governing the production and certification of reference materials.
Physicochemical Identification and Properties
This initial section of the CoA provides unambiguous identification of the material. For this compound, this data is critical for confirming that the correct compound is being used and for calculating concentrations.
| Property | Value | Source |
| Analyte Name | This compound | [7] |
| Synonyms | 2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | [8] |
| CAS Number | 1189510-77-7 | [7][9] |
| Molecular Formula | C₅H₉D₃NO₄PS | [7] |
| Molecular Weight | 216.21 g/mol | [7][8] |
| Exact Mass | 216.0413 Da | [7] |
| Storage Conditions | 2-8°C Refrigerator | [9] |
The Core of Certification: Purity and Identity Verification
This is the most extensive section of the CoA, detailing the battery of analytical tests performed to confirm the material's structure and quantify its purity. As a Senior Application Scientist, the rationale for selecting a multi-technique approach is to build a self-validating and orthogonal system of characterization; no single technique can provide all the necessary information.[10]
Structural Confirmation
The primary goal here is to unequivocally confirm that the molecular structure matches that of this compound.
A. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers detailed structural information.[11] For a deuterated standard, high-resolution mass spectrometry (HRMS) is essential to confirm the accurate mass, which provides evidence of the correct elemental composition.[12]
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for a polar molecule like Omethoate.[12] The detection of the protonated molecule [M+H]⁺ at m/z consistent with the exact mass of this compound (216.0413 Da) confirms the molecular formula.[7] Tandem MS (MS/MS) of this precursor ion should yield fragment ions that are 3 mass units higher than the corresponding fragments of unlabeled Omethoate, confirming the location of the deuterium atoms on the N-methyl group.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation, providing atom-level information about the molecular framework.[10][13]
-
Rationale:
-
¹H NMR: The proton NMR spectrum is used to verify the overall structure. Key signals for the non-deuterated positions (e.g., the two O-methyl groups and the methylene group) should be present with the correct chemical shifts, integrations, and coupling constants.[13] The signal corresponding to the N-methyl protons in standard Omethoate should be absent or significantly diminished, providing direct evidence of deuteration.
-
³¹P NMR: As an organophosphate, the ³¹P NMR spectrum will show a single resonance at a characteristic chemical shift, confirming the phosphorus environment.[13]
-
¹³C NMR: The carbon spectrum helps confirm the carbon backbone of the molecule.
-
Chemical Purity Assessment by Chromatography
Chromatographic methods are employed to separate the main compound from any potential impurities, such as starting materials, by-products from synthesis, or degradation products.[14] The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
-
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity analysis of non-volatile compounds like Omethoate. A reversed-phase C18 column is typically used for organophosphate pesticides.[15] The method must be validated for specificity, linearity, accuracy, and precision to ensure the results are trustworthy.[16][17][18] The choice of wavelength for UV detection is critical; it should be set at a λ-max where Omethoate has significant absorbance to maximize sensitivity for impurity detection.
Experimental Protocol: HPLC-UV Purity Determination
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1.0 mg/mL).
-
Chromatographic System:
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile. A typical starting point could be 60:40 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the prepared standard solution onto the HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main this compound peak.
-
Purity (%) = (Area_this compound / Total_Peak_Area) * 100
-
-
System Validation: The protocol is self-validating by demonstrating a sharp, symmetrical peak for the main component and good separation from any impurities, ensuring accurate quantification.
Isotopic Purity & Enrichment
For a deuterated standard, it is crucial to determine the extent of deuterium incorporation. This is a composite of two values: Isotopic Purity (the percentage of molecules that contain deuterium) and Isotopic Enrichment (the percentage of labeled positions that contain a deuterium atom instead of a hydrogen atom).[1][10]
-
Rationale: Both Mass Spectrometry and NMR can be used for this assessment.
-
MS: High-resolution mass spectrometry can resolve the signals from the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) versions of the molecule.[12] By comparing the relative intensities of these isotopologue peaks, the isotopic purity can be calculated. This provides high sensitivity and requires very little sample.[12]
-
NMR: ¹H NMR is used to quantify the degree of deuteration by comparing the integral of a residual, partially deuterated site to the integral of a fully protonated site within the same molecule.[19] This provides a highly accurate measure of isotopic enrichment.
-
Caption: Orthogonal analytical techniques for reference standard characterization.
Practical Implementation in the Laboratory
The CoA is the user's primary guide for employing the reference standard correctly.
A. Verifying Identity and Purity
Upon receipt, it is good practice to perform a simple identity check, such as an injection into an LC-MS system, to confirm the mass matches the CoA. The certified purity value is critical for preparing accurate stock solutions. For example, if a CoA states a purity of 99.5% and an exact weight of 1.05 mg is provided, the actual mass of this compound is 1.05 mg * 0.995 = 1.04475 mg. This corrected mass must be used for all subsequent concentration calculations.
B. Method Validation and System Suitability
The data in the CoA, particularly the chromatograms and spectra, serve as a benchmark. When developing an in-house analytical method, the results obtained should be comparable to those presented in the CoA.[16][20] During routine analysis, the reference standard is used to prepare calibration curve standards and quality control samples to monitor the performance and validity of the analytical run.[17]
Workflow for CoA Use in the Lab
-
Receipt & Verification: Log the standard and its CoA. Confirm mass and appearance. Store at the recommended temperature (2-8°C).[9]
-
Stock Solution Preparation: Use the certified purity and supplied weight to calculate the exact mass of the analyte. Prepare a stock solution of known concentration.
-
Working Standard Preparation: Prepare serial dilutions from the stock solution to create calibrators and quality control (QC) samples.
-
Analysis: Use the calibrators to quantify the target analyte (unlabeled Omethoate) in unknown samples. The QC samples are used to accept or reject the analytical batch, ensuring the method remains in control.
Conclusion
The Certificate of Analysis for a deuterated reference standard like this compound is a critical document that underpins the validity of quantitative research. It is the culmination of a rigorous, multi-faceted analytical characterization process governed by international quality standards. By understanding the scientific principles behind each section of the CoA—from structural confirmation by NMR and MS to purity assessment by HPLC—researchers can confidently utilize these standards to ensure the accuracy, precision, and defensibility of their analytical results.
References
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-
Hill, A. R. C., Reynolds, S. L., & LGC (Teddington) Ltd. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 127(9), 1154–1161. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound | CAS No: 1189510-77-7. Retrieved from [Link]
- European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. SANTE/11813/2017.
- Ministry of Health, Labour and Welfare, Japan. (2005). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.
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D'Andrea, A. D., & Gatti, N. B. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Journal of the Brazilian Chemical Society. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
- Grokipedia. (2026). Omethoate.
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Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]
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ResearchGate. (2019). How to determine the purity of deuterated solvents by NMR Spectroscopy? Retrieved from [Link]
-
Wang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9377. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Omethoate. National Center for Biotechnology Information. Retrieved from [Link]
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- EURL-SRM. (n.d.). Metabolites of Dimethoate and Omethoate - Method Development and Pilot Monitoring.
- EURL-SRM. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring.
- Veeprho. (n.d.). Omethoate Impurities and Related Compound.
-
ResearchGate. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. Retrieved from [Link]
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International Organization for Standardization. (2015). ISO Guide 30:2015 Reference materials — Selected terms and definitions. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- Auburn University. (2022). Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement.
-
Health Canada. (2022). Guidelines for Canadian Drinking Water Quality: Dimethoate and Omethoate. Retrieved from [Link]
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Li, Y., et al. (2019). Identification and Dissipation of Omethoate and Its Main Metabolite DMP in Wheat Determined by UPLC-QTOF/MS. Journal of Agricultural and Food Chemistry, 67(22), 6216–6223. Retrieved from [Link]
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ANAB. (n.d.). Reference Material Producer Accreditation | ISO 17034. Retrieved from [Link]
- Omsynth Lifesciences. (n.d.). This compound : CAS No.1189510-77-7.
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- U.S. Environmental Protection Agency. (1971). Catalog of Pesticide NMR Spectra.
- Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2019). Dimethoate Evaluation.
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Methodological & Application
Application Note: Quantitative Analysis of Omethoate in Complex Matrices using Omethoate-d3 as an Internal Standard by LC-MS/MS
Introduction: The Imperative for Precision in Pesticide Residue Analysis
Omethoate, a systemic organophosphate insecticide and acaricide, is the oxygen analog of dimethoate and exhibits higher toxicity.[1] Its use in agriculture necessitates robust and reliable analytical methods to monitor its residues in food products, ensuring consumer safety and regulatory compliance. The analysis of polar pesticides like omethoate in complex matrices such as fruits, vegetables, and other agricultural products is fraught with challenges, most notably the "matrix effect" in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[2] Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of quantification.[2]
To counteract these analytical variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS, such as Omethoate-d3, is chemically and physically almost identical to the analyte of interest.[2][3] It co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and ensuring high data fidelity.[3] This application note provides a comprehensive, field-proven protocol for the quantitative analysis of omethoate in complex matrices using this compound as an internal standard, employing the widely adopted QuEChERS sample preparation method followed by LC-MS/MS detection.
Principle of the Method
This method is based on the extraction of omethoate and the internal standard, this compound, from a homogenized sample using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) AOAC 2007.01 protocol.[4] The subsequent cleanup step utilizes dispersive solid-phase extraction (dSPE) to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification.[2][5]
Materials and Reagents
-
Standards: Omethoate (≥98% purity), this compound (isotopic purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water
-
QuEChERS Reagents:
-
AOAC 2007.01 Extraction Salts: 6 g anhydrous magnesium sulfate (MgSO₄), 1.5 g anhydrous sodium acetate (NaOAc)[4]
-
dSPE Cleanup Tube: 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA) sorbent
-
-
Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, volumetric flasks, pipettes, autosampler vials.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Omethoate and this compound in methanol to prepare individual primary stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of Omethoate by serial dilution of the primary stock solution with acetonitrile.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with acetonitrile.
-
Calibration Standards: Prepare a set of calibration standards by spiking the appropriate working standard solutions into a blank matrix extract. A typical calibration range is 1 to 100 ng/mL. Each calibration standard should contain a constant concentration of this compound (e.g., 50 ng/mL).
Protocol 2: Sample Preparation (QuEChERS AOAC 2007.01)
The following workflow is a robust starting point for a variety of fruit and vegetable matrices.
Caption: QuEChERS Sample Preparation Workflow.
Protocol 3: LC-MS/MS Analysis
The following parameters provide a well-validated starting point for the analysis of Omethoate and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, ramp to 95% B in 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for Omethoate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Omethoate | 214.0 | 125.0 (Quantifier) | 50 | 15 |
| 94.0 (Qualifier) | 50 | 25 | ||
| This compound | 217.0 | 128.0 (Quantifier) | 50 | 15 |
| 94.0 (Qualifier) | 50 | 25 |
Rationale for this compound transitions: The precursor ion is shifted by +3 Da due to the three deuterium atoms on the N-methyl group. The primary fragmentation of omethoate involves the loss of the N-methyl acetamide moiety, which for this compound will result in a fragment of m/z 128. The fragment at m/z 94 corresponds to a common structural component and remains unchanged.[6][7]
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions for both Omethoate and this compound.
-
Response Ratio Calculation: Calculate the response ratio for each standard and sample by dividing the peak area of the Omethoate quantifier ion by the peak area of the this compound quantifier ion.
-
Calibration Curve Construction: Generate a calibration curve by plotting the response ratio against the concentration of the Omethoate calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of Omethoate in the samples by interpolating their response ratios on the calibration curve.
Caption: Data Analysis Workflow.
Method Validation and Performance
This method should be validated according to established guidelines (e.g., SANTE/12682/2019).[8] The following table presents typical performance characteristics that can be expected.
Table 4: Typical Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.005 - 0.010 mg/kg |
| Recovery (at 3 levels) | 80 - 110% |
| Precision (RSD) | < 15% |
Data is synthesized from typical performance characteristics of similar validated methods.[9][10][11]
Troubleshooting and Scientific Insights
-
Analyte Stability: Omethoate is known to be more stable in acidic conditions.[8][12] The use of 1% acetic acid in the extraction solvent helps to preserve the analyte during sample preparation. Samples should be stored at low temperatures (-20°C) and analyzed promptly.
-
Matrix Effects: While this compound effectively compensates for matrix effects, significant ion suppression can still impact the overall sensitivity. If high matrix suppression is observed, further dilution of the final extract may be necessary.
-
Chromatography: The chromatographic separation is crucial to resolve Omethoate from potential isomers and matrix interferences. The use of a high-efficiency UHPLC column is recommended. The gradient profile can be optimized to improve peak shape and resolution.
Conclusion
The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust, accurate, and reliable workflow for the quantification of Omethoate in diverse and complex matrices. This approach effectively mitigates the impact of matrix effects, ensuring data of the highest integrity for researchers, scientists, and professionals in the fields of food safety and drug development. The detailed protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this essential analytical technique.
References
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-
ResearchGate. (n.d.). Mass spectra of the fragmentation of the protonated molecular ion of omethoate. Retrieved from [Link]
- John, H., et al. (2019).
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- Aboagye, J. O. (2022). Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. Auburn University.
-
CHMLab. (n.d.). CHM® QuEChERS AOAC 2007.01 Method. Retrieved from [Link]
- Al-Ameri, M., et al. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. NIH.
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-
NUCLEUS information resources. (n.d.). AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Retrieved from [Link]
- CDC Stacks. (2013).
- BGB Analytik. (n.d.). How to Use QuEChERS for Diverse Sample Types.
-
ResearchGate. (n.d.). Analytical steps of the QuEChERS-AOAC Official Method 2007.01. Retrieved from [Link]
-
Scribd. (n.d.). App LC Ms Pesticides Applicationperkin. Retrieved from [Link]
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-
ResearchGate. (n.d.). Parameters for the LC/MS/MS analysis of pesticides. Retrieved from [Link]
- EURL-Pesticides.eu. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. Retrieved from a relevant EURL-Pesticides.eu report.
- Agilent. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System.
- ResearchGate. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC‐MS/MS and risk assessment.
- Agilent. (2022). Method Development and Evaluation for Multiresidue Pesticides in Food with 6475 LC/TQ.
-
PubChem. (n.d.). Omethoate. Retrieved from [Link]
- Food Analytical Methods. (2013).
-
ResearchGate. (n.d.). Fragmentation schemes of dimethoate. Retrieved from [Link]
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Application Note: Quantitative Analysis of Omethoate in Agricultural Matrices by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of omethoate in complex agricultural matrices. Omethoate, the highly toxic oxon-metabolite of the insecticide dimethoate, is a critical target for residue monitoring in food safety and environmental analysis.[1] To ensure the highest degree of accuracy and mitigate matrix effects, this method employs a stable isotope-labeled internal standard, Omethoate-d6. The protocol details a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM). Validated performance characteristics, including linearity, limit of quantification, accuracy, and precision, are presented, demonstrating the method's suitability for regulatory compliance and research applications.
Introduction: The Rationale for Precise Omethoate Quantification
Omethoate is an organophosphate insecticide and a primary metabolite of dimethoate.[1] Its toxicological significance surpasses that of its parent compound, as it is a more potent inhibitor of acetylcholinesterase, posing a greater acute risk to human health.[1] Consequently, regulatory bodies worldwide have established stringent Maximum Residue Limits (MRLs) for omethoate in various food commodities. Accurate and reliable quantification at trace levels is therefore paramount for consumer protection and for conducting environmental fate and toxicological studies.
LC-MS/MS has become the gold standard for pesticide residue analysis due to its exceptional sensitivity and selectivity.[2] However, the complexity of food and environmental matrices can introduce significant analytical challenges, primarily ion suppression or enhancement, which can compromise quantitative accuracy. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as Omethoate-d6, is the most effective strategy to compensate for these matrix-induced variations.[3] The SIL-IS co-elutes with the target analyte and experiences identical ionization effects, ensuring that the analyte-to-internal standard ratio remains constant, leading to highly reliable quantification.
This guide provides a comprehensive, field-proven protocol for the entire analytical workflow, from sample extraction to final data analysis, grounded in established scientific principles and regulatory guidelines.
Physicochemical Properties and Analytical Considerations
Understanding the properties of omethoate is crucial for method development.
-
Structure: O,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorothioate
-
Molecular Formula: C₅H₁₂NO₄PS
-
Molecular Weight: 213.19 g/mol [4]
-
Polarity: Omethoate is a polar compound, highly soluble in water and exhibiting a low octanol-water partition coefficient (log P = -0.9).[5]
This high polarity dictates key methodological choices:
-
Sample Preparation: Acetonitrile is an excellent extraction solvent for polar pesticides like omethoate from aqueous matrices, forming the basis of the QuEChERS approach.[6]
-
Chromatography: Reversed-phase chromatography using a C18 column is well-suited for retaining and separating omethoate from other matrix components. Its polarity means it will be an early-eluting compound, requiring careful optimization of the initial gradient conditions to ensure good peak shape.[7]
Experimental Workflow: From Sample to Result
Materials and Reagents
-
Standards: Omethoate (≥98% purity), Omethoate-d6 (methyl-d6, ≥98% purity). All standards should be of certified reference material grade.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
QuEChERS Kits: Commercially available QuEChERS extraction salts (e.g., containing 4 g MgSO₄, 1 g NaCl) and dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Equipment: High-speed benchtop centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL polypropylene centrifuge tubes, LC-MS/MS system (e.g., triple quadrupole).
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Omethoate and Omethoate-d6 in methanol.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing Omethoate at concentrations ranging from 1 ng/mL to 200 ng/mL by serial dilution of the primary stock with 50:50 methanol:water.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Omethoate-d6 in methanol. This solution will be added to samples prior to extraction.
Sample Preparation: QuEChERS Protocol
The QuEChERS method provides efficient extraction and cleanup for a wide range of pesticides in diverse matrices.
-
Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample (e.g., fruit puree, ground vegetable) into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 1 µg/mL Omethoate-d6 internal standard spiking solution to the sample, yielding a final concentration of 10 ng/g.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute.
-
Salting-Out: Add the QuEChERS extraction salt packet (4 g MgSO₄ and 1 g NaCl). The MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer, while NaCl helps to create a phase separation. Cap immediately and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation between the upper acetonitrile layer (containing the analytes) and the aqueous/solid sample matrix below.
-
Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE tube containing PSA and MgSO₄. The PSA sorbent effectively removes organic acids, fatty acids, and sugars that could interfere with the analysis.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Dilution and Filtration: Carefully transfer the supernatant to a clean vial. Dilute with water or an initial mobile phase composition (e.g., 95:5 water:methanol) to minimize solvent effects during injection. Filter through a 0.22 µm syringe filter into an LC vial for analysis.
Analytical Workflow Diagram
Caption: Figure 1. Complete analytical workflow for Omethoate quantification.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for polar analytes like omethoate. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidifier promotes protonation for positive mode electrospray ionization (ESI+). |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic solvent for analyte elution. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for solvent effects. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Gradient | 5% B (hold 1 min), ramp to 95% B in 7 min, hold 2 min, return to 5% B and re-equilibrate for 3 min. | A typical gradient for separating polar compounds. Initial hold is critical for focusing early eluters. |
Tandem Mass Spectrometry (MS/MS)
The fragmentation of organophosphates like omethoate has been well-studied. Upon protonation, collision-induced dissociation (CID) leads to characteristic product ions. For Omethoate-d6, where the deuterium labels are on the methoxy groups, a corresponding mass shift is observed in the precursor ion and any fragments retaining these groups.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimized for specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Purpose |
| Omethoate | 214.0 | 125.0 | 50 | 15 | Quantifier |
| 214.0 | 80.0 | 50 | 25 | Qualifier | |
| Omethoate-d6 | 220.0 | 131.0 | 50 | 15 | Quantifier (IS) |
| 220.0 | 83.0 | 50 | 25 | Qualifier (IS) |
Note: Collision Energies (CE) are instrument-dependent and require optimization. The transitions are based on established fragmentation pathways for omethoate and its deuterated analogues.
Method Validation and Performance
The method was validated according to SANCO guidelines to demonstrate its fitness for purpose.[8] Validation was performed by spiking blank matrix (e.g., apple puree) at various concentration levels.
Linearity and Limit of Quantification (LOQ)
Matrix-matched calibration curves were constructed by plotting the peak area ratio of Omethoate to Omethoate-d6 against the concentration.
Table 2: Linearity and LOQ
| Parameter | Result |
| Calibration Range | 1 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 5 µg/kg (0.005 mg/kg) |
The LOQ was established as the lowest concentration at which the method demonstrated acceptable accuracy and precision (Recovery 70-120%, RSD ≤20%).
Accuracy and Precision
Accuracy (as recovery) and precision (as relative standard deviation, RSD) were assessed by analyzing replicate spiked samples (n=6) at three concentration levels.
Table 3: Accuracy and Precision Data in Apple Matrix
| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) - Intra-day | RSD (%) - Inter-day |
| 5 (LOQ) | 95.8 | 6.5 | 8.9 |
| 25 | 101.2 | 4.2 | 6.1 |
| 50 | 98.5 | 3.8 | 5.5 |
The results demonstrate excellent accuracy and precision, with recoveries falling well within the 70-120% acceptance range and RSDs below 15%, consistent with published methods.[6]
Conclusion
This application note describes a highly reliable and robust LC-MS/MS method for the quantification of omethoate in agricultural samples. The use of a streamlined QuEChERS extraction protocol minimizes sample preparation time and solvent consumption, while the incorporation of a stable isotope-labeled internal standard (Omethoate-d6) ensures exceptional accuracy by correcting for matrix effects and procedural losses. The method achieves a low limit of quantification (5 µg/kg) and demonstrates excellent linearity, accuracy, and precision, making it an ideal tool for food safety monitoring, regulatory analysis, and advanced research in pesticide science.
References
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Document SANCO/12682/2019. [Link]
-
Grokipedia. (2026). Omethoate.[Link]
-
Das, S., et al. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC‐MS/MS and risk assessment. Journal of Food Science. [Link]
-
Anastassiades, M., et al. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. EURL-SRM Analytical Observations Report. [Link]
-
PubChem. (n.d.). Omethoate. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. [Link]
-
University of Almeria. (n.d.). Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil.[Link]
-
John, H., et al. (2019). Collision-induced mass spectrometric fragmentation of protonated dimethoate and omethoate generated by electrospray ionization. Rapid Communications in Mass Spectrometry, 33(S2), 55-66. [Link]
-
Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. Application Note. [Link]
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Application Note: Quantitative Analysis of Omethoate-d3 in Environmental Water and Soil Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract & Introduction
Omethoate, the primary oxygen analog metabolite of the widely used organophosphate insecticide Dimethoate, exhibits significantly higher toxicity than its parent compound.[1][2] Its persistence and potential for leaching into water sources and accumulation in soil pose a considerable risk to ecosystems and human health, necessitating sensitive and reliable monitoring methods.[3][4][5][6] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of organophosphate pesticides due to its high sensitivity and selectivity.[6][7][8]
This application note presents a robust and validated methodology for the quantification of Omethoate in complex environmental matrices such as surface water and soil. To ensure the highest degree of accuracy and precision, this method employs an isotope dilution strategy using Omethoate-d3 as an internal standard.[9] Isotope-labeled standards are chemically identical to the target analyte and co-elute chromatographically, allowing them to effectively compensate for variations in sample extraction efficiency, matrix-induced signal suppression or enhancement, and fluctuations in instrument performance.[10] This document provides detailed, field-proven protocols for sample preparation using Solid-Phase Extraction (SPE) for water and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil, followed by optimized GC-MS analysis.
Principle of the Analytical Workflow
The accurate quantification of Omethoate from environmental samples is achieved through a multi-stage process designed to isolate the analyte from complex matrix interferences and present it in a form suitable for instrumental analysis. The workflow is initiated with the extraction of Omethoate from either a water or soil sample, during which the this compound internal standard is introduced. For aqueous matrices, Solid-Phase Extraction (SPE) is utilized to adsorb the analyte onto a solid sorbent, which is then washed to remove interferences before the analyte is eluted with a small volume of organic solvent. For soil and sediment, the QuEChERS methodology provides a rapid and effective extraction into an organic solvent, followed by a dispersive SPE (d-SPE) cleanup step.[11][12][13] The final, cleaned extract is then concentrated and analyzed by GC-MS. The gas chromatograph separates Omethoate from other co-extracted compounds based on its volatility and affinity for the stationary phase of the GC column. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, provides highly selective and sensitive detection by monitoring characteristic mass fragments of both the native Omethoate and the deuterated internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Figure 1. Overall Analytical Workflow
Experimental Protocols
Protocol for Water Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of Omethoate from non-turbid aqueous matrices like groundwater and surface water.
3.1.1 Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 200 mg, 6 cc)
-
Solvents: HPLC-grade or equivalent Methanol, Ethyl Acetate, Acetonitrile
-
Reagents: Formic acid, Reagent-grade water
-
Apparatus: SPE vacuum manifold, 500 mL glass sample bottles, conical centrifuge tubes, nitrogen evaporator.
3.1.2 Step-by-Step Procedure
-
Sample Collection & Preservation: Collect 500 mL of water in a clean glass bottle. If residual chlorine is suspected, dechlorinate with sodium thiosulfate. Acidify the sample to pH ~3 with formic acid to improve the stability of Omethoate.[14]
-
Internal Standard Spiking: Add a precise volume of this compound stock solution to the 500 mL water sample to achieve a final concentration of 100 ng/L. Mix thoroughly.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition sequentially with 5 mL of Ethyl Acetate, 5 mL of Methanol, and 5 mL of reagent-grade water. Do not allow the sorbent bed to go dry after the final water wash.[15]
-
Sample Loading: Load the entire 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[15]
-
Sorbent Washing: After loading, wash the cartridge with 5 mL of reagent water to remove salts and polar interferences.
-
Sorbent Drying: Dry the cartridge thoroughly by applying full vacuum for 15-20 minutes to remove residual water.
-
Analyte Elution: Place clean collection tubes in the manifold. Elute the retained analytes by passing 2 x 4 mL aliquots of Ethyl Acetate through the cartridge. Allow the solvent to soak the sorbent for 1 minute before applying vacuum.[15][14]
-
Concentration: Transfer the eluate to a conical tube and concentrate the sample to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[3]
-
Final Volume Adjustment: Adjust the final volume to 1.0 mL with Ethyl Acetate. The sample is now ready for GC-MS analysis.
Protocol for Soil & Sediment Sample Preparation via QuEChERS
The QuEChERS method is highly effective for extracting a broad range of pesticides from complex solid matrices like soil and sediment.[11][16][17]
3.2.1 Materials and Reagents
-
QuEChERS Kits: EN 15662 extraction salt packets (containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and d-SPE cleanup tubes (containing 150 mg PSA, 900 mg MgSO₄).[18]
-
Solvents: HPLC-grade or equivalent Acetonitrile.
-
Apparatus: 50 mL polypropylene centrifuge tubes, high-speed refrigerated centrifuge, vortex mixer.
3.2.2 Step-by-Step Procedure
-
Sample Homogenization: Air-dry the soil sample, remove any large debris, and sieve to achieve a uniform particle size.[19]
-
Sample Weighing and Hydration: Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of reagent water and vortex for 1 minute to hydrate the sample.[12]
-
Internal Standard Spiking: Add a precise volume of this compound stock solution to the hydrated soil to achieve a final concentration equivalent to 50 µg/kg.
-
Extraction: Add 10 mL of Acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute.[12][18]
-
Salting-Out Partitioning: Add the contents of one QuEChERS EN 15662 extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.[16]
-
Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes at 4°C. This will separate the sample into an upper organic layer (acetonitrile extract) and a lower aqueous/solid layer.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile extract into a 15 mL d-SPE cleanup tube containing Primary Secondary Amine (PSA) sorbent and MgSO₄.[12]
-
Cleanup & Final Centrifugation: Vortex the d-SPE tube for 1 minute to facilitate the removal of organic acids, fatty acids, and other interferences. Centrifuge at ≥4000 rcf for 5 minutes.
-
Final Extract: Carefully transfer the cleaned supernatant into an autosampler vial for GC-MS analysis.
GC-MS Instrumental Analysis
The analysis must be performed on a well-maintained GC-MS system. Due to the polar and thermally labile nature of Omethoate, specific precautions are necessary to ensure good chromatographic performance and prevent analyte degradation.[20]
Causality Behind Parameter Choices:
-
Pulsed Splitless Injection: A high-pressure pulse at the beginning of the injection rapidly transfers the analytes from the hot inlet onto the cooler analytical column, minimizing the time spent in the inlet and thus reducing the potential for thermal degradation.[20]
-
Deactivated Inlet Liner: An ultra-inert or silanized liner is critical to prevent active sites from adsorbing or degrading the polar Omethoate molecule, which would otherwise lead to poor peak shape and low response.[8][15]
-
Selected Ion Monitoring (SIM): Instead of scanning all masses, the mass spectrometer is programmed to detect only specific ions characteristic of Omethoate and its internal standard. This dramatically increases sensitivity and selectivity by reducing chemical noise.[15]
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Pulse Pressure/Time | 25 psi for 0.5 min |
| Liner | Deactivated, Single Taper with Wool |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., Agilent J&W HP-5ms UI) |
| Oven Program | 70°C (hold 2 min), ramp 25°C/min to 180°C, ramp 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 4 min |
| SIM Ions (m/z) | Omethoate: 125 (Quant), 94, 79 (Qual) This compound: 128 (Quant), 97, 79 (Qual) |
Method Validation & Quality Control
A self-validating system is essential for trustworthy results. The method must be validated according to established guidelines such as those from the EPA or SANCO to demonstrate its fitness for purpose.[10][21][22]
5.1 Validation Parameters
-
Selectivity: Assessed by analyzing at least five blank matrix samples to ensure no endogenous interferences are present at the retention time of Omethoate and this compound.[10]
-
Linearity: A calibration curve should be prepared in matrix-matched standards over the expected concentration range (e.g., 5 - 500 ng/L for water). A correlation coefficient (R²) of >0.995 is required.[15]
-
Accuracy & Precision: Determined by analyzing spiked blank matrix samples at low, medium, and high concentration levels (n=5 at each level).
-
Limits of Detection (LOD) & Quantification (LOQ): The LOQ is the lowest validated spike level meeting the accuracy and precision criteria. The LOD is typically calculated as 3x the signal-to-noise ratio.
5.2 Quality Control (QC) For each batch of samples, the following QC samples must be included:
-
Method Blank: A blank matrix sample processed identically to the field samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of Omethoate to monitor method performance.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A field sample spiked with a known concentration to assess matrix-specific effects on recovery and precision.
| Validation Parameter | Water Matrix (Spiked) | Soil Matrix (Spiked) | Acceptance Criteria |
| LOQ | 5 ng/L | 10 µg/kg | - |
| Linearity (R²) | 0.998 | 0.997 | >0.995 |
| Recovery (at 3 levels) | 88 - 105% | 91 - 109% | 70 - 120% |
| Precision (RSDr) | < 10% | < 12% | ≤ 20% |
References
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Rejtharová, K., & Rejthar, L. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. PubMed. [Link]
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Stevens, J., & Spadola, F. (2014). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. DTO Innovators. [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]
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Bruzzoniti, M. C., et al. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: A critical review. ResearchGate. [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dimethoate in water. EPA. [Link]
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Varanis, C. A., et al. (1996). Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection. PubMed. [Link]
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Mărculescu, A., et al. (2018). Medical applications of the GC/MS method in the acute intoxication with dimethoate – clinical case. Romanian Journal of Military Medicine. [Link]
-
Organomation. (n.d.). Pesticide Sample Preparation. Organomation. [Link]
-
Adegoke, E. O., et al. (2022). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. ResearchGate. [Link]
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Singh, S., & Singh, N. (2023). Estimation of Organophosphates in Soil and Water Samples of Noida Region. International Journal of Novel Research and Development. [Link]
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Ling, Y., et al. (2011). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. National Institutes of Health. [Link]
-
Ishiaku, A., et al. (2021). Quantitative Analysis of Organophosphate Pesticides Residues in Water and Sediment Samples of River Benue, Jimeta Adamawa State. International Journal of Research and Review. [Link]
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Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Agilent Technologies. [Link]
-
U.S. Environmental Protection Agency. (2025). Analytical Methods for Measuring Pesticide Residues. EPA. [Link]
-
Agilent Technologies. (2015). Improved GC/MS Analysis of Tomato Pesticides with Agilent Deactivated Silica Tubing. Agilent Technologies. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Residue Analytical Methods Template. EPA. [Link]
-
EURL for Pesticides. (n.d.). Metabolites of dimethoate and omethoate - Method development and pilot monitoring. eurl-pesticides.eu. [Link]
-
California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. DTSC. [Link]
-
ResearchGate. (n.d.). Typical LC‐MS/MS chromatogram for the determination of dimethoate and omethoate. ResearchGate. [Link]
-
Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies. [Link]
-
ResearchGate. (n.d.). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. ResearchGate. [Link]
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Kreuger, J. (1998). Sampling of pesticides in water using solid-phase extraction. Swedish University of Agricultural Sciences. [Link]
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FAO/WHO. (1998). Dimethoate/Omethoate/Formothion Evaluation. inchem.org. [Link]
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Al-Bishri, W. (2017). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. Cranfield University. [Link]
-
Maggi, C., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. National Institutes of Health. [Link]
-
Agilent Technologies. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. Agilent Technologies. [Link]
-
Maguire, R. J. (1992). Assessment of the Environmental Dynamics of Selected Pesticides of Importance in Western Canada. Government of Canada Publications. [Link]
-
Rajkumar, R., et al. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. ResearchGate. [Link]
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Application Note: A Comprehensive Guide to the Preparation of Omethoate-d3 Standard Solutions for High-Performance Liquid Chromatography (HPLC) Analysis
Abstract and Introduction
The accurate quantification of the organophosphate pesticide Omethoate is a critical task in environmental monitoring, food safety, and toxicological studies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides the sensitivity and selectivity required for trace-level analysis. The cornerstone of a robust and reliable quantitative method is the proper use of an internal standard.[1]
This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the preparation of high-quality, accurate, and stable standard solutions of Omethoate-d3. This compound, a stable isotope-labeled (SIL) analogue of the target analyte, is the gold standard for internal standards in mass spectrometry-based assays.[2][3] Its use is essential for correcting variations that can occur during sample preparation, injection, and ionization, thereby ensuring the highest degree of accuracy and precision.[3][4]
This document moves beyond a simple list of steps to explain the scientific rationale behind the protocol, emphasizing safety, solvent selection, and stability considerations to create a self-validating methodology.
Foundational Scientific Principles
The Critical Role of a Stable Isotope-Labeled (SIL) Internal Standard
In quantitative analysis, the goal is to compare the instrument response of an analyte in a sample to the response of a known quantity (a standard).[1] However, complex sample matrices (like urine, plasma, or food extracts) can interfere with the analyte's signal, a phenomenon known as the "matrix effect." Furthermore, analyte can be lost during multi-step extraction procedures.
A SIL internal standard like this compound is the ideal solution.[5] It is chemically identical to the analyte, Omethoate, except that three hydrogen atoms have been replaced with deuterium.[6][7] This has two crucial consequences:
-
Near-Identical Physicochemical Behavior: this compound has the same solubility, stability, and chromatographic retention time as Omethoate. It therefore experiences the same losses during sample preparation and the same matrix effects during analysis.[3]
-
Distinguishable by Mass: The deuterium atoms give this compound a higher molecular weight (216.21 g/mol ) compared to Omethoate (213.19 g/mol ), making it easily distinguishable by a mass spectrometer.[6][8]
By adding a known amount of this compound to every sample, standard, and blank at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if sample is lost or the signal is suppressed, leading to highly accurate and precise results.[2][3]
Key Physicochemical Properties of Omethoate
Understanding the properties of Omethoate is essential for preparing stable and soluble standards.
-
Solubility: Omethoate is a polar compound. It is readily soluble in water and polar organic solvents such as methanol, acetonitrile, and acetone.[8][9] It has limited solubility in non-polar solvents like n-hexane.[8] This profile makes methanol and acetonitrile excellent choices for preparing stock solutions for reversed-phase HPLC.
-
Stability: Omethoate's stability is highly dependent on pH. It is very stable in neutral or acidic aqueous solutions but hydrolyzes and decomposes rapidly under alkaline (basic) conditions.[10][11] The P-S bond is particularly susceptible to hydrolysis at high pH. Solutions should therefore be prepared in high-purity, neutral solvents and protected from any basic contaminants.
Mandatory Safety and Handling Protocols
Omethoate is an organophosphate and a potent acetylcholinesterase inhibitor, classified as highly toxic.[9][12][13] Exposure can occur through inhalation, ingestion, or skin contact, leading to severe neurological symptoms.[14][15] All handling of this compound, whether in solid or solution form, must be performed with strict adherence to safety protocols.
-
Engineering Controls: Always handle solid this compound and prepare concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of powders or vapors.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves, and chemical splash goggles.[17]
-
Decontamination: After handling, wipe down all surfaces and equipment. Wash hands thoroughly with soap and water.[15]
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, vials, gloves) and chemical waste according to your institution's hazardous waste regulations. Do not dispose of Omethoate down the drain.[16]
-
Emergency Exposure: In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If you suspect exposure, contact a local Poison Control Center immediately.[14][15]
Required Materials and Equipment
| Category | Item | Rationale for Selection |
| Chemicals | This compound, neat solid (≥98% isotopic purity) | High purity is essential for an accurate primary standard.[18] |
| Acetonitrile (ACN), HPLC or LC-MS Grade | Common organic solvent in reversed-phase HPLC, ensuring compatibility.[19] | |
| Methanol (MeOH), HPLC or LC-MS Grade | Alternative high-purity solvent, also compatible with HPLC systems. | |
| Deionized Water, HPLC Grade (18.2 MΩ·cm) | Used for preparing mobile phases or aqueous dilutions. | |
| Glassware | Class A Volumetric Flasks (e.g., 10 mL, 25 mL, 50 mL) | Calibrated for high accuracy in volume, critical for standard preparation. |
| Class A Volumetric or Gas-tight Syringes/Pipettes | Ensure accurate and precise liquid transfers for dilutions. | |
| Equipment | Analytical Balance (readable to at least 0.01 mg) | Required for the precise weighing of the primary standard.[20] |
| Ultrasonic Bath | Aids in the complete dissolution of the solid standard material.[19] | |
| Consumables | Amber Glass Vials with PTFE-lined caps | Protects solutions from light degradation and prevents solvent evaporation. |
| Syringe Filters (0.22 or 0.45 µm, PTFE) | Used to filter sample solutions before injection to protect the HPLC system.[19] |
Protocol 1: Preparation of a Primary Stock Solution (100 µg/mL)
This protocol describes the "weighing method" for creating a concentrated, primary stock solution from which all other standards will be derived.[21][22] The accuracy of this step is paramount.
Calculation
First, determine the mass of this compound required. To prepare 10.00 mL of a 100 µg/mL solution:
-
Target Concentration (C): 100 µg/mL = 0.1 mg/mL
-
Final Volume (V): 10.00 mL
-
Mass Required (m): C × V = 0.1 mg/mL × 10.00 mL = 1.00 mg
Step-by-Step Methodology
-
Pre-Weighing: Place a clean weighing vessel (e.g., weigh paper or boat) on the analytical balance and tare it.
-
Weighing: Carefully weigh out approximately 1.00 mg of the this compound solid. It is not necessary to hit the exact target mass, but it is critical to record the actual mass with the highest precision possible (e.g., 1.04 mg).[20]
-
Transfer: Quantitatively transfer the weighed solid into a 10.00 mL Class A volumetric flask. Tap the weighing vessel to ensure all powder is transferred.
-
Initial Dissolution: Add approximately 5-7 mL of HPLC-grade acetonitrile (or methanol) to the volumetric flask.
-
Sonication: Cap the flask and place it in an ultrasonic bath for 5-10 minutes to ensure the this compound is completely dissolved.[19] Visually inspect to confirm no solid particles remain.
-
Equilibration: Allow the flask to return to ambient laboratory temperature.
-
Dilution to Volume: Carefully add the same solvent dropwise until the bottom of the liquid meniscus is perfectly aligned with the calibration mark on the neck of the flask.[20]
-
Homogenization: Cap the flask securely and invert it slowly 15-20 times to ensure the solution is completely homogenous.
-
Recalculation: Calculate the actual concentration of your stock solution based on the recorded mass.
-
Actual Concentration = (Actual Mass [mg]) / (Flask Volume [mL])
-
Example: 1.04 mg / 10.00 mL = 0.104 mg/mL = 104 µg/mL
-
-
Labeling and Storage: Immediately transfer the stock solution to a labeled amber glass vial. The label must include the compound name (this compound), actual concentration, solvent, preparation date, and your initials.[18][20] Store as recommended in Section 7.0.
Caption: Workflow for preparing a primary stock solution.
Protocol 2: Preparation of Calibration Curve and Working Internal Standard Solutions
Working solutions for building a calibration curve and for spiking into samples are prepared by serially diluting the primary stock solution.[1][21]
Example Dilution Scheme for Calibration Standards
This table outlines a scheme to prepare a set of calibration standards from the 104 µg/mL primary stock solution prepared in Protocol 1. The final internal standard concentration in each sample should be consistent. A common target is 50-100 ng/mL.
| Target Conc. (ng/mL) | Aliquot of Stock/Intermediate | Stock Conc. (µg/mL) | Final Volume (mL) | Diluent |
| 1000 (1 µg/mL) | 96.2 µL | 104 | 10 | Acetonitrile |
| 500 | 500 µL of 1 µg/mL standard | 1 | 1 | Acetonitrile |
| 250 | 500 µL of 500 ng/mL standard | 0.5 | 1 | Acetonitrile |
| 100 | 400 µL of 250 ng/mL standard | 0.25 | 1 | Acetonitrile |
| 50 | 500 µL of 100 ng/mL standard | 0.1 | 1 | Acetonitrile |
| 10 | 200 µL of 50 ng/mL standard | 0.05 | 1 | Acetonitrile |
Step-by-Step Methodology for Serial Dilution
-
Label Flasks: Clearly label a series of Class A volumetric flasks for each desired concentration.
-
Prepare First Dilution: Using a calibrated pipette, transfer the calculated volume from the primary stock solution (e.g., 96.2 µL) into the first volumetric flask (e.g., 10 mL).
-
Dilute and Mix: Dilute to the calibration mark with the same solvent used for the stock solution. Cap and invert 15-20 times to mix thoroughly. This is your first intermediate/calibration standard.
-
Continue Series: Use the newly created standard to prepare the next one in the series. For example, transfer 500 µL of the 1 µg/mL standard into a 1 mL volumetric flask, dilute to the mark, and mix.
-
Repeat: Continue this process until all calibration standards have been prepared.
-
Storage: Transfer each standard to a separate, clearly labeled amber vial.
Caption: Serial dilution process for calibration standards.
Solution Storage and Stability
Proper storage is crucial to prevent degradation and maintain the accuracy of your standards over time.[16][18]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of chemical degradation.[16] Avoid freezing aqueous solutions. |
| Container | Amber Glass Vials with PTFE-lined caps | Protects from UV light degradation and ensures a tight seal to prevent evaporation. |
| pH | Neutral | Omethoate rapidly degrades in alkaline conditions.[10][11] |
| Stock Solution Stability | 6-12 months | Concentrated solutions are generally more stable. Should be re-verified against a freshly prepared standard if used for an extended period. |
| Working Solution Stability | 1-3 months | Lower concentration solutions may be less stable. Prepare fresh as needed for critical studies.[1] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor/Split HPLC Peaks | The sample solvent is much stronger than the initial mobile phase (e.g., injecting 100% ACN into 95% water).[23] | Prepare final dilutions in a solvent that matches the initial mobile phase composition (e.g., 10% ACN in water). |
| Inaccurate Results | Weighing or dilution error; standard degradation. | Use calibrated balances and pipettes. Prepare fresh standards. Always verify the concentration of a new stock against the old one. |
| Signal Drift Over Time | Standard degradation due to improper storage (light, temperature, pH). | Follow storage guidelines strictly. Prepare fresh working solutions more frequently. |
| Contamination | Cross-contamination between standards; impure solvent. | Use fresh pipette tips for every transfer. Use only high-purity, HPLC-grade solvents. |
References
- Standard Solution Preparation: A Comprehensive Guide. (2024). Vertex AI Search.
- Organophosphorus Pesticide Standard (1X1 mL)
- A Guide to Using Analytical Standards. (n.d.). AGQ Labs USA.
- Omethoate (Ref: ENT 25776). (n.d.). AERU, University of Hertfordshire.
- How To Make A Standard Solution. (2024). The Chemistry Blog.
- Omethoate (WHO Pesticide Residues Series 1). (n.d.). Inchem.org.
- Ometho
- How Do You Prepare Reference Standards and Solutions? (2015). Spectroscopy Online.
- Decomposition of Dimethoate and Omethoate in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis. (2021).
- Decomposition of Dimethoate and Omethoate in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis. (2021). Preprints.org.
- Dimethoate and Omethoate Hydrolysis in Aqueous Solutions and the Assessment of their Neurotoxic Effects. (n.d.).
- Method for determination of acephate, methamidophos, omethoate, dimethoate...in human urine using HPLC-MS/MS. (2007). PubMed.
- How Are Standard Solutions Prepared? (2025). Chemistry For Everyone - YouTube.
- Ometho
- Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. (2019). EURL-Pesticides.eu.
- Organophosphate Poisoning: What It Is, Symptoms & Tre
- Organophosphate Toxicity. (2023).
- Organophosphate/Carbamate Exposure - Management. (2024). Sydney Children's Hospitals Network.
- Organophosph
- Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS. (n.d.). Thermo Fisher Scientific.
- Ometho
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Baijiahao.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- This compound | CAS 1189510-77-7. (n.d.). LGC Standards.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. (n.d.). SciSpace.
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- 3. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
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- 23. lcms.cz [lcms.cz]
Application Note & Protocol: Quantitative Analysis of Protein Adduction using Omethoate-d3 as a Targeted Proteomics Standard
Abstract
This document provides a comprehensive protocol for the use of deuterated Omethoate (Omethoate-d3) in advanced proteomics studies. Specifically, we detail its application as a component of a heavy-labeled internal standard for the precise quantification of site-specific protein adduction by the organophosphate Omethoate. This method is grounded in the principles of stable isotope dilution (SID) and targeted mass spectrometry, offering high accuracy and precision. It is intended for researchers in toxicology, drug development, and molecular biology seeking to understand the mechanism of action and off-target effects of organophosphates. The protocol covers sample preparation, in-vitro protein modification, preparation of heavy-labeled peptide standards, and targeted LC-MS/MS analysis, complete with data interpretation guidelines.
Introduction: The Challenge of Quantifying Covalent Adducts
Organophosphates (OPs) are a class of compounds widely used as pesticides and developed as nerve agents, with a well-documented mechanism of acute toxicity through the inhibition of acetylcholinesterase (AChE).[1][2] However, emerging research indicates that OPs can covalently modify other proteins, binding to nucleophilic residues such as serine, tyrosine, and lysine.[3][4][5] These off-target modifications may contribute to chronic toxicity or reveal novel mechanisms of action.[6][7]
Quantifying these low-abundance, site-specific covalent modifications presents a significant analytical challenge. Mass spectrometry (MS)-based proteomics is the premier tool for such analyses, but variability in sample preparation and matrix effects can compromise quantitative accuracy.[8][9] The use of stable isotope-labeled (SIL) internal standards is the gold standard for overcoming these issues.[8][10][11] By introducing a known quantity of a "heavy" version of the analyte, which is chemically identical but mass-shifted, precise quantification can be achieved by comparing the mass spectrometer signal ratios of the "light" (endogenous) and "heavy" (standard) species.[8][12]
This guide details the use of this compound not as a direct labeling agent, but as a critical component in the synthesis of a heavy-labeled peptide standard. This standard, corresponding to a specific protein target adducted by this compound, enables the highly accurate quantification of the same peptide adducted by unlabeled ("light") Omethoate in a biological sample. This approach, analogous to the Absolute QUAntitation (AQUA) strategy, transforms a qualitative observation of protein damage into a robust, quantitative measurement.[12]
Principle of the Method: Stable Isotope Dilution for Adduct Quantification
The core of this protocol is the use of a synthetic peptide that mirrors a specific target of Omethoate adduction within a protein of interest. This synthetic peptide is adducted with this compound, creating a "heavy" internal standard.
The workflow is as follows:
-
A biological protein sample (proteome) is exposed to unlabeled Omethoate.
-
A known quantity of the heavy this compound-adducted synthetic peptide is spiked into the sample.
-
The entire protein mixture is digested into smaller peptides, typically with trypsin.
-
The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In the mass spectrometer, the native, Omethoate-adducted peptide ("light") and the spiked this compound-adducted standard ("heavy") are chemically identical and thus co-elute during chromatography. However, they are distinguished by their mass-to-charge (m/z) ratio. By comparing the peak areas of the light and heavy peptide ions, the absolute quantity of the Omethoate-adducted peptide in the original sample can be calculated with high precision.[8][12]
Caption: Principle of adduct quantification using a heavy-labeled standard.
Materials and Reagents
This protocol assumes the target protein and adduction site are known. The this compound labeled peptide standard must be custom-synthesized.
| Reagent | Grade | Purpose | Recommended Supplier |
| Omethoate | Analytical Standard | Inducing protein adduction | LGC Standards, Sigma-Aldrich |
| This compound | ≥98% isotopic purity | Synthesis of heavy standard | Toronto Research Chemicals, Alsachim |
| Custom Peptide Synthesis Service | N/A | Synthesis of this compound adduct | Thermo Scientific, GenScript |
| Urea | Proteomics Grade | Denaturant for protein lysis | Sigma-Aldrich (P/N: U5378) |
| Thiourea | Proteomics Grade | Denaturant for protein lysis | Sigma-Aldrich (P/N: T8656) |
| Dithiothreitol (DTT) | Proteomics Grade | Reducing agent | Thermo Scientific (P/N: R0861) |
| Iodoacetamide (IAA) | Proteomics Grade | Alkylating agent | Sigma-Aldrich (P/N: I1149) |
| Trypsin, Sequencing Grade | MS Grade | Protein digestion | Promega (P/N: V5111) |
| Ammonium Bicarbonate | HPLC Grade | Digestion buffer | Sigma-Aldrich (P/N: 09830) |
| Acetonitrile (ACN) | LC-MS Grade | Chromatography & Desalting | Fisher Scientific (P/N: A955) |
| Formic Acid (FA) | LC-MS Grade | Chromatography & Desalting | Thermo Scientific (P/N: 85178) |
| Water | LC-MS Grade | Buffer and solution prep | Fisher Scientific (P/N: W6) |
| C18 Desalting Spin Columns | N/A | Peptide cleanup | Thermo Scientific (P/N: 89870) |
Experimental Protocols
PART 1: Sample Preparation & Omethoate Exposure
Rationale: This part of the protocol focuses on extracting the total proteome from cells or tissue and then treating it with unlabeled Omethoate to induce the covalent modification of interest. Careful handling is critical to prevent protein degradation.[13][14]
-
Protein Extraction:
-
Harvest cells (e.g., 1x10⁷) by centrifugation and wash twice with ice-cold PBS.
-
Lyse the cell pellet in 500 µL of Lysis Buffer (8 M Urea, 2 M Thiourea in 50 mM Tris-HCl, pH 8.5).[15] Mechanical disruption (sonication on ice) is recommended to ensure complete lysis.[14]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble proteome) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay or similar method compatible with urea. This is crucial for consistent Omethoate treatment.
-
-
Omethoate Treatment:
-
Dilute the protein extract to a final concentration of 2 mg/mL with Lysis Buffer.
-
Prepare a 100 mM stock solution of unlabeled Omethoate in DMSO.
-
Add the Omethoate stock solution to the protein extract to achieve a final desired concentration (e.g., 1 mM). Note: The optimal concentration and incubation time should be determined empirically.
-
Incubate the mixture at 37°C for 2 hours with gentle agitation.[6]
-
Prepare a "Control" sample by adding an equivalent volume of DMSO without Omethoate.
-
PART 2: Spiking, Digestion, and Desalting
Rationale: This section details the core steps of a "bottom-up" proteomics workflow.[16][17] Proteins are denatured, disulfide bonds are broken (reduction) and permanently blocked (alkylation), and then the proteins are cleaved into peptides by trypsin. The heavy standard is added before digestion to control for all subsequent sample handling and analysis variability.[8]
-
Spiking of Heavy Standard:
-
Add the custom-synthesized this compound adducted peptide standard to the Omethoate-treated sample. The amount should be optimized but a common starting point is 50-100 fmol per 50 µg of total protein.
-
-
Reduction and Alkylation:
-
Add DTT to the protein sample to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate for 45 minutes in the dark.
-
-
Tryptic Digestion:
-
Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) mass ratio.
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol. This removes urea, salts, and detergents that interfere with mass spectrometry.[14][16]
-
Elute the peptides and dry them completely in a vacuum centrifuge.
-
Resuspend the dried peptides in 0.1% Formic Acid in LC-MS grade water for analysis.
-
PART 3: Targeted LC-MS/MS Analysis
Rationale: Instead of a global "shotgun" analysis, we use a targeted approach to focus the mass spectrometer's acquisition time on the specific light and heavy peptide pairs of interest. This dramatically increases sensitivity and quantitative accuracy. Parallel Reaction Monitoring (PRM) is a suitable method on high-resolution instruments.
| Parameter | Setting | Rationale |
| LC Column | C18 reversed-phase, 1.7-2.1 µm particle size | Standard for peptide separation. |
| LC Gradient | 5-40% Acetonitrile (with 0.1% FA) over 30-60 min | Separates peptides by hydrophobicity. |
| MS Mode | PRM (Parallel Reaction Monitoring) or SRM (Selected Reaction Monitoring) | Targeted acquisition for highest sensitivity and specificity. |
| Precursor Ions | m/z of Light (Omethoate-adducted) and Heavy (this compound-adducted) peptides | The specific masses to be isolated and fragmented. |
| MS/MS Resolution | ≥15,000 | To accurately measure fragment ions. |
| Collision Energy | Optimized for the peptide of interest | To achieve the best fragmentation pattern for quantification. |
PART 4: Data Analysis
Rationale: The raw data is processed to identify and quantify the signal from the light and heavy peptide pairs. Specialized software is required for this task.[18][19]
-
Software: Use software such as Skyline, MaxQuant, or vendor-specific software (e.g., Thermo Proteome Discoverer) for targeted quantification.[18][20]
-
Peak Integration: The software will extract ion chromatograms (XICs) for the most intense and specific fragment ions of both the light and heavy peptides. It will then integrate the area under these peaks.
-
Ratio Calculation: The ratio of the peak area of the light peptide to the heavy peptide is calculated (AreaLight / AreaHeavy).
-
Absolute Quantification: Since a known amount of the heavy standard was spiked in, the absolute amount of the light, adducted peptide in the sample can be calculated: AmountLight = (AreaLight / AreaHeavy) * AmountHeavy
Workflow and Data Visualization
The entire process from sample collection to final data output is summarized in the workflow diagram below.
Sources
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- 4. Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides: Characteristic Mass Fragments and A New Binding Motif for Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organophosphorus Pesticides Promote Protein Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
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- 17. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. The Ultimate Guide to Mass Spectrometry in Proteomics: Maximize Data Quality | MtoZ Biolabs [mtoz-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: A Robust and Sensitive Method for the Quantitative Analysis of Omethoate in Complex Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, validated protocol for the precise and accurate quantification of Omethoate, a systemic organophosphate insecticide, in complex sample matrices. The method leverages the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and to correct for matrix effects and procedural variability, a deuterated stable isotope-labeled (SIL) internal standard, Omethoate-d3, is employed. The protocol incorporates the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, making it suitable for high-throughput analysis in food safety and environmental monitoring laboratories.
Introduction: The Rationale for a Robust Analytical Method
Omethoate, the oxygen analog and primary active metabolite of Dimethoate, is a potent acetylcholinesterase inhibitor used to control a wide range of insects and mites on various crops.[1][2][3] Its high acute toxicity to mammals and potential for adverse health effects necessitate strict monitoring of its residue levels in food products and environmental samples to ensure consumer safety and regulatory compliance.[1][4]
The quantitative analysis of Omethoate in complex matrices like fruits, vegetables, or soil presents significant analytical challenges. Matrix components can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer, which can compromise the accuracy and reproducibility of the results.[5][6][7]
To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[8][9][10] this compound is the ideal internal standard for this analysis. Being chemically identical to the target analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects.[11][12] Because it is mass-differentiated, the mass spectrometer can distinguish it from the native Omethoate, allowing for a highly accurate and precise ratiometric quantification that is independent of sample loss or signal fluctuation.[8][11] This methodology, known as isotope dilution mass spectrometry, is foundational to this protocol.
Principle of the Method
The analytical workflow is a synergistic combination of an efficient sample preparation technique and a highly selective detection system.
-
Sample Preparation (QuEChERS) : The sample is first homogenized. A known amount of the this compound internal standard is added, followed by extraction with acetonitrile. Partitioning is induced by adding salts, separating the acetonitrile layer containing the pesticides from the aqueous and solid matrix components. The extract is then cleaned using dispersive solid-phase extraction (d-SPE) to remove interfering compounds like pigments and fatty acids.[13][14][15]
-
LC-MS/MS Analysis : The cleaned extract is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The analytes are separated chromatographically on a C18 column and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both Omethoate and this compound.
-
Quantification : A calibration curve is constructed by plotting the ratio of the peak area of Omethoate to the peak area of this compound against the concentration of Omethoate. The concentration in an unknown sample is then determined from this curve using its measured peak area ratio.
Materials and Equipment
Reagents and Chemicals
-
Omethoate analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥98%)
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Water, LC-MS Grade or Type 1
-
Formic Acid (FA), LC-MS Grade (≥99%)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) sorbent (optional, for samples with high pigment content)
-
C18 sorbent
-
QuEChERS extraction salt packets and d-SPE tubes may be sourced commercially.
Equipment
-
LC-MS/MS System (e.g., equipped with an electrospray ionization source)
-
Analytical Balance (4-decimal place)
-
High-speed Centrifuge capable of holding 15 mL and 50 mL tubes
-
Vortex Mixer
-
Sample Homogenizer (e.g., blender or probe homogenizer)
-
Calibrated Micropipettes and disposable tips
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
Autosampler vials
Experimental Protocols
Preparation of Standard Solutions
Causality: Accurate preparation of standards is the foundation of quantitative analysis. Using LC-MS grade solvents prevents contamination and baseline noise.
-
Primary Stock Solutions (1000 µg/mL) : Accurately weigh ~10 mg of Omethoate and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL) : Dilute the primary Omethoate stock solution 1:100 with methanol.
-
Intermediate Internal Standard (IS) Spiking Solution (1 µg/mL) : Dilute the primary this compound stock solution 1:1000 with acetonitrile. This solution will be used to spike samples and calibration standards.
-
Working Calibration Standards (1 - 100 ng/mL) : Prepare a series of calibration standards by serially diluting the intermediate Omethoate standard solution with acetonitrile. Then, spike each standard with the IS spiking solution to a final concentration of 50 ng/mL this compound. For example, to prepare a 10 ng/mL standard, mix 10 µL of 10 µg/mL Omethoate, 490 µL of 1 µg/mL IS, and 9.5 mL of acetonitrile.
Sample Preparation: QuEChERS Protocol
Trustworthiness: This protocol is based on the officially recognized AOAC 2007.01 and EN 15662 methods, ensuring a rugged and validated starting point for sample extraction.[15][16]
-
Sample Homogenization : Weigh 10 g (± 0.1 g) of a homogenized representative sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of LC-MS grade water to rehydrate.
-
Internal Standard Spiking : Add 100 µL of the 1 µg/mL this compound IS spiking solution to the sample, resulting in a concentration of 10 ng/g.
-
Extraction : Add 10 mL of acetonitrile. Cap the tube and vortex vigorously for 1 minute.
-
Salting-Out Partitioning : Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute to prevent agglomeration of salts.
-
Centrifugation : Centrifuge the tube at ≥4000 RCF for 5 minutes. This will result in a clear separation between the upper acetonitrile layer and the aqueous/solid sample layer.
-
Dispersive SPE Cleanup (d-SPE) : Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Expertise: PSA is used to remove organic acids, sugars, and some lipids. C18 removes non-polar interferences like fats. MgSO₄ removes residual water.
-
-
Final Centrifugation : Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., 10,000 RCF) for 2 minutes.
-
Sample Filtration : Take the final supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
Caption: QuEChERS sample preparation workflow for Omethoate analysis.
LC-MS/MS Instrumental Analysis
Causality: The chromatographic gradient is designed to separate Omethoate from matrix interferences, while the MS/MS parameters are optimized for maximum sensitivity and specificity. Positive electrospray ionization (ESI+) is chosen as it is effective for organophosphate pesticides.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min) |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Omethoate | This compound |
|---|---|---|
| Ionization Mode | ESI Positive (ESI+) | ESI Positive (ESI+) |
| Precursor Ion (m/z) | 214.0 | 217.0 |
| Product Ion 1 (m/z) (Quantifier) | 125.0 | 128.0 |
| Product Ion 2 (m/z) (Qualifier) | 94.0 | 94.0 |
| Collision Energy (eV) for Quantifier | 15 | 15 |
| Collision Energy (eV) for Qualifier | 25 | 25 |
| Dwell Time | 100 ms | 100 ms |
Note: Ion source parameters (e.g., capillary voltage, gas flow, temperature) must be optimized for the specific instrument used.
Method Validation
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines such as those from ICH or SANTE.[17][18][19] The use of this compound is critical for successfully passing validation criteria, especially for accuracy and precision in varied matrices.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze calibration standards (e.g., 1-100 ng/mL) and perform linear regression on the area ratio vs. concentration plot. | Coefficient of determination (r²) ≥ 0.995 |
| Accuracy | Analyze replicate (n=5) spiked blank matrix samples at three QC levels (e.g., 5, 25, 75 ng/g). | Mean recovery within 80-120% |
| Precision | Calculate %RSD for replicate (n=5) analyses at three QC levels on the same day (repeatability) and on three different days (intermediate precision). | Repeatability RSD ≤ 15% Intermediate Precision RSD ≤ 20% |
| Selectivity | Analyze at least 5 different blank matrix samples to check for interferences at the analyte retention time. | No significant interfering peaks (>30% of LOQ response) |
| LOQ | The lowest spike level meeting accuracy and precision criteria. | Typically 1-5 ng/g, depending on matrix and instrument sensitivity |
| Matrix Effect (ME) | Compare the peak area of a standard spiked post-extraction into a blank matrix extract with a standard in pure solvent. ME (%) = (Areapost-spike / Areasolvent - 1) * 100. | While the SIL-IS corrects for it, ME should ideally be within ±20%. |
Quantification and Data Processing
The quantification of Omethoate in a sample is based on the principle of isotope dilution. The stable isotope-labeled internal standard (this compound) is added at a fixed concentration to every sample and calibration standard.
Caption: Logic diagram for quantification using an internal standard calibration curve.
The process is as follows:
-
Generate the calibration curve and determine the linear regression equation (y = mx + c), where y is the area ratio, x is the concentration, m is the slope, and c is the y-intercept.
-
For the unknown sample, calculate the peak area ratio of Omethoate to this compound.
-
Substitute this ratio (y) into the rearranged regression equation (x = (y - c) / m) to calculate the concentration of Omethoate in the final extract.
-
Account for the initial sample weight and extraction volumes to report the final concentration in ng/g or mg/kg.
Conclusion
This application note provides a comprehensive and robust method for the quantitative analysis of Omethoate using this compound as an internal standard. The combination of an efficient QuEChERS sample preparation protocol with the high selectivity and sensitivity of LC-MS/MS analysis ensures reliable and accurate results. The incorporation of a stable isotope-labeled internal standard is a critical element, effectively compensating for matrix-induced signal variations and sample processing losses, thereby guaranteeing the trustworthiness of the data for regulatory and research purposes.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
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QuEChERS Method for Pesticide Residue Analysis. (n.d.). Phenomenex. Retrieved January 15, 2026, from [Link]
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Stahnke, H., & Alder, L. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. Retrieved January 15, 2026, from [Link]
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Poole, C. F. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved January 15, 2026, from [Link]
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Tanabe, A., Mitani, T., & Hada, K. (2012). Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. Journal of Pesticide Science, 37(1), 58-65. Retrieved January 15, 2026, from [Link]
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Wang, J., & Chow, W. (2018). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(17), 4523-4532. Retrieved January 15, 2026, from [Link]
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Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 747, 65-91. Retrieved January 15, 2026, from [Link]
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Omethoate. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]
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Omethoate. (2011). Australian Drinking Water Guidelines. NHMRC. Retrieved January 15, 2026, from [Link]
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The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 15, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]
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Kmellár, B., Fodor, P., Pareja, L., Ferrer, C., Martínez-Uroz, M. A., Valverde, A., & Fernández-Alba, A. R. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. Retrieved January 15, 2026, from [Link]
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Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Omethoate Occupational Health and Safety (OHS) Risk Assessment. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 15, 2026, from [Link]
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Omethoate. (1971). WHO Pesticide Residues Series 1. Inchem.org. Retrieved January 15, 2026, from [Link]
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Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved January 15, 2026, from [Link]
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Omethoate. (n.d.). PubChem. National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Garlapati, D., Shivashankara, K. S., Roy, T. K., & Sreekanth, S. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. Journal of Separation Science, 45(11), 1831-1838. Retrieved January 15, 2026, from [Link]
-
Garlapati, D., Shivashankara, K. S., Roy, T. K., & Sreekanth, S. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. (2019). EURL-Pesticides.eu. Retrieved January 15, 2026, from [Link]
-
Typical LC-MS/MS chromatogram for the determination of dimethoate and omethoate with different transitions at 0.1 μg mL⁻¹. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
John, H., Worek, F., & Thiermann, H. (2010). Simultaneous quantification of the organophosphorus pesticides dimethoate and omethoate in porcine plasma and urine by LC-ESI-MS/MS and flow-injection-ESI-MS/MS. ResearchGate. Retrieved January 15, 2026, from [Link]
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Method validation and quality control procedures for pesticide residues analysis in food and feed. (2021). European Commission. Document No. SANTE/11312/2021. Retrieved January 15, 2026, from [Link]
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Thompson, M., Ellison, S. L., & Wood, R. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 127(8), 1078-1088. Retrieved January 15, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Retrieved January 15, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved January 15, 2026, from [Link]
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Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). Retrieved January 15, 2026, from [Link]
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Metabolites of dimethoate and omethoate - Method development and pilot monitoring. (n.d.). EURL-Pesticides.eu. Retrieved January 15, 2026, from [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 15, 2026, from [Link]
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Garlapati, D., Shivashankara, K. S., Roy, T. K., & Sreekanth, S. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Dimethoate/Omethoate/Formothion. (1998). Food and Agriculture Organization of the United Nations. Retrieved January 15, 2026, from [Link]
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Application Note: Quantitative Analysis of Omethoate in Food Matrices using Isotope Dilution Mass Spectrometry with Omethoate-d3
Abstract
This application note provides a comprehensive guide for the quantitative analysis of omethoate, a systemic organophosphorus insecticide and a metabolite of dimethoate, in various food matrices. To address the challenges of matrix effects and ensure the highest level of accuracy and precision, this method employs an isotope dilution technique using Omethoate-d3 as an internal standard. The protocol details a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by sensitive and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and professionals in the field of food safety and drug development, providing not only a step-by-step protocol but also the scientific rationale behind the key procedural steps.
Introduction
Omethoate is a potent acetylcholinesterase inhibitor used to control insects and mites in a variety of agricultural settings.[1] It is also a primary and more toxic metabolite of the insecticide dimethoate, and its presence in food products is a significant concern for consumer safety.[2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for omethoate in foodstuffs, necessitating sensitive and reliable analytical methods for monitoring compliance.
The analysis of pesticide residues in complex food matrices is often hampered by matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.[3] By spiking the sample with a known concentration of a stable isotope-labeled version of the analyte (in this case, this compound), any variations in sample preparation, extraction efficiency, and instrument response affect both the native analyte and the internal standard equally. This allows for highly accurate and precise quantification based on the ratio of the two compounds.
This compound (CAS No. 1189510-77-7) is a deuterated analog of omethoate, making it an ideal internal standard for this application.[4][5][6] This application note outlines a validated workflow for the analysis of omethoate in fruits and vegetables, from sample homogenization to final data analysis.
Scientific Principles
The core of this method lies in the principle of isotope dilution, where a known amount of this compound is added to the sample at the beginning of the analytical process.[3] Since this compound is chemically identical to omethoate, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it is distinguishable by the mass spectrometer.
The QuEChERS method is employed for sample preparation due to its efficiency, speed, and low solvent consumption.[7] It involves an initial extraction with acetonitrile, followed by a partitioning step using salts to separate the organic layer from the aqueous and solid matrix components. A subsequent dispersive solid-phase extraction (d-SPE) step is used to remove interfering co-extractives, such as pigments and fatty acids, ensuring a cleaner extract for LC-MS/MS analysis.
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both omethoate and this compound.
Materials and Reagents
-
Standards:
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
-
Reagents:
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium citrate sesquihydrate
-
-
d-SPE Sorbents:
-
Primary secondary amine (PSA)
-
Graphitized carbon black (GCB) (optional, for highly pigmented samples)
-
C18 (optional, for high-fat matrices)
-
-
Equipment:
-
High-speed blender or homogenizer
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of omethoate and this compound into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol. These stock solutions should be stored at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Prepare a working solution of omethoate by diluting the stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution with methanol. A common practice is to prepare a working internal standard solution at a concentration that will result in a final concentration of around 50-100 ng/mL in the final sample extract.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard solution to achieve a concentration range of 1 to 100 ng/mL. Add the internal standard spiking solution to each calibration standard to maintain a constant concentration (e.g., 50 ng/mL).
Sample Preparation (QuEChERS Protocol)
The following protocol is based on the AOAC Official Method 2007.01.[8]
-
Homogenization: Weigh 10-15 g of a representative portion of the food sample into a blender and homogenize until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water before homogenization.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add a precise volume of the this compound internal standard spiking solution (e.g., 75 µL of a 1 µg/mL solution to achieve a final concentration of 50 ng/mL in the final extract, assuming a 1.5 mL final volume). The internal standard should be added at the earliest stage to account for any loss during the entire sample preparation process.[7][9]
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
For samples with high pigment content (e.g., leafy greens), a d-SPE tube containing GCB may be necessary. For samples with high fat content, a d-SPE tube with C18 can be used.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for this application.
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for omethoate ([M+H]⁺) is m/z 214. The precursor ion for this compound ([M+H]⁺) will be m/z 217. Common product ions for omethoate that can be monitored include m/z 125 and m/z 94. The same product ions would be expected for this compound. The most abundant and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Omethoate | 214 | 125 | 94 |
| This compound | 217 | 125 | 94 |
Collision energies and other instrument-specific parameters should be optimized for maximum signal intensity.
Data Analysis and Method Validation
Quantification
Quantification is based on the ratio of the peak area of the omethoate quantifier MRM transition to the peak area of the this compound quantifier MRM transition. A calibration curve is constructed by plotting this ratio against the concentration of omethoate in the matrix-matched standards. The concentration of omethoate in the samples is then calculated from this calibration curve.
Method Performance Characteristics
A full method validation should be performed according to international guidelines such as SANCO/12682/2019. Key validation parameters include:
-
Linearity: The method should be linear over the expected concentration range of the samples. A correlation coefficient (r²) of >0.99 is typically desired.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For omethoate in many food matrices, an LOQ of 10 µg/kg or lower is achievable with this method.
-
Accuracy (Recovery): The accuracy of the method is determined by analyzing spiked blank samples at various concentration levels. Mean recoveries should be within 70-120%.
-
Precision (Repeatability and Reproducibility): The precision is expressed as the relative standard deviation (RSD) of replicate measurements. The RSD should typically be ≤20%.
| Validation Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| LOQ | ≤ 10 µg/kg |
| Recovery | 70-120% |
| Precision (RSD) | ≤ 20% |
Workflow and Pathway Diagrams
Analytical Workflow
Caption: Overview of the analytical workflow.
Isotope Dilution Principle
Caption: Principle of Isotope Dilution analysis.
Conclusion
The method described in this application note provides a robust and reliable approach for the quantification of omethoate in food samples. The use of this compound as an internal standard, coupled with the efficiency of the QuEChERS sample preparation method and the sensitivity of LC-MS/MS, ensures high accuracy and precision, effectively mitigating the impact of matrix effects. This method is suitable for routine monitoring of omethoate residues in a high-throughput laboratory setting, contributing to the assurance of food safety.
References
-
ResearchGate. Chemical structures and MS² and MS³ product ion spectra of dimethoate... [Link]
-
Agilent Technologies. Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. [Link]
-
European Union Reference Laboratory for Single Residue Methods. Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. [Link]
-
Majors, R. E. QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
Auburn University. Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. [Link]
-
National Institutes of Health. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
National Institutes of Health. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics. [Link]
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Journal of Food and Drug Analysis. Analysis of 81 pesticides and metabolite residues in fruits and vegetables by diatomaceous earth column extraction and LC/MS/MS determination. [Link]
-
European Commission. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. [Link]
-
Veeprho. Omethoate Impurities and Related Compound. [Link]
-
National Institutes of Health. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. [Link]
-
ResearchGate. Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC‐MS/MS and risk assessment. [Link]
-
Royal Society of Chemistry. QuEChERS purification prior to stable isotope dilution-ultra-high performance liquid chromatography tandem mass spectrometry to determine organophosphate esters of trace amounts in dairy products. [Link]
-
Agilent Technologies. Multi-Residue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Application Note. [Link]
-
Omsynth Lifesciences. This compound : CAS No.1189510-77-7. [Link]
-
ResearchGate. 151 Pesticide Analytes in the Study plus 2 Deuterated Internal Standards (IS) and Quality Control (QC) Compound. [Link]
-
ResearchGate. What is the right time to add Internal standard in reference samples with QuEChERS technique?. [Link]
-
National Institutes of Health. Development of a QuEChERS-Based Stable-Isotope Dilution LC-MS/MS Method To Quantitate Ferulic Acid and Its Main Microbial and Hepatic Metabolites in Milk. [Link]
-
ResearchGate. Do I need an internal standard for each of the pesticides I am analyzing?. [Link]
-
USDA Food Safety and Inspection Service. Confirmation of Pesticides by GC/MS/MS. [Link]
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Taiwan Food and Drug Administration. Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (6). [Link]
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Springer. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. [Link]
-
National Institutes of Health. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. [Link]
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SciELO. Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. [Link]
-
ResearchGate. Method validation and simultaneous quantification of eight organochlorines/organophosphates in apple by gas chromatography. [Link]
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Application Note: A Validated Approach for the Simultaneous Determination of Dimethoate and its Primary Metabolite, Omethoate
Audience: Researchers, analytical scientists, and quality control professionals in environmental, food safety, and toxicology laboratories.
Introduction: The Dual Challenge of Dimethoate and Omethoate
Dimethoate is a widely utilized organophosphate insecticide and acaricide, prized for its systemic activity against a broad spectrum of chewing and sucking insects on various agricultural crops.[1][2][3] However, its utility is shadowed by a significant toxicological concern: its metabolic transformation into omethoate.[2]
Once absorbed by an organism, dimethoate undergoes oxidative desulfuration, primarily in the liver, converting it to its oxygen analog, omethoate.[2][4][5] This metabolite is a far more potent inhibitor of acetylcholinesterase (AChE), the enzyme crucial for nervous system function, rendering it significantly more toxic to both target pests and non-target organisms, including mammals.[1][5][6] Due to this metabolic link and the heightened toxicity of omethoate, regulatory bodies and food safety standards worldwide necessitate the monitoring of both compounds.[7] The sum of dimethoate and omethoate residues is often considered for risk assessment, making their simultaneous, accurate, and precise quantification a critical analytical objective.[7]
This application note provides a comprehensive guide to robust, validated analytical protocols for the simultaneous determination of dimethoate and omethoate in complex matrices, focusing on the widely adopted QuEChERS sample preparation method followed by sensitive chromatographic analysis.
The Metabolic Relationship: From Dimethoate to Omethoate
The key transformation is the replacement of a sulfur atom with an oxygen atom on the phosphorus center, a process that dramatically increases the compound's ability to phosphorylate and thereby inhibit the active site of acetylcholinesterase.
Caption: Metabolic conversion of Dimethoate to the more toxic Omethoate.
Analytical Strategy: Sample Preparation and Determination
A successful analytical workflow for pesticide residues hinges on two key stages: efficient sample preparation to isolate the analytes from a complex matrix and a sensitive, selective determinative technique.
Core Protocol: Sample Preparation via QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the benchmark for pesticide residue analysis in food and agricultural samples due to its simplicity, speed, and minimal solvent usage.[8][9][10][11][12] The procedure involves two main steps: an extraction/partitioning step with acetonitrile and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[11][12]
Caption: General workflow for the QuEChERS sample preparation method.
Detailed QuEChERS Protocol (Adapted from AOAC and EN methods[8])
-
Sample Weighing: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (ACN). If using an internal standard, add it at this stage. Cap and shake vigorously for 1 minute.
-
Causality: Acetonitrile is used because it is miscible with water in the sample, allowing for efficient extraction of a wide range of pesticides. It also causes protein precipitation and is readily phase-separated from water by adding salts.
-
-
Salting Out: Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) to absorb water and sodium chloride (NaCl) or sodium citrate salts to induce phase separation.[9] Shake vigorously for 1 minute.
-
Causality: The addition of salts forces the separation of the water-saturated acetonitrile layer from the aqueous/solid sample matrix, partitioning the pesticides into the ACN layer.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube. The tube contains anhydrous MgSO₄ and a combination of sorbents.
-
Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and some sugars.
-
C18 (Octadecylsilane): To remove non-polar interferences like fats and waxes.
-
Graphitized Carbon Black (GCB): (Use with caution) To remove pigments like chlorophyll and carotenoids. GCB can retain planar pesticides, but is often necessary for highly pigmented matrices.[13]
-
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
-
Analysis: The final supernatant is ready for analysis. It may be acidified to improve analyte stability and then directly injected for LC-MS/MS or GC-MS analysis.
Protocol 1: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the simultaneous analysis of dimethoate and omethoate due to its high selectivity, sensitivity, and suitability for thermally labile compounds like omethoate.[14][15][16]
Step-by-Step Protocol
-
Sample Dilution: Dilute the final QuEChERS extract (e.g., 1:1) with mobile phase to ensure compatibility and reduce matrix effects.
-
Chromatographic Separation: Inject the diluted sample into the LC-MS/MS system.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
Instrumental Parameters & Data
| Parameter | Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for these moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid + 5 mM Ammonium Formate | Acid and buffer improve ionization efficiency and peak shape. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analytes. |
| Flow Rate | 0.3 - 0.4 mL/min | Typical for analytical scale columns, balancing speed and resolution. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate | A gradient is essential to elute both compounds with good peak shape and separate them from matrix interferences. |
| Injection Volume | 1 - 5 µL | Kept low to minimize column overload and matrix effects. |
| Ionization Mode | ESI Positive (ESI+) | Both analytes readily form protonated molecules [M+H]⁺. |
MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Dimethoate | 229.9 | 199.0 | 79.0 |
| Omethoate | 214.0 | 183.0 | 125.0 |
| Note: Specific transitions should be optimized on the instrument being used. |
Protocol 2: Analysis by Gas Chromatography (GC)
GC coupled with a Flame Photometric Detector (FPD) in phosphorus mode or a Mass Spectrometer (MS) is a viable alternative.[13][17][18] However, care must be taken due to the potential for thermal degradation of omethoate in the hot GC inlet.
Instrumental Parameters & Data
| Parameter | Setting | Rationale |
| GC Column | Mid-polarity capillary column (e.g., DB-1701, HP-5) | Provides appropriate selectivity for organophosphate pesticides. |
| Inlet Temperature | ≤ 250 °C | A lower temperature helps minimize the thermal degradation of omethoate. |
| Injection Mode | Splitless | To maximize sensitivity for trace-level analysis. |
| Carrier Gas | Helium, constant flow | Inert gas for carrying analytes through the column. |
| Oven Program | Start at 70-80°C, ramp to ~280°C | Temperature programming is required to separate the analytes from each other and the matrix. |
| Detector | FPD (P-mode) or Mass Spectrometer (Scan or SIM) | FPD provides high selectivity for phosphorus-containing compounds. MS provides definitive identification. |
Method Validation: Ensuring Data Integrity
A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. Key validation parameters, based on guidelines such as SANTE/11312/2021, must be assessed.[19]
Summary of Typical Performance Data (LC-MS/MS Method)
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | > 0.99 | > 0.995 for both analytes[15] |
| Accuracy (Recovery) | 70 - 120% | 82 - 113% for dimethoate; 85 - 107% for omethoate[14] |
| Precision (RSD) | ≤ 20% | Intraday & Interday RSD < 15%[14] |
| LOD (Limit of Detection) | Reportable | ~0.001 - 0.003 µg/g (matrix dependent)[16] |
| LOQ (Limit of Quantification) | ≤ MRL | 0.005 µg/g for both analytes in curry leaf[14][16] |
MRL = Maximum Residue Limit
Expert Insights & Troubleshooting
-
Matrix Effects: In LC-ESI-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. This is a primary challenge.
-
Mitigation: The use of matrix-matched calibration standards is essential. Prepare calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure. The use of stable isotope-labeled internal standards is the best approach but can be costly.[6]
-
-
Analyte Stability: Dimethoate and omethoate can degrade in certain aqueous conditions, particularly alkaline pH.[1] It is advisable to acidify the final QuEChERS extract (e.g., with formic acid) to a pH below 6 to improve the stability of the analytes, especially if samples are stored in an autosampler prior to injection.
-
Omethoate in GC: If using GC, regularly check for inlet inertness. An active inlet (e.g., with residue buildup) can exacerbate the thermal degradation of omethoate, leading to poor recovery and peak shape. Using a programmed temperature vaporization (PTV) inlet can also help minimize degradation.
Conclusion
The simultaneous determination of dimethoate and its more toxic metabolite omethoate is crucial for accurate risk assessment and regulatory compliance. The combination of a streamlined QuEChERS sample preparation protocol with the high sensitivity and selectivity of LC-MS/MS analysis provides a robust, reliable, and validated workflow. This approach yields excellent accuracy, precision, and low detection limits, making it fit-for-purpose in demanding research and routine testing environments.
References
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QuEChERS: Home. The Official QuEChERS Website. [Link]
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QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]
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Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]
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QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
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Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour. National Institutes of Health (NIH). [Link]
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Simultaneous quantification of the organophosphorus pesticides dimethoate and omethoate in porcine plasma and urine by LC–ESI-MS/MS and flow-injection-ESI-MS/MS. Bohrium. [Link]
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Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. [Link]
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Environmental Chemistry Methods: 46276301-dimethoate-ecm-water. Environmental Protection Agency (EPA). [Link]
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Metabolites of dimethoate and omethoate - Method development and pilot monitoring. European Union Reference Laboratories for Pesticide Residues (EURL). [Link]
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Qualitative enzymatic detection of organophosphate and carbamate insecticides. Taylor & Francis Online. [Link]
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Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. PubMed. [Link]
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Enzyme-based optical biosensors for organophosphate class of pesticide detection. Taylor & Francis Online. [Link]
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DIMETHOATE AND OMETHOATE HYDROLYSIS IN AQUEOUS SOLUTIONS AND THE ASSESSMENT OF THEIR NEUROTOXIC EFFECTS. Journal of the Serbian Chemical Society. [Link]
-
Simultaneous quantification of the organophosphorus pesticides dimethoate and omethoate in porcine plasma and urine by LC-ESI-MS/MS and flow-injection-ESI-MS/MS. PubMed. [Link]
-
Validation of Chemical Methods for Residue Analysis. Wageningen University & Research. [Link]
-
Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. OUCI. [Link]
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METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. [Link]
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A review on effects of dimethoate. IP International Journal of Forensic Medicine and Toxicological Sciences. [Link]
-
Qualitative enzymatic detection of organophosphate and carbamate insecticides. ResearchGate. [Link]
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Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. ResearchGate. [Link]
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Environmental Chemistry Methods: Dimethoate; 428844-03. Environmental Protection Agency (EPA). [Link]
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Guidelines for Canadian Drinking Water Quality: Dimethoate and Omethoate. Canada.ca. [Link]
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Residual dynamics and dietary exposure risk of dimethoate and its metabolite in greenhouse celery. National Institutes of Health (NIH). [Link]
-
Analytical Method Development and Validation of Dimethoate Pesticide using HPLC Method. OMICS International. [Link]
-
Determination of Organophosphorus Pesticides in Vegetables and Fruit by an Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) and a Lateral-Flow Immunochromatographic (LFIC) Strip Assay. Taylor & Francis Online. [Link]
-
Dissipation Pattern, Processing Factors, and Safety Evaluation for Dimethoate and Its Metabolite (Omethoate) in Tea (Camellia Sinensis). National Institutes of Health (NIH). [Link]
-
Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. Semantic Scholar. [Link]
-
DIMETHOATE (27) OMETHOATE (55) FORMOTHION (42) EXPLANATION. Food and Agriculture Organization (FAO). [Link]
-
Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. European Union Reference Laboratories for Pesticide Residues (EURL). [Link]
-
Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. PubMed. [Link]
-
Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. European Union Reference Laboratories for Pesticide Residues (EURL). [Link]
-
Omethoate. Scribd. [Link]
-
Typical LC-MS/MS chromatogram for the determination of dimethoate and omethoate with different transitions at 0.1 μg mL⁻¹. ResearchGate. [Link]
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Application Note: High-Precision Metabolic Research Using Omethoate-d3 and Isotope Dilution Mass Spectrometry
Abstract
Omethoate, a potent organophosphate insecticide and the primary toxic metabolite of dimethoate, presents significant analytical challenges due to its polarity and the complexity of biological and environmental matrices. Accurate quantification is critical for pharmacokinetic studies, residue analysis, and toxicological risk assessments. This guide details the use of Omethoate-d3, a stable isotope-labeled internal standard, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By employing the principle of Isotope Dilution Mass Spectrometry (IDMS), researchers can negate variability from sample preparation and matrix-induced ion suppression, achieving unparalleled accuracy and precision. We provide an in-depth exploration of the underlying scientific principles, detailed step-by-step protocols for plasma and tissue analysis, and expert insights into data interpretation and method validation, empowering researchers to generate robust and defensible results.
Introduction: The Analytical Imperative for Omethoate
Omethoate is a systemic insecticide and acaricide used to control pests on a variety of crops.[1][2] Its toxicological relevance is magnified because it is also the primary active metabolite of the widely used pesticide dimethoate, formed through oxidative desulfuration in the liver.[3][4][5] The primary mechanism of toxicity for omethoate is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to a cholinergic crisis that can be fatal.[6][7]
Given its toxicity and prevalence as both a direct-use pesticide and a metabolite, regulatory bodies and researchers require highly accurate methods to quantify omethoate in diverse and complex samples, including:
-
Biological Matrices: Plasma, urine, and tissues for pharmacokinetic and toxicokinetic (PK/TK) modeling.[3][8]
-
Food Commodities: Fruits, vegetables, and processed goods for dietary risk assessment.[9][10]
-
Environmental Samples: Soil and water to monitor environmental fate and contamination.[11][12]
However, quantitative analysis of omethoate is fraught with challenges. Sample preparation from complex matrices can lead to variable analyte loss.[13][14] Furthermore, during mass spectrometry analysis, co-eluting matrix components can interfere with the ionization of the target analyte, causing unpredictable signal suppression or enhancement—a phenomenon known as the "matrix effect".[15][16] These issues can severely compromise the accuracy and reproducibility of results. The use of a stable isotope-labeled internal standard, such as this compound, provides the most robust solution to these problems.[17][18]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis.[19][20] It is an internal standard method where the standard is a stable isotope-labeled version of the analyte itself—in this case, this compound.[21]
The core principle is based on the near-identical physicochemical properties of the analyte and its deuterated counterpart.[16][17] this compound, which typically has three deuterium atoms replacing three hydrogen atoms on the N-methyl group, behaves identically to native omethoate throughout the entire analytical workflow.[22] It experiences the same extraction efficiency, the same losses during sample handling, the same chromatographic retention, and, crucially, the same degree of matrix-induced ion suppression or enhancement.[23][24]
Because the mass spectrometer can easily distinguish between the light (analyte) and heavy (internal standard) versions based on their mass-to-charge ratio (m/z), the quantification is based on the ratio of their signal responses. A known amount of this compound is added ("spiked") into every sample and standard at the beginning of the workflow. Any subsequent variation affects both compounds equally, keeping their response ratio constant and dependent only on the initial concentration of the native analyte.[25][26]
Applications in Metabolic Research
The precision of IDMS using this compound is invaluable for several key research areas:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurately defining the absorption, distribution, metabolism, and excretion (ADME) of omethoate is fundamental to understanding its toxicity. By spiking plasma, urine, or tissue homogenate samples with this compound, researchers can generate precise concentration-time profiles, even at very low levels, to calculate critical parameters like half-life, clearance, and volume of distribution.[3][8]
-
Pesticide Residue Analysis: Ensuring food safety requires robust monitoring of pesticide residues. The use of this compound allows for highly accurate quantification in complex food matrices (e.g., fruits, vegetables, grains), compensating for matrix effects that differ significantly between commodity types.[9][10][18] This ensures compliance with regulatory Maximum Residue Limits (MRLs).
-
In Vitro Metabolism Studies: Investigating the biotransformation of omethoate using systems like human liver microsomes (HLMs) helps identify metabolic pathways and potential drug-drug interactions.[27] this compound serves as the ideal internal standard for quantifying the rate of omethoate depletion over time in these complex biological assays.[3][8]
Experimental Workflow Overview
A typical workflow for the analysis of omethoate using this compound involves several distinct stages, from sample receipt to final data reporting. Each step must be carefully controlled to ensure the integrity of the results.
Detailed Protocols
The following protocols provide a robust starting point for method development. Optimization may be required based on the specific matrix, instrumentation, and desired sensitivity.
Protocol 1: Quantification of Omethoate in Plasma or Serum
This protocol uses a simple protein precipitation method, which is effective for cleaning up blood-derived samples.
1. Materials and Reagents
-
Omethoate analytical standard (≥98% purity)
-
This compound internal standard (≥98% chemical and isotopic purity)
-
LC-MS grade acetonitrile (ACN) with 1% formic acid (FA)
-
LC-MS grade water with 0.1% formic acid (FA)
-
Control (blank) plasma or serum from the same species
-
Polypropylene microcentrifuge tubes (1.5 or 2 mL)
-
Calibrated pipettes
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Omethoate and this compound in ACN. Store at -20°C.
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in ACN. The final concentration should yield a robust signal in the LC-MS/MS without being excessively high.
-
Calibration Standards: Prepare a series of Omethoate working solutions in ACN. Serially dilute these to create calibration standards that cover the expected concentration range (e.g., 0.1 to 100 ng/mL).
3. Sample Preparation Procedure
-
Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working IS solution (100 ng/mL this compound) to every tube except for "double blank" samples (matrix without analyte or IS). Vortex briefly.
-
To precipitate proteins, add 300 µL of cold ACN with 1% FA.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 2-5 µL into the LC-MS/MS system.
Protocol 2: Quantification of Omethoate in Tissue Homogenate (e.g., Liver)
This protocol uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach suitable for complex solid matrices.[9][28]
1. Materials and Reagents
-
All reagents from Protocol 1.
-
QuEChERS extraction salts (e.g., anhydrous magnesium sulfate, sodium chloride).
-
QuEChERS dispersive SPE (d-SPE) cleanup tubes (e.g., containing MgSO₄ and PSA - primary secondary amine).
-
Homogenizer (bead beater or rotor-stator).
-
15 mL polypropylene centrifuge tubes.
2. Sample Preparation Procedure
-
Weigh approximately 200 mg of frozen tissue into a 15 mL centrifuge tube containing homogenization beads.
-
Add 800 µL of cold water and homogenize until a uniform suspension is achieved.
-
Transfer 100 µL of the tissue homogenate to a new 15 mL tube.
-
Add 10 µL of the working IS solution (100 ng/mL this compound). Vortex briefly.
-
Add 1 mL of ACN.
-
Add QuEChERS extraction salts (e.g., 400 mg MgSO₄, 100 mg NaCl).
-
Cap tightly and shake vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Transfer the upper ACN layer (~600 µL) to a d-SPE cleanup tube.
-
Vortex for 30 seconds to allow the sorbents to clean the extract.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the final cleaned supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Suggested LC-MS/MS Parameters
These parameters are a starting point and should be optimized for the specific instrument used.
| LC Parameters | Suggested Conditions |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | 5% B hold for 0.5 min, ramp to 95% B over 5 min, hold 1 min, return to 5% B |
| Column Temp. | 40°C |
| Injection Vol. | 2-5 µL |
| MS/MS Parameters | Suggested Settings |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | ~3.0 kV |
| Source Temp. | ~150°C |
| Desolvation Temp. | ~400°C |
| MRM Transitions | See table below |
Table 1: Suggested Multiple Reaction Monitoring (MRM) Transitions Note: These values must be optimized empirically on your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Omethoate | 214.0 | 125.1 | 15 | Quantifier |
| Omethoate | 214.0 | 79.0 | 25 | Qualifier |
| This compound | 217.0 | 128.1 | 15 | Internal Standard |
Data Analysis and Quality Control
1. Calibration Curve Construction
-
Process the data from the calibration standards to obtain the peak areas for Omethoate (Analyte) and this compound (IS).
-
Calculate the Response Ratio for each level: (Area of Analyte / Area of IS).
-
Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression, typically with 1/x or 1/x² weighting, to generate the calibration curve. The coefficient of determination (r²) should be >0.99.
2. Quantification of Unknowns
-
Calculate the Response Ratio for each unknown sample.
-
Determine the concentration of Omethoate in the unknown sample by interpolating its Response Ratio from the linear regression equation of the calibration curve.
3. Method Validation A robust method requires validation to ensure it is fit for purpose. Key parameters are summarized below.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The range over which the response is proportional to concentration. | r² > 0.99; calibrators within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured value to the true value. | Mean concentration of QC samples within ±15% of nominal. |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of Variation (CV) or RSD ≤15% (≤20% at LLOQ).[9] |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise >10; accuracy and precision criteria met.[4] |
| Selectivity | Absence of interfering peaks at the retention time of the analyte and IS. | Response in blank matrix <20% of LLOQ response. |
| Matrix Effect | Ion suppression or enhancement caused by the sample matrix. | Assessed by comparing analyte response in matrix vs. neat solution. Should be consistent across lots. |
| Recovery | Efficiency of the extraction process. | Assessed by comparing analyte response in pre-extraction vs. post-extraction spiked samples. |
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of omethoate in complex matrices.[17][23] By correcting for inevitable variations in sample preparation and matrix-induced ionization effects, the Isotope Dilution Mass Spectrometry technique provides data of the highest integrity. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers in toxicology, drug metabolism, and food safety, enabling them to develop and validate robust analytical methods and generate high-quality, defensible results in their metabolic research endeavors.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google.
- Isotope Dilution Mass Spectrometry (IDMS). (n.d.). Creative Proteomics.
- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). BenchChem.
-
Abass, K., et al. (2023). Determination of enzymatic kinetics of metabolism of dimethoate and omethoate in rats and humans. Xenobiotica, 53(4), 279-287. [Link]
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Foppen, J. W., & van der Zee, S. E. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society, 161(1), 1-13. [Link]
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Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. [Link]
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The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 15, 2026, from [Link]
-
Pesticide Sample Preparation. (n.d.). Organomation. Retrieved January 15, 2026, from [Link]
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Foppen, J. W., & van der Zee, S. E. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society, 161(1), 1-13. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.. [Link]
-
Agarwal, G., et al. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. Metabolites. [Link]
-
Owen, L. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 59(7), 1125-1127. [Link]
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John, H., et al. (2010). Simultaneous quantification of the organophosphorus pesticides dimethoate and omethoate in porcine plasma and urine by LC-ESI-MS/MS and flow-injection-ESI-MS/MS. Journal of Chromatography B, 878(17-18), 1356-1366. [Link]
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General metabolic pathway of organophosphate pesticides with the neurotoxic mechanism of action. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition. U.S. Environmental Protection Agency. [Link]
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Abass, K., et al. (2023). Determination of enzymatic kinetics of metabolism of dimethoate and omethoate in rats and humans. Taylor & Francis Online. [Link]
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Isotope dilution. (2025). Britannica. [Link]
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Isotope dilution. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Soundararajan, M., et al. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. Journal of Separation Science, 45(11), 1831-1838. [Link]
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Vio, L., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
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Omethoate (WHO Pesticide Residues Series 1). (n.d.). Inchem.org. Retrieved January 15, 2026, from [Link]
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10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). (2024). YouTube. [Link]
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Internal Standards – What are they? How do I choose, use, and benefit from them?. (2024). SCION Instruments. [Link]
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Omethoate chemical review. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 15, 2026, from [Link]
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Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. (n.d.). LCGC. [Link]
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Draft Review of the Mammalian Toxicology and Metabolism/Toxicokinetics of Omethoate. (2011). Australian Pesticides and Veterinary Medicines Authority. [Link]
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Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. (2009). ResearchGate. [Link]
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When Should an Internal Standard be Used?. (n.d.). LCGC International. Retrieved January 15, 2026, from [Link]
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Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. [Link]
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Internal Standards and LOD. (2020). Chemistry LibreTexts. [Link]
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Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials. (n.d.). Waters. Retrieved January 15, 2026, from [Link]
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Typical LC-MS/MS chromatogram for the determination of dimethoate and omethoate with different transitions at 0.1 μg mL⁻¹. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012). Lab Bulletin. [Link]
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Biological Matrices: Pesticides Content Sampling, Sample Preparation and Preservation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Omethoate (Ref: ENT 25776). (n.d.). AERU, University of Hertfordshire. Retrieved January 15, 2026, from [Link]
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Metabolic pathway of dimethoate in mammals (Hassan et al. 1969). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 15, 2026, from [Link]
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Dimethoate/Omethoate/Formothion. (n.d.). FAO. Retrieved January 15, 2026, from [Link]
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Metabolites of Dimethoate and Omethoate - Method Development and Pilot Monitoring. (n.d.). EURL-Pesticides.eu. Retrieved January 15, 2026, from [Link]
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Omethoate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Wang, Y., et al. (2021). Residual dynamics and dietary exposure risk of dimethoate and its metabolite in greenhouse celery. Scientific Reports, 11(1), 4984. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting and Improving Omethoate-d3 Signal in LC-MS/MS
Welcome to the technical support guide for the analysis of Omethoate-d3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-tested resource that moves beyond simple checklists to explain the fundamental principles behind robust method development. Omethoate, a polar organophosphate pesticide, and its deuterated internal standard, this compound, present unique analytical challenges due to their high polarity and potential for matrix interference.[1][2]
This guide is structured in a question-and-answer format to directly address the common issues researchers encounter, from complete signal loss to subtle issues of suppression and poor chromatography. We will explore solutions from the ion source to the sample preparation, ensuring your method is both sensitive and reliable.
Section 1: Foundational Troubleshooting
Q1: My this compound signal is extremely low or completely absent. What are the first things I should check?
A complete loss of signal can be alarming, but it often points to a singular, fundamental issue rather than a complex matrix or chromatographic problem. Before altering validated method parameters, it's critical to perform a systematic check of the entire LC-MS/MS system. This logical workflow ensures you isolate the problem to the mass spectrometer, the liquid chromatograph, or the sample/standard itself.[3]
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Verify Standard Integrity: Prepare a fresh, simple solution of your this compound standard in a clean solvent (e.g., methanol or acetonitrile). This eliminates the possibility of standard degradation or errors in dilution from the original stock.
-
Direct Infusion into MS: The most crucial step is to decouple the MS from the LC. Using a syringe pump, directly infuse your freshly prepared standard into the mass spectrometer.
-
Signal Present? If you see a strong, stable signal for your this compound precursor ion, the mass spectrometer is functioning correctly. The issue likely lies with the LC system (pump failure, leak, incorrect mobile phase) or a blockage between the column and the MS.
-
No Signal? If you still don't see a signal, the problem is within the MS itself. Check for a stable electrospray at the source probe (a flashlight can help visualize the spray).[3] Verify that all source parameters (voltages, gas flows, temperatures) are loaded correctly and that the nitrogen gas supply is active.[3][4]
-
-
Isolate the LC: If the MS is confirmed to be working via infusion, reconnect the LC system but bypass the column using a union. Flow mobile phase directly from the injector to the MS. Inject your standard.
-
Signal Present? If the signal returns, the column is either clogged or has been contaminated.
-
No Signal? If the signal is still absent, check for leaks in the LC flow path, ensure the pumps are delivering the correct flow rate and composition, and verify that the injector is functioning correctly. An air bubble in the pump can also cause a loss of flow.[3]
-
This systematic approach prevents unnecessary and time-consuming adjustments to a method that may not be the root cause of the problem.
Section 2: Mass Spectrometry (MS) Optimization
Q2: How do I select and optimize the MRM transitions and MS source parameters for this compound?
Achieving maximum sensitivity begins with ensuring the mass spectrometer is perfectly tuned for your analyte. This involves selecting the most intense and specific precursor-to-product ion transitions (Multiple Reaction Monitoring, or MRM) and optimizing source conditions to efficiently generate the precursor ion.[5][6]
The process should always start with a direct infusion of a pure this compound standard. Most modern LC-MS/MS software platforms, such as Agilent MassHunter Optimizer or Waters waters_connect, have automated tools for this process.[7][8]
MRM Optimization Workflow:
-
Precursor Ion Selection: Infuse a ~1 µg/mL solution of this compound. In positive electrospray ionization (ESI+), the primary ion should be the protonated molecule, [M+H]⁺.
-
Fragment Ion (Product Ion) Selection: While monitoring the precursor ion in MS1, the software will ramp the collision energy (CE) in the collision cell to generate a product ion spectrum. Select the two or three most abundant and specific product ions. Using at least two transitions is standard practice for confident identification.[9]
-
Parameter Optimization: For each selected MRM transition, the software will then automatically optimize key voltages:
-
Declustering Potential (DP) / Cone Voltage: This voltage prevents solvent clusters from entering the mass analyzer and can gently induce fragmentation if set too high. Its optimization is key to maximizing the precursor ion signal.[10]
-
Collision Energy (CE): This is the most critical parameter for fragmentation. Each product ion will have a unique optimal CE that yields the highest intensity.[11]
-
Source Parameter Optimization:
While infusing the analyte, manually or automatically adjust the following to maximize the precursor ion's signal intensity and stability:[12][13][14]
-
Gas Temperatures (Nebulizer/Drying Gas): Higher temperatures aid in desolvation but can cause degradation of thermally labile compounds.[6]
-
Gas Flows: These must be sufficient to desolvate the electrospray droplets effectively for the given LC flow rate.[10]
-
Capillary/Spray Voltage: Optimize this to produce a stable spray and efficient ionization. Excessively high voltages can lead to instability or corona discharge, which reduces the signal.[10]
| Parameter | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Role |
| MRM 1 | Omethoate | 214.0 | 125.1 | 15-25 | Quantifier |
| MRM 2 | Omethoate | 214.0 | 95.0 | 20-30 | Qualifier |
| MRM 1 | This compound | 217.0 | 128.1 | 15-25 | IS Quantifier |
| MRM 2 | This compound | 217.0 | 95.0 | 20-30 | IS Qualifier |
| Table 1: Example MRM transitions for Omethoate and its d3-labeled internal standard in positive ion mode. Note that the optimal collision energies are instrument-dependent and must be determined empirically. |
Q3: Could in-source fragmentation be causing my low precursor ion signal?
Yes, this is a common and often overlooked issue, particularly for certain classes of compounds like organophosphates.[15][16] In-source fragmentation (or in-source decay) occurs when an analyte fragments within the ion source before it enters the mass analyzer (Q1).[17] This means the precursor ion you intend to measure is already breaking apart, leading to a weak signal for your chosen MRM transition.
Diagnosis and Mitigation:
-
How to Diagnose: Infuse your this compound standard and acquire a full scan spectrum (not MRM). If in-source fragmentation is occurring, you will see not only your precursor ion ([M+H]⁺ at m/z 217) but also significant intensity for your product ions (e.g., m/z 128.1).
-
Primary Cause: The declustering potential (DP) or cone voltage is the primary driver of in-source fragmentation. While a moderate voltage is needed to break up solvent clusters, an excessively high setting imparts too much energy to the ions, causing them to fragment.[10]
-
Solution: Systematically reduce the declustering potential/cone voltage while monitoring the precursor ion intensity. You should see the intensity of the precursor ion increase while the intensity of the fragment ions in the source decreases. Find the optimal voltage that maximizes precursor signal without sacrificing stability. While some methods intentionally use in-source fragmentation, for a standard MRM method, it should generally be minimized to ensure the precursor ion population is maximized before isolation in Q1.[16]
Section 3: Liquid Chromatography (LC) Optimization
Q4: My this compound peak shape is poor (broad, split, or tailing), affecting my signal-to-noise. How can I improve it?
Poor peak shape is a classic problem for polar analytes like Omethoate, especially when using sample extracts from methods like QuEChERS, which result in a final extract of 100% acetonitrile.[18][19] When you inject this strong organic solvent into a highly aqueous mobile phase typical for reversed-phase (RP) chromatography, the sample solvent and mobile phase are immiscible. This causes the analyte to travel through the column in a distorted band, resulting in split or broadened peaks.[7][20]
Solutions for Poor Peak Shape:
-
Online Dilution: Some LC systems can be configured to aspirate the sample and then draw a plug of water or aqueous mobile phase into the injection loop behind it. This mixes with the sample before injection, weakening the solvent strength and preserving the peak shape. This is a highly effective automated solution.[7]
-
Manual Dilution: The simplest approach is to dilute the final acetonitrile extract with water (e.g., 1:1) before injection. While effective, this adds a manual step and dilutes your sample, which may be a concern if you are trying to reach very low detection limits.[21]
-
Use a Divert Valve: A valve can be timed to send the initial, unretained portion of the injection (containing the solvent front and potentially some matrix interferences) to waste instead of the MS source. This can sometimes improve the peak shape of very early eluting compounds.[20]
-
Reduce Injection Volume: A smaller injection volume (e.g., 1-2 µL) will have less of a solvent mismatch effect than a larger one (e.g., 10 µL). This is a trade-off with sensitivity.[20]
Q5: this compound is barely retained on my C18 column. What are my options for improving retention?
This is the central chromatographic challenge for Omethoate. Its high polarity means it has little affinity for the nonpolar C18 stationary phase, causing it to elute very early, often near the solvent front (void volume).[2][22] This co-elution with unretained matrix components is a primary cause of ion suppression.
Chromatographic Strategies for Polar Analytes:
-
Aqueous-Stable RP Columns: Use a C18 column specifically designed for use with highly aqueous mobile phases (95-100% aqueous). Standard C18 phases can undergo "phase collapse" or "dewetting" under these conditions, leading to drastic loss of retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is often a superior alternative to reversed-phase.[23][24] HILIC uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high percentage of organic solvent (typically >70% acetonitrile).[25] In this mode, more polar analytes are retained more strongly. This not only improves retention and separation from interferences but can also enhance ESI-MS sensitivity due to the high organic content of the mobile phase promoting more efficient desolvation.[24][25]
| Feature | Reversed-Phase (C18) | HILIC |
| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., Silica, Diol, Zwitterionic) |
| Mobile Phase | High Aqueous to High Organic | High Organic to High Aqueous |
| Retention Mechanism | Hydrophobic partitioning | Aqueous layer partitioning |
| Best For | Nonpolar to moderately polar analytes | Polar to very polar analytes (like Omethoate) |
| Benefit for Omethoate | Poor retention, co-elution with matrix | Good retention, separation from matrix, potential for enhanced MS signal |
| Table 2: Comparison of Reversed-Phase and HILIC modes for the analysis of polar compounds. |
Section 4: Sample Preparation & Matrix Effects
Q6: How do I determine if matrix effects are suppressing my this compound signal?
Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix.[26][27] For ESI, this is most often observed as ion suppression, where matrix components compete with the analyte for access to the droplet surface during ionization, reducing the analyte's signal.[26] Since this compound is an internal standard meant to mimic the analyte, understanding and minimizing suppression is key to accurate quantification.
This experiment allows you to isolate the effect of the matrix on the MS signal, independent of extraction recovery.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike this compound into a clean solvent (e.g., acetonitrile) at your desired final concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (one that contains no Omethoate). After the final extraction step, spike this blank extract with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before extraction begins. This sample accounts for both matrix effects and extraction recovery.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect (ME):
-
Calculate Recovery (RE):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Q7: Which sample preparation method is best for this compound to maximize recovery and minimize interference?
The choice of sample preparation is critical. While the standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for many pesticides, its recovery for highly polar compounds like Omethoate can be insufficient.[18][19][28]
Recommended Approaches:
-
QuPPe (Quick Polar Pesticides Method): This method was specifically developed by the European Union Reference Laboratories (EURL) for highly polar pesticides that are not amenable to traditional QuEChERS.[2][29] It typically uses acidified methanol for extraction and may involve different cleanup steps. For Omethoate and its metabolites, QuPPe has been shown to provide good recoveries where QuEChERS fails.[1][28]
-
Modified QuEChERS: If you must use QuEChERS, ensure the chosen version is appropriate. The original, unbuffered method may work, but buffered versions (e.g., AOAC or CEN) should be tested for recovery. The key is the partitioning step; adding too much salt like NaCl can reduce the ability of the acetonitrile to partition polar pesticides.[19]
-
Cleanup (d-SPE): Dispersive solid-phase extraction (d-SPE) is the cleanup step in QuEChERS/QuPPe. For Omethoate, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences is common. However, be aware that PSA can sometimes remove acidic target analytes, so its use should be validated.
For challenging matrices, diluting the final extract is a powerful tool to reduce matrix effects.[27][30] A 5x or 10x dilution can often mitigate suppression significantly, and modern instruments may have sufficient sensitivity to compensate for the loss in concentration.[30]
References
-
Quick Polar Pesticides (QuPPe): Learning from and Expanding on the Work of Others. (2022). LCGC North America. [Link]
-
Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. (2019). European Union Reference Laboratory for Single Residue Methods (EURL-SRM). [Link]
-
QuEChERS Method Simplified: Key Steps and Applications. (2024). Separation Science. [Link]
-
Chen, M., et al. (2021). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food Science and Technology. [Link]
-
Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
Typical LC‐MS/MS chromatogram for the determination of dimethoate and omethoate with different transitions at 0.1 μg mL⁻¹. (2022). ResearchGate. [Link]
-
Metabolites of dimethoate and omethoate - Method development and pilot monitoring. (n.d.). European Union Reference Laboratory for Single Residue Methods (EURL-SRM). [Link]
-
Al-Asmari, F., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. [Link]
-
Caldas, S. S., et al. (2011). Matrix effects observed during pesticides residue analysis in fruits by GC. Food Chemistry. [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies. [Link]
-
Romero-González, R., et al. (2014). Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides. Journal of Chromatography A. [Link]
-
Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials. (n.d.). Waters Corporation. [Link]
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Olmo-Molina, S., et al. (2020). Analytical methods for human biomonitoring of pesticides. A review. TrAC Trends in Analytical Chemistry. [Link]
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Han, L., et al. (2021). On the Use of In-Source Fragmentation in Ultrahigh-Performance Liquid Chromatography–Electrospray Ionization–High-Resolution Mass Spectrometry for Pesticide Residue Analysis. Journal of Agricultural and Food Chemistry. [Link]
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The application of in-source fragmentation in ultra-high performance liquid chromatography-electrospray ionization -tandem mass spectrometry for pesticide residue analysis. (2025). ResearchGate. [Link]
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de Jager, L., et al. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B. [Link]
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Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025). Waters Corporation. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
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LC–MS/MS Analysis of Polar Pesticides in Food and Water. (2019). LCGC North America. [Link]
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Arcury, T. A., et al. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and Bioanalytical Chemistry. [Link]
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Troubleshooting Loss of Signal: Where did my peaks go?. (2023). Biotage. [Link]
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Jabbar, M. A., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules. [Link]
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Banerjee, K., et al. (2017). Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. Journal of AOAC International. [Link]
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chromatography hilic column: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Arcury, T. A., et al. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. CDC Stacks. [Link]
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Regalado, E. L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]
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G. S., S., et al. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC‐MS/MS and risk assessment. Journal of Food Science. [Link]
-
What You Need to Know About HILIC. (2013). LCGC International. [Link]
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Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. (n.d.). Agilent Technologies. [Link]
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Kumar, P., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. [Link]
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LC-MS/MS chromatogram (MRM) of methamidophos, omethoate, and.... (n.d.). ResearchGate. [Link]
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Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
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The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). LCGC International. [Link]
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Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. (2016). ResearchGate. [Link]
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Sorensen, D., & Meyer, A. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
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Le, T. D., et al. (2021). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. [Link]
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Addressing matrix effects in Omethoate-d3 analysis
Technical Support Center: Omethoate-d3 Analysis
A Senior Application Scientist's Guide to Navigating Matrix Effects
Welcome to the technical support center for Omethoate analysis. As researchers and drug development professionals, you understand the critical importance of accurate quantification. However, when analyzing complex samples using highly sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the sample matrix—everything in the sample that isn't your analyte—can significantly interfere with your results. This phenomenon, known as the "matrix effect," is a primary cause of inaccurate and imprecise data.
This guide is designed to provide you with expert insights, troubleshooting strategies, and validated protocols to anticipate, identify, and mitigate matrix effects in the analysis of Omethoate, using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC-MS/MS, and why are they a concern for Omethoate analysis?
A1: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In electrospray ionization (ESI), the most common source for LC-MS/MS, a finite number of charges are available at the droplet surface during ion formation.[1][4] When matrix components like salts, lipids, sugars, or endogenous molecules elute from the chromatography column at the same time as Omethoate, they compete for these charges.[1][5][6]
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Ion Suppression: This is the more common effect, where matrix components outcompete the analyte for ionization, leading to a decreased signal and an underestimation of the analyte's true concentration.[1][5]
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Ion Enhancement: Less frequently, some matrix components can facilitate the ionization of the analyte, leading to an artificially high signal and overestimation.[1]
Omethoate, an organophosphate pesticide, is often analyzed in complex food, environmental, or biological matrices where these interfering components are abundant.[7][8] Failure to address these effects leads to poor method accuracy, high variability, and unreliable results that do not meet regulatory standards.[9][10][11]
Q2: How does using this compound as an internal standard help, and what are its limitations?
A2: An ideal internal standard (IS) is a compound that behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) internal standard, like this compound, is the gold standard for this purpose.[12][13]
How it helps: this compound is chemically identical to Omethoate, except that three hydrogen atoms have been replaced with deuterium. This means it has nearly identical physicochemical properties, retention time, and ionization efficiency.[13] If a matrix component suppresses the ionization of Omethoate, it will suppress the ionization of this compound to the same degree. By measuring the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects (and other parts of the process like extraction loss) is effectively cancelled out, leading to more accurate and precise quantification.[14]
Limitations: While highly effective, SIL-ISs are not a panacea.
-
Severe Ion Suppression: If the matrix effect is extreme, the signal for both the analyte and the IS can be suppressed below the limit of detection (LOD), making quantification impossible.
-
Chromatographic Separation: If the chromatographic peak shape is poor or if the SIL-IS does not perfectly co-elute with the native analyte (a rare but possible occurrence), the compensation may not be perfect.[15]
-
Cost and Availability: SIL standards can be expensive and are not available for all analytes.
Q3: What types of sample matrices are most problematic for Omethoate analysis?
A3: The complexity of the matrix is the primary driver of matrix effects. For Omethoate, which is analyzed in agricultural and food safety contexts, the following matrices are particularly challenging:
-
High-Fat/Lipid Matrices: Samples like oils, nuts, avocado, and fatty fish contain high levels of lipids and phospholipids, which are notorious for causing significant ion suppression in ESI-MS.[16]
-
Pigmented Matrices: Fruits and vegetables with deep colors (e.g., spinach, berries, red peppers) contain pigments like chlorophyll and carotenoids that can interfere with analysis.[2][17]
-
High-Sugar Matrices: Samples like fruits, juices, and honey can cause issues due to their high sugar content.[17]
-
Complex Botanical Matrices: Herbs and spices (e.g., curry leaf, mint) contain a vast array of essential oils and other organic compounds that can co-extract with Omethoate and cause interference.[8][18]
Visualizing the Problem: The Mechanism of Ion Suppression
The following diagram illustrates how co-eluting matrix components interfere with the ionization of Omethoate in the mass spectrometer's ESI source.
Caption: A diagram illustrating ESI ion suppression.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your analysis and provides a logical path to a solution.
Problem 1: Low or inconsistent recovery of both Omethoate and this compound.
-
Probable Cause: This points to a problem with your sample preparation, specifically the extraction or cleanup steps, rather than an ionization issue. The matrix is likely interfering with the efficient extraction of the analytes from the sample homogenate or is causing analyte loss during cleanup.
-
Solution Pathway:
-
Re-evaluate Sample Homogenization: Ensure your initial sample is thoroughly homogenized. Inconsistent homogenization is a primary source of variability.
-
Optimize Extraction Solvent: Omethoate is a polar compound.[19] Acetonitrile is commonly used in QuEChERS methods because it is effective at extracting a wide range of pesticides and causes less co-extraction of non-polar interferences like lipids compared to other solvents.[17][18] Ensure the solvent is appropriate for your matrix.
-
Check d-SPE Cleanup Sorbents: The choice of sorbents in dispersive solid-phase extraction (d-SPE) is critical.[2][17]
-
PSA (Primary Secondary Amine): Removes sugars and organic acids.
-
C18: Removes non-polar interferences like fats.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols. Caution: GCB can adsorb planar molecules; test to ensure it doesn't remove Omethoate.[2]
-
-
Validate with a Spike Recovery Experiment: Fortify a blank matrix sample before extraction with a known amount of Omethoate and this compound. Process as usual. The recovery should fall within the acceptable range (typically 70-120%) as specified by guidelines like SANTE/11312/2021.[10][20]
-
Problem 2: Good recovery of the internal standard (this compound) but poor and variable results for Omethoate.
-
Probable Cause: This scenario is rare with a SIL-IS but could indicate analyte degradation or a fundamental issue with the stability of Omethoate in your specific sample matrix or processing conditions. Omethoate can be susceptible to degradation depending on pH and temperature.[2]
-
Solution Pathway:
-
Investigate pH: Check the pH of your sample extract. Some pesticides are unstable at very high or low pH. The use of buffering salts in QuEChERS kits is designed to control pH during extraction.[18]
-
Assess Temperature and Light Sensitivity: Process samples in a timely manner and store extracts under appropriate conditions (e.g., refrigerated, protected from light) before analysis.[2]
-
Perform a Process Stability Test: Spike a blank matrix extract (post-extraction) with Omethoate and this compound. Let it sit on the autosampler for the duration of a typical analytical run and re-inject. Compare the initial and final results to check for degradation over time.
-
Problem 3: The calculated Matrix Effect (ME) is significant (>20% suppression or enhancement), causing the method to fail validation.
-
Probable Cause: Your current sample preparation and/or chromatographic method is not sufficiently removing or separating interfering matrix components from your analyte.
-
Solution Pathway: This requires a systematic approach to either clean the sample more effectively or "outrun" the interference chromatographically.
Caption: Decision workflow for mitigating matrix effects.
Quantitative Data Summary: Impact of Sample Preparation
The effectiveness of different cleanup strategies can be quantified by calculating the Matrix Effect (ME). The following table shows representative data on how different d-SPE sorbents in a QuEChERS workflow can impact the ME for a pesticide like Omethoate in a challenging matrix (e.g., spinach).
| d-SPE Cleanup Sorbent(s) | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Solvent) | Matrix Effect (%) Calculation* | Interpretation |
| None (Raw Extract) | 35,000 | 100,000 | -65% | Severe Ion Suppression |
| MgSO₄ + PSA | 60,000 | 100,000 | -40% | Moderate Ion Suppression |
| MgSO₄ + PSA + C18 | 85,000 | 100,000 | -15% | Acceptable Matrix Effect |
*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates suppression.[2]
As shown, adding appropriate cleanup sorbents significantly reduces ion suppression and brings the method into an acceptable range for validation.
Validated Experimental Protocols
Here are detailed, step-by-step methodologies for the most critical workflows in addressing matrix effects.
Protocol 1: Generic QuEChERS Sample Preparation (EN 15662 Method)
This protocol is a standard and effective starting point for many food matrices.
Objective: To extract and clean up Omethoate from a representative food matrix (e.g., fruit or vegetable) prior to LC-MS/MS analysis.
Workflow Diagram:
Caption: Step-by-step QuEChERS sample preparation workflow.
Step-by-Step Procedure:
-
Sample Weighing: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of your this compound working solution.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
First Shake: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add the contents of a QuEChERS EN extraction salt packet (typically containing magnesium sulfate, sodium chloride, and citrate buffers).[17][21]
-
Second Shake & Centrifugation: Immediately shake for another minute and then centrifuge at >3000 rcf for 5 minutes. An acetonitrile layer will separate at the top.
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., MgSO₄, PSA, and C18 for fatty matrices).
-
Final Shake & Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.[2]
-
Final Extract Collection: Carefully collect the supernatant. This is your final extract, ready for dilution (if necessary) and injection into the LC-MS/MS system.
Protocol 2: Preparation and Use of Matrix-Matched Calibration Curves
Objective: To create a calibration curve that accurately reflects the instrument's response in the presence of the sample matrix, thereby compensating for consistent matrix effects.[1][22]
When to Use: This is the preferred calibration method for regulatory analyses (e.g., under SANTE guidelines) when matrix effects are present, even when using a SIL-IS.[10][23]
Step-by-Step Procedure:
-
Prepare Blank Matrix Extract: Take a representative sample of the commodity you are testing that is known to be free of Omethoate ("blank matrix"). Process it using the exact same extraction and cleanup procedure (Protocol 1) but without adding the internal standard. This resulting clean supernatant is your "blank matrix extract."
-
Prepare Calibration Standards: Create a series of at least 6 non-zero calibration standards in a clean solvent (e.g., acetonitrile) at concentrations spanning your expected measurement range.
-
"Match" the Standards to the Matrix:
-
For each calibration level, combine a small volume of the solvent standard, a consistent volume of the blank matrix extract, and a consistent volume of the this compound internal standard solution.[24]
-
Example for one calibration point: In an autosampler vial, mix:
-
10 µL of Omethoate solvent standard
-
10 µL of this compound IS solution
-
980 µL of blank matrix extract
-
-
Repeat for all calibration levels, including a "zero" standard (blank matrix extract + IS only).
-
-
Analyze and Construct the Curve: Analyze these matrix-matched standards alongside your unknown samples (which have also had the IS added). Construct the calibration curve by plotting the peak area ratio (Omethoate/Omethoate-d3) against the concentration of Omethoate. The concentration of unknown samples is then calculated from this curve.[23]
By preparing the standards in the matrix extract, any signal suppression or enhancement that affects the standards will be the same as that affecting the unknown samples, ensuring accurate quantification.[1][13]
References
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry. [Link]
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Matrix effects and selectivity issues in LC-MS-MS. (2007). Journal of Applied Toxicology. [Link]
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Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry. [Link]
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Pesticide Analytical Manual (PAM). (n.d.). U.S. Food and Drug Administration. [Link]
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Metabolites of dimethoate and omethoate - Method development and pilot monitoring. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. [Link]
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Gale, P. J., et al. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research. [Link]
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Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (2021). European Commission. [Link]
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Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link]
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Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. (n.d.). U.S. Environmental Protection Agency. [Link]
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Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
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Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (n.d.). EU Reference Laboratories for Residues of Pesticides. [Link]
-
Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC‐MS/MS and risk assessment. (2022). Journal of the Science of Food and Agriculture. [Link]
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Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). GERSTEL. [Link]
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DETERMINATION OF ORGANOPHOSPHORUS PESTICIDE RESIDUES IN WHEAT AND RICE BY QuEChERS METHOD. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Wang, D., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]
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Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]
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Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]
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B.5.2 Residue Analytical Methods. (n.d.). U.S. Environmental Protection Agency. [Link]
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Determination of Pesticide Residues in Food Premises Using QuECHERS Method in Bench-Sheko Zone, Southwest Ethiopia. (2022). International Journal of Analytical Chemistry. [Link]
-
Bar-Sela, G., et al. (2019). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Journal of Bioanalysis & Biomedicine. [Link]
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Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2021). Toxins. [Link]
-
SANTE/11312/2021 Archives. (n.d.). Lynxee consulting. [Link]
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Chambers, E., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Chromatography B. [Link]
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Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (1999). The Analyst. [Link]
-
QuEChERS Method for Pesticide Residue Analysis. (n.d.). Phenomenex. [Link]
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Matrix-Matched Pesticide Standard Curve Preparation - Protocol. (2024). OneLab. [Link]
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Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry. [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]
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Ko, D. H., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry. [Link]
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GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2017. (2017). Codex Alimentarius. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2013). Journal of the American Society for Mass Spectrometry. [Link]
-
Omethoate. (n.d.). PubChem. [Link]
-
Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. (n.d.). Agilent Technologies. [Link]
-
Anastassiades, M. (2006). The QuEChERS Method – Background Information and Recent Developments. CVUA Stuttgart. [Link]
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2024). Molecules. [Link]
-
Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. (n.d.). Agilent Technologies. [Link]
-
Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. (2019). European Union Reference Laboratory for Pesticide Residues. [Link]
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- 24. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Optimizing Solid-Phase Extraction of Omethoate-d3
Welcome to the technical support center for the solid-phase extraction (SPE) of Omethoate-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of this highly polar organophosphorus pesticide. Here, we will move beyond generic protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
Understanding this compound: The Key to Effective SPE
This compound is a deuterated stable isotope-labeled internal standard for Omethoate, a systemic insecticide and acaricide.[1] Its high polarity and water solubility are the most critical factors governing its behavior during SPE.[2] Understanding these properties is fundamental to developing a successful extraction protocol and troubleshooting common issues.
| Property | Value | Implication for SPE |
| Molecular Formula | C₅H₉D₃NO₄PS | The presence of deuterium does not significantly alter its chemical behavior from Omethoate. |
| Molecular Weight | 216.21 g/mol | A small molecule that can be prone to breakthrough if the sorbent is not appropriate. |
| LogP | -0.9 | Indicates high hydrophilicity (water-loving nature), making it challenging to retain on traditional reversed-phase sorbents like C18.[3][4] |
| Water Solubility | High | The analyte will preferentially stay in the aqueous phase, requiring specific conditions to promote interaction with the SPE sorbent.[2] |
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the SPE of this compound, providing explanations grounded in chemical principles and actionable solutions.
Issue 1: Low Recovery of this compound
Question: My recovery of this compound is consistently low. I'm using a standard C18 cartridge. What's going wrong?
Answer: Low recovery of a highly polar analyte like this compound on a non-polar sorbent like C18 is a common problem.[5][6][7] The primary retention mechanism in reversed-phase SPE is hydrophobic interaction, which is weak for polar compounds.[8][9]
Causality Explained:
This compound, with its low LogP, has a much stronger affinity for the aqueous sample matrix than for the non-polar C18 sorbent. This leads to the analyte passing through the cartridge during the loading step without being retained, a phenomenon known as "breakthrough."
Solutions:
-
Sorbent Selection: Switch to a more appropriate sorbent.
-
Polymeric Sorbents (e.g., Styrene-Divinylbenzene - SDVB): These offer a larger surface area and mixed-mode interactions (hydrophobic and π-π) that can enhance the retention of polar compounds.[2]
-
Graphitized Carbon Black (GCB): GCB provides strong retention for polar compounds through a combination of hydrophobic and electronic interactions.[10]
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These polymeric sorbents are specifically designed to retain a wide range of compounds, from polar to non-polar.
-
-
Sample Pre-treatment: Modify your sample to enhance retention.
-
Increase Ionic Strength: Adding salt (e.g., 5-10% NaCl) to your aqueous sample can increase its polarity, promoting the partitioning of this compound onto a reversed-phase sorbent.[11]
-
pH Adjustment: While Omethoate is not strongly ionizable, ensuring the sample pH is neutral (around 7) is crucial, as organophosphorus esters can hydrolyze under acidic or basic conditions.[2]
-
-
Elution Solvent Optimization: Ensure your elution solvent is strong enough to desorb the analyte.
Experimental Protocol: SPE using a Polymeric Sorbent
-
Conditioning: Condition the polymeric SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample (adjusted to neutral pH) at a slow and steady flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the this compound with two 2 mL aliquots of acetonitrile or a suitable polar solvent mixture.
Caption: The QuEChERS workflow for the extraction and cleanup of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a normal-phase SPE cartridge for this compound?
A1: Normal-phase SPE is typically used for polar analytes in non-polar solvents. [9]Since this compound is usually in an aqueous matrix, reversed-phase or a polar-modified reversed-phase sorbent is more appropriate. [8] Q2: What are the best conditioning and equilibration solvents for a polymeric sorbent?
A2: A common and effective procedure is to first condition the sorbent with a water-miscible organic solvent like methanol or acetonitrile to activate the functional groups. [1]Then, equilibrate the sorbent with water or a buffer that matches the pH of your sample to prepare it for sample loading.
Q3: How does the choice of elution solvent affect my results?
A3: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. [13]For reversed-phase SPE, this means using a more non-polar solvent than the loading and wash solutions. [1]A solvent that is too weak will result in incomplete elution and low recovery. Conversely, a solvent that is too strong may also elute matrix interferences, leading to a less clean extract.
Q4: Is it necessary to use a deuterated internal standard like this compound?
A4: While not strictly necessary in all cases, using a stable isotope-labeled internal standard is highly recommended for achieving the most accurate and precise quantification, especially when dealing with complex matrices or when recovery may be variable. [14][15][16][17]It is the most effective way to compensate for matrix effects and variations in the sample preparation process.
References
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Technical Support Center: Omethoate-d3 Stability in Organic Solvents
Welcome to the Technical Support Center for Omethoate-d3. This guide is designed for researchers, analytical scientists, and professionals in drug development who utilize this compound as an analytical standard. As an isotopically labeled internal standard, the stability and integrity of your this compound solutions are paramount for accurate quantification. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various organic solvents to ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions for long-term storage?
A1: For long-term storage, it is recommended to use aprotic or polar aprotic solvents. Acetonitrile is a highly suitable choice due to its ability to solubilize this compound and its compatibility with both reversed-phase liquid chromatography (LC) and gas chromatography (GC) applications. Methanol is also a viable option; however, as a protic solvent, it may have a slightly higher potential for hydrolysis over extended periods compared to acetonitrile, especially if water is present. Omethoate is readily soluble in alcohols and acetone[1].
Q2: What are the optimal storage conditions for this compound solutions?
A2: this compound solutions should be stored in a refrigerator at 2-8°C for short-term use and in a freezer at or below -20°C for long-term storage to minimize degradation[2]. It is crucial to store solutions in amber glass vials to protect the compound from light, as photodegradation can occur with some pesticides[3]. Ensure the container is tightly sealed to prevent solvent evaporation, which would alter the concentration of the standard[4].
Q3: Can I use solvents like ethyl acetate or acetone for my this compound standards?
A3: While Omethoate is soluble in ethyl acetate and acetone, these solvents may be more reactive than acetonitrile or methanol. Acetone, in particular, has been observed to cause degradation of certain pesticides[5]. If your experimental protocol requires the use of these solvents, it is strongly advised to conduct a stability study to ensure the integrity of your this compound standard under your specific conditions.
Q4: How does pH affect the stability of this compound in solutions?
A4: The stability of Omethoate is highly dependent on pH. It is relatively stable in acidic conditions but hydrolyzes rapidly in alkaline environments[6][7]. The half-life of Omethoate at pH 4 is 102 days, at pH 7 it is 17 days, and at pH 9 it is only 28 hours[7]. Therefore, it is critical to avoid any basic conditions when preparing and storing this compound solutions. If preparing solutions in a solvent that may contain acidic or basic impurities, using a high-purity, analytical grade solvent is essential.
Q5: What are the signs of this compound degradation in my analytical runs?
A5: Degradation of your this compound standard can manifest in several ways in your chromatograms. The most common sign is a decrease in the peak area or height of the this compound peak over time, leading to inaccurate quantification of your target analyte. You may also observe the appearance of new, unidentified peaks in your chromatogram, which could be degradation products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Decreasing signal intensity of this compound over a series of injections. | 1. Degradation in solution: The solvent may be inappropriate, or the solution may have been stored improperly (e.g., at room temperature, exposed to light).2. Solvent evaporation: The vial cap may not be properly sealed, leading to an increase in concentration initially, followed by potential degradation.3. Adsorption: The analyte may be adsorbing to the surface of the vial or parts of the analytical instrument. | 1. Prepare fresh standards in high-purity acetonitrile or methanol. Store all solutions at -20°C in amber vials. For working solutions, prepare smaller volumes more frequently.2. Use high-quality vials with PTFE-lined caps and ensure they are tightly sealed. Check the weight of the vial over time to monitor for solvent loss[8].3. Use silanized glass vials to minimize adsorption. |
| Inconsistent and non-reproducible results for this compound peak area. | 1. Incomplete dissolution: The standard may not have been fully dissolved when the stock solution was prepared.2. Precipitation upon cooling: The standard may have precipitated out of solution if stored at low temperatures in a solvent in which it has limited solubility at that temperature.3. Improper mixing: The solution may not be homogeneous, especially after being removed from cold storage. | 1. Ensure the standard is completely dissolved by vortexing and/or sonicating the solution during preparation.2. Visually inspect the solution for any precipitate after removing it from the freezer or refrigerator. If precipitation is observed, allow the solution to come to room temperature and vortex/sonicate to redissolve the standard before use.3. Always allow the solution to equilibrate to room temperature and vortex thoroughly before taking an aliquot. |
| Appearance of unknown peaks in the chromatogram of the this compound standard. | 1. Formation of degradation products: This is a strong indicator of instability. The cause could be the solvent, storage conditions, or contamination.2. Solvent impurities: The solvent used may contain impurities that are being detected. | 1. Review the solvent choice and storage conditions. As Omethoate is susceptible to hydrolysis, especially under basic conditions, ensure the solvent is neutral and free of water[6][7]. Prepare a fresh standard in a different batch or type of solvent (e.g., switch from methanol to acetonitrile).2. Run a blank injection of the solvent to check for impurities. Use only high-purity, HPLC, or MS-grade solvents. |
Data on this compound Stability in Organic Solvents
| Solvent | Solvent Type | Stability Recommendation | Rationale |
| Acetonitrile | Polar Aprotic | Highly Recommended | Good solubilizing power, aprotic nature minimizes the risk of hydrolysis, and compatible with both LC and GC analysis. |
| Methanol | Polar Protic | Recommended | Good solubilizing power. As a protic solvent, there is a slightly elevated risk of hydrolysis over long-term storage compared to acetonitrile, especially if water is present. |
| Ethyl Acetate | Moderately Polar Aprotic | Use with Caution | While Omethoate is soluble, some pesticides have shown instability in ethyl acetate[9]. A stability study is recommended. |
| Acetone | Polar Aprotic | Use with Caution | Good solubilizing power, but has been shown to cause degradation of some pesticides[5]. A stability study is recommended. |
| Hexane | Nonpolar | Not Recommended | Omethoate has low solubility in nonpolar solvents like hexane and petroleum ether[1]. |
| Toluene | Nonpolar | Use with Caution | Omethoate is soluble in toluene[1]. However, for analytical standards, more polar solvents are generally preferred for compatibility with chromatographic systems. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
Objective: To prepare a stable stock solution of this compound at a concentration of 1 mg/mL.
Materials:
-
This compound analytical standard (neat)
-
High-purity acetonitrile (HPLC or MS grade)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh approximately 10 mg of the this compound standard into the 10 mL volumetric flask. Record the exact weight.
-
Add a small amount of acetonitrile (approximately 5 mL) to the flask.
-
Gently swirl the flask to dissolve the standard. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Once the standard is fully dissolved, add acetonitrile to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.
-
Seal the vial tightly and store it in a freezer at or below -20°C.
Protocol 2: In-House Stability Assessment of this compound Working Solution
Objective: To verify the stability of an this compound working solution over a defined period under specific storage conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
High-purity organic solvent of choice
-
Volumetric flasks and pipettes
-
Amber glass autosampler vials
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound at a relevant concentration (e.g., 1 µg/mL) by diluting the stock solution with the chosen organic solvent.
-
Time-Zero Analysis: Immediately after preparation, analyze the working solution using your established chromatographic method. This will serve as the baseline (Time 0) measurement.
-
Storage: Aliquot the remaining working solution into several amber autosampler vials, seal them, and store them under the desired conditions (e.g., 4°C or -20°C).
-
Periodic Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month), retrieve one of the stored vials. Allow it to equilibrate to room temperature, vortex it, and analyze it using the same method as the Time 0 analysis.
-
Data Analysis: Compare the peak area of the this compound from the stored samples to the Time 0 measurement. A deviation of more than 10-15% may indicate degradation.
Visualizations
Caption: Experimental workflow for preparing a stable this compound stock solution and conducting a stability assessment.
Caption: A logical troubleshooting guide for addressing decreasing this compound signal intensity.
References
-
PubChem. (n.d.). Omethoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Safety data sheet according to 1907/2006/EC, Article 31. (2023, January 13).
-
PubChem. (n.d.). Dimethoate. National Center for Biotechnology Information. Retrieved from [Link]
- [Studies on the stability of 89 pesticides in organic solvent]. (1994). Eisei kagaku, 40(4), 273-283.
-
Griffiths, Z. (2022, March 14). 8 Top Tips For Pesticide Screening. Technology Networks. Retrieved from [Link]
- MATERIAL SAFETY DATA SHEET. (n.d.).
- Stability of Pesticide Stock Solutions. (2014, September 11).
- Patterson, A. (2022, February 22). Lost and Found: Troubleshooting Missing Peaks in GC Analysis. Agilent.
- Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions. (2018). Royal Society Open Science, 5(8), 180757.
- Storage and Handling of Reference Standards. (2016, November 16). ILSI India.
- Standards Prepar
-
National Pesticide Information Center. (n.d.). Storage of Pesticides. Retrieved from [Link]
- Troubleshooting Loss of Signal: Where did my peaks go? (2023, February 2). Biotage.
- LGC Standards. (n.d.).
-
Veeprho. (n.d.). Omethoate Impurities and Related Compound. Retrieved from [Link]
- Pesticide Storage, Handling, and Application - Best Management Practices. (n.d.).
- Maštovská, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues.
- Best practices in establishing detection and quantification limits for pesticide residues in foods. (2002). In Handbook of Residue Analytical Methods for Agrochemicals (pp. 1-20).
- Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. (n.d.). Thermo Fisher Scientific.
- A quantitative determination of organophosphate pesticides in organic solvents. (2011). Talanta, 83(5), 1536-1541.
- Saad, H., Elfeky, S. A., El-Gamel, N. E. A., & Abo Dena, A. S. (2025).
Sources
- 1. Omethoate | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. bmpbooks.com [bmpbooks.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. [Studies on the stability of 89 pesticides in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Omethoate CAS#: 1113-02-6 [m.chemicalbook.com]
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- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
Minimizing ion suppression for Omethoate-d3 in complex samples
Technical Support Center: Omethoate-d3 Analysis
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals encountering issues with ion suppression while quantifying Omethoate using its deuterated internal standard, this compound, in complex sample matrices. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying scientific principles to empower your method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it specifically affect my this compound signal?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1][2][3] This occurs when co-eluting components from the sample matrix, such as salts, lipids, or proteins, compete with the analyte (and its internal standard, this compound) for the energy required for ionization.[1][3] In electrospray ionization (ESI), this competition can lead to a significant and variable decrease in the signal intensity, compromising the accuracy and precision of your quantitative results.[1]
Even though this compound is a stable isotope-labeled internal standard (SIL-IS), considered the "gold standard" for correcting such effects, it is not immune.[4][5] If the nature of the co-eluting interference changes across the chromatographic peak, the analyte and the internal standard might be suppressed to different extents, leading to inaccurate quantification.[5][6]
Q2: I'm using a deuterated internal standard (this compound). Isn't that supposed to perfectly correct for ion suppression?
Ideally, yes. A SIL-IS is designed to have nearly identical chemical and physical properties to the analyte, meaning it should co-elute perfectly and experience the same degree of ion suppression.[4][6][7] By using the ratio of the analyte signal to the IS signal, any variability should be normalized.[1]
However, perfect correction is not always guaranteed.[4][5] A key issue is the potential for slight chromatographic separation between the analyte and its deuterated standard.[6] Deuteration can subtly alter the compound's physicochemical properties, which may cause a slight retention time shift on high-resolution LC columns.[6] If this shift causes them to elute into regions with different matrix interferences, they will experience differential ion suppression, leading to inaccurate and imprecise results.[5][6]
Q3: What are the most common sources of ion suppression when analyzing Omethoate in complex samples like fruits, vegetables, or plasma?
For a polar pesticide like Omethoate, the primary sources of ion suppression are other polar endogenous or exogenous components within the sample matrix.[8][9]
-
In Food Matrices (Fruits, Vegetables): Sugars, organic acids, pigments (like chlorophyll), and phospholipids are major culprits.[10]
-
In Biological Matrices (Plasma, Urine): Phospholipids, salts, urea, and proteins are the most common interfering substances.[8]
-
Exogenous Sources: Contaminants introduced during sample preparation, such as plasticizers from labware or mobile phase additives, can also cause suppression.[3]
Q4: How can I quickly and quantitatively assess if ion suppression is impacting my assay?
The most accepted method is the post-extraction spike experiment .[8] This allows you to isolate the effect of the matrix on the MS signal.
The Matrix Factor (MF) is calculated to quantify the effect.[8] An MF of 1 (or 100%) indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[8][11]
Calculation of Matrix Factor (MF): MF = (Peak Area of Analyte in Spiked Post-Extraction Blank) / (Peak Area of Analyte in Neat Solvent)[8]
| Matrix Factor (MF) | Interpretation |
| MF = 1.0 | No matrix effect |
| MF < 1.0 | Ion Suppression |
| MF > 1.0 | Ion Enhancement |
Troubleshooting Guide: Low or Inconsistent this compound Signal
This section addresses specific problems you might encounter and provides a logical path to resolution, grounded in scientific principles.
Problem: My Omethoate and this compound signals are both present but severely suppressed and inconsistent across different samples.
This is a classic sign of significant and variable matrix effects. The solution lies in either separating the analytes from the interferences or removing the interferences altogether.
Caption: Troubleshooting workflow for ion suppression.
Solution A: Chromatographic Optimization
The goal is to chromatographically separate Omethoate/Omethoate-d3 from the co-eluting interferences.
-
Modify the LC Gradient: Slowing down the gradient elution around the retention time of your analytes can increase resolution between them and the interfering peaks.
-
Change Column Chemistry: Omethoate is a highly polar pesticide.[9] Standard C18 columns may not provide sufficient retention, causing it to elute early with other polar matrix components. Consider alternative stationary phases:
-
Consider Metal-Free Systems: For organophosphorus pesticides like Omethoate, interactions with stainless steel components in standard HPLC columns can cause peak tailing and signal loss.[12] Using a metal-free or PEEK-lined column can sometimes dramatically improve peak shape and response.[12]
Solution B: Enhanced Sample Preparation
The most robust solution is to remove the interfering matrix components before injection.
-
For Food and Environmental Samples: QuEChERS with Optimized dSPE The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a mainstay for pesticide analysis.[10][13] If you are still seeing suppression, focus on the dispersive SPE (dSPE) cleanup step.[9][10]
-
For Biological Fluids or Complex Plant Matrices: Solid-Phase Extraction (SPE) SPE provides a more rigorous and selective cleanup than dSPE.[14][15] It is highly effective at removing salts and phospholipids.
Detailed Experimental Protocol: SPE Cleanup for Omethoate
This protocol provides a starting point for developing a robust SPE method for polar compounds like Omethoate from a complex aqueous matrix.
Objective: To remove polar interferences (sugars, acids) and non-polar interferences (lipids) while retaining the polar Omethoate.
Materials:
-
Mixed-Mode SPE Cartridge (e.g., combining reversed-phase and ion-exchange properties)
-
Sample extract (post-QuEChERS or other initial extraction)
-
Methanol, Acetonitrile, Water (LC-MS Grade)
-
Formic Acid
Step-by-Step Methodology:
-
Cartridge Conditioning:
-
Pass 3 mL of Methanol through the cartridge.
-
Pass 3 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.
-
Causality: This step activates the sorbent's functional groups and ensures a reproducible environment for sample loading.
-
-
Sample Loading:
-
Take 1 mL of your initial sample extract and dilute it with 1 mL of water containing 0.1% formic acid.
-
Load the entire 2 mL onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 drop/second).
-
Causality: Diluting the organic extract with water ensures efficient binding of Omethoate to the reversed-phase sorbent. The acid ensures the analyte is in a consistent protonation state for ion-exchange interaction.
-
-
Washing (Interference Removal):
-
Wash 1 (Polar Interferences): Add 2 mL of water with 0.1% formic acid. Pull to dryness for 30 seconds. This removes highly polar matrix components like sugars and salts.
-
Wash 2 (Non-Polar Interferences): Add 2 mL of 20% Methanol in water. Pull to dryness for 2 minutes. This removes less polar interferences without eluting the Omethoate.
-
Causality: The sequential washing steps selectively remove different classes of interferences based on their polarity. The final drying step is critical to prevent carryover of wash solvents into the final eluate.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Add 2 mL of Acetonitrile containing 1% formic acid. Allow it to soak for 30 seconds before slowly passing it through the cartridge.
-
Causality: A strong organic solvent disrupts the hydrophobic interaction, while the acid modifies the charge state for efficient release from the ion-exchange sorbent, ensuring complete elution of the target analyte.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Causality: Evaporation concentrates the analyte, and reconstitution in the mobile phase ensures compatibility with the LC system and good peak shape.
-
This protocol serves as a robust template. Optimization of wash and elution solvent strengths may be necessary depending on the specific matrix.[16]
References
-
Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved from [Link]
-
Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1113–1116. Retrieved from [Link]
-
ResearchGate. (2024). What is the best formula to calculate matrix effect? Retrieved from [Link]
-
LGC Limited. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Retrieved from [Link]
-
LGC Limited. (2017). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]
-
Reddit. (2024). Accounting for the matrix effect. Retrieved from [Link]
-
ResearchGate. (2005). Selective solid-phase extraction using molecularly imprinted polymer for the analysis of polar organophosphorus pesticides in water and soil samples. Retrieved from [Link]
-
AACC. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]
-
QuEChERS.com. (n.d.). About the method. Retrieved from [Link]
-
Lee, S., et al. (2021). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis, 29(1), 1-22. Retrieved from [Link]
-
SCIEX. (n.d.). A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization. Retrieved from [Link]
-
Agilent Technologies. (2016). QuEChERS Sample Prep Part 1 - Pesticide Analysis. YouTube. Retrieved from [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 2(1), 1-4. Retrieved from [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. Retrieved from [Link]
-
Matamoros, V., et al. (2022). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. International Journal of Ecosystems and Ecology Sciences, 12(1), 1-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
LCGC International. (2020). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]
-
American Laboratory. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. Retrieved from [Link]
-
University of Glasgow. (n.d.). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. Retrieved from [Link]
-
PubMed Central. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. QuEChERS: About the method [quechers.eu]
- 14. analecta.hu [analecta.hu]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and resolving interferences in Omethoate-d3 detection
Welcome to the technical support center for the analysis of Omethoate-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for interferences encountered during the detection of this compound, a deuterated internal standard for the pesticide Omethoate. Here, we will explore the underlying causes of common analytical challenges and provide systematic, field-proven solutions to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard peak is showing poor shape (e.g., splitting, broadening, or tailing). What are the likely causes and how can I fix it?
A1: Poor peak shape for early-eluting, polar compounds like Omethoate is a common issue in liquid chromatography, especially when using methods like QuEChERS that result in a final extract with a high percentage of organic solvent (e.g., acetonitrile).[1] This solvent mismatch between the sample and the initial mobile phase can lead to distorted peaks.
Causality and Resolution:
-
Solvent Strength Mismatch: Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., high percentage of acetonitrile) can cause the analyte to travel too quickly at the head of the column, leading to band broadening and distorted peak shapes.[1]
-
Chromatographic Conditions: Omethoate is a highly polar pesticide, and as such, it may exhibit poor retention and peak shape on traditional C18 columns.[2][3]
Troubleshooting Protocol:
-
Solvent Exchange: A straightforward solution is to evaporate the extraction solvent and reconstitute the sample in a solvent that matches the initial mobile phase composition (e.g., methanol/water).[1] However, this can be time-consuming and risks analyte loss.[1]
-
Online Dilution: An automated approach involves using an online dilution system that mixes the injected sample with the aqueous mobile phase before it reaches the analytical column. This effectively reduces the solvent strength of the sample plug, improving peak shape for early-eluting compounds.[4]
-
Divert Valve: A divert valve can be programmed to send the initial, unretained solvent plug (containing the strong injection solvent) to waste for a short period at the beginning of the run. This prevents the strong solvent from interfering with the chromatography of early-eluting analytes like Omethoate.[1]
-
Column Selection: For highly polar pesticides, consider using a column with a different stationary phase, such as hydrophilic interaction liquid chromatography (HILIC), mixed-mode chromatography, or a porous graphitic carbon (PGC) column, which are designed to retain and separate polar compounds more effectively.[2][5]
Q2: I'm observing a retention time shift between my analyte (Omethoate) and the internal standard (this compound). Why is this happening and is it a problem?
A2: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "deuterium isotope effect." While often minor, it can become problematic if the shift is significant enough to cause differential matrix effects.
Causality and Resolution:
-
Deuterium Isotope Effect: The replacement of hydrogen with deuterium can slightly alter the molecule's lipophilicity. In reversed-phase chromatography, this can lead to small differences in retention time between the labeled and unlabeled compounds.
-
Impact on Quantification: The primary purpose of a stable isotope-labeled internal standard is to co-elute with the analyte, ensuring they experience the same ionization conditions and matrix effects.[6] If they do not co-elute, the internal standard may not accurately compensate for ion suppression or enhancement, leading to inaccurate quantification. The difference in matrix effects experienced by the analyte and a non-co-eluting SIL internal standard can be 26% or more.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time shifts.
Q3: My this compound signal is inconsistent or suppressed across different samples. What could be causing this interference?
A3: Signal inconsistency or suppression, commonly known as matrix effects, is a significant challenge in LC-MS/MS analysis, particularly with electrospray ionization (ESI).[7][8][9] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.[10]
Causality and Resolution:
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization in the ESI source, leading to a reduced signal.[10][11] This is a common issue in the analysis of pesticides in complex matrices like fruits, vegetables, and spices.[12][13]
-
Sample Matrix Complexity: Different sample types (e.g., leek vs. tomato) have varying numbers and concentrations of co-extractives, leading to different degrees of ion suppression.[12]
Troubleshooting Protocol:
-
Sample Preparation and Cleanup:
-
QuEChERS with dSPE: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide analysis.[14][15] Incorporating a dispersive solid-phase extraction (dSPE) cleanup step can help remove interfering matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing ion suppression.[13] For instance, a 10x dilution of cucumber and brinjal matrices has been shown to significantly reduce matrix effects for many pesticides.[13]
-
-
Chromatographic Separation:
-
Optimize Gradient: Modifying the LC gradient can help separate the analyte and internal standard from co-eluting matrix interferences.[16]
-
Column Selection: As mentioned previously, using a column with a different selectivity (e.g., HILIC, mixed-mode) can resolve the analyte from interfering compounds.[2][5]
-
-
Mass Spectrometry:
-
Check for Isobaric Interferences: Although rare, an isobaric compound (a molecule with the same nominal mass) in the matrix could be co-eluting and interfering with the internal standard. This can be investigated by monitoring qualifier ion ratios or using high-resolution mass spectrometry.[17]
-
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of standards:
-
Set A: Standards in a pure solvent.
-
Set B: Standards spiked into a blank matrix extract (post-extraction).
-
Set C: Standards spiked into the matrix before extraction (to assess recovery as well).
-
-
Analyze all three sets using the same LC-MS/MS method.
-
Calculate the matrix effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Q4: I'm seeing a peak at the mass transition for Omethoate in my this compound standard. Is my internal standard contaminated?
A4: While contamination is a possibility, it's also crucial to consider the isotopic purity of the stable isotope-labeled (SIL) internal standard.
Causality and Resolution:
-
Isotopic Purity: SIL standards are never 100% isotopically pure and will contain a small percentage of the unlabeled analyte.[6] It is important to choose an internal standard with high isotopic purity, preferably with less than 2% of the unlabeled analyte.[6]
-
In-source Fragmentation or H/D Exchange: In some cases, the deuterated standard can undergo hydrogen-deuterium (H/D) exchange or in-source fragmentation, leading to a signal at the mass of the unlabeled analyte.[18]
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for your this compound standard to confirm its isotopic purity.
-
Analyze the Standard Alone: Inject a solution of only the this compound standard to determine the contribution of the unlabeled analyte. This can be subtracted from the sample results.
-
Optimize MS Conditions: Adjusting source parameters (e.g., temperature, voltages) may help minimize in-source phenomena.
-
Consider Alternative Labeling: When possible, using a ¹³C or ¹⁵N labeled internal standard can be more stable and less prone to exchange issues than deuterium-labeled standards.[6]
Data Summary: Key Mass Transitions for Omethoate and Omethoate-d6
For context, a study on the fragmentation of Omethoate and its deuterated analog (fully deuterated at both methoxy groups, i.e., Omethoate-d6) provides insight into their mass spectrometric behavior.[19]
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Omethoate | 214 | 125, 95, 79 |
| Omethoate-d6 | 220 | 125, 101, 85 |
Note: The specific transitions for this compound may differ. This table is for illustrative purposes based on a related compound.
Visualization of Troubleshooting Logic
Caption: General troubleshooting flowchart for this compound analysis.
References
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Lee, S., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Foods, 11(23), 3762.
- Zhao, M., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 107, 217-224.
- Lee, S., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Foods, 11(23), 3762.
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Matrix effects observed during pesticides residue analysis in fruits by GC. Retrieved from [Link]
- John, H., et al. (2019). Collision-induced mass spectrometric fragmentation of protonated dimethoate and omethoate generated by electrospray ionization. Rapid Communications in Mass Spectrometry, 33(4), 361-372.
-
Royal Society of Chemistry. (n.d.). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Retrieved from [Link]
- Niessen, W. M. A., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899.
-
Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
- Sharma, D., et al. (2017). Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS.
-
ResearchGate. (n.d.). Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase. Retrieved from [Link]
-
MDPI. (n.d.). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved from [Link]
- Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(19), 2045-2052.
-
LCGC International. (2019). LC–MS/MS Analysis of Polar Pesticides in Food and Water. Retrieved from [Link]
-
Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]
-
LCGC International. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]
-
Research Collection. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
Auburn University. (2022). Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. Retrieved from [Link]
-
Canada.ca. (2022). Guidelines for Canadian Drinking Water Quality: Dimethoate and Omethoate. Retrieved from [Link]
-
NHMRC. (n.d.). Omethoate | Australian Drinking Water Guidelines. Retrieved from [Link]
-
Agilent. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Retrieved from [Link]
-
EURL-Pesticides.eu. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. Retrieved from [Link]
-
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Retrieved from [Link]
-
FSSAI. (n.d.). MANUAL OF METHODS OF ANALYSIS OF FOODS PESTICIDE RESIDUES. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
ResearchGate. (n.d.). MS² spectra of dimethoate. A) Fragmentation of a DIM‐derived precursor.... Retrieved from [Link]
- International Journal of Trend in Scientific Research and Development. (2020). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples.
-
YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS chromatogram (MRM) of methamidophos, omethoate, and.... Retrieved from [Link]
-
NIH. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Retrieved from [Link]
-
NIH. (n.d.). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. Retrieved from [Link]
-
PubMed. (2008). Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry. Retrieved from [Link]
-
NIH. (2017). Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3. Retrieved from [Link]
-
Chromatography Forum. (2020). Methods to separate co-eluting peaks. Retrieved from [Link]
-
EURL-Pesticides.eu. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation schemes of dimethoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of mobile phase composition for enhancing sensitivity of targeted quantification of oligonucleotides using ultra-high performance liquid chromatography and mass spectrometry: Application to phosphorothioate DNA. Retrieved from [Link]
-
Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved from [Link]
-
EURL-Pesticides.eu. (n.d.). Metabolites of dimethoate and omethoate - Method development and pilot monitoring. Retrieved from [Link]
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Technical Support Center: Optimizing MRM Transitions for Omethoate-d3
Welcome to the technical support guide for developing and optimizing Multiple Reaction Monitoring (MRM) assays for Omethoate-d3. As Senior Application Scientists, we understand that robust and sensitive quantification of isotopically labeled standards is critical for accurate analytical results. This guide is structured as a series of questions and answers to directly address common challenges and provide scientifically grounded solutions.
Part 1: Foundational Parameters & Initial Setup
This section covers the essential first steps in setting up your LC-MS/MS method for this compound. Getting these initial parameters correct is fundamental to a successful assay.
Q1: What are the expected precursor and product ions for this compound?
A1: The first step in any MRM method development is to determine the theoretical mass-to-charge ratios (m/z) for your precursor and potential product ions.
-
Precursor Ion: Omethoate has a monoisotopic mass of approximately 213.02 Da[1]. For this compound, assuming the deuterium labels are on one of the methoxy groups, the monoisotopic mass increases to ~216.04 Da. In positive electrospray ionization (ESI+), the compound will be protonated. Therefore, you should target the [M+H]⁺ ion.
-
Expected Precursor Ion (Q1): m/z 217.0
-
-
Product Ions: Collision-induced dissociation (CID) of the Omethoate precursor ion (m/z 214) has been studied[2][3][4]. Based on its known fragmentation pattern, we can predict the product ions for this compound. The fragmentation typically involves the loss of neutral molecules from the core structure.
-
Loss of H3NO (Methyl Isocyanate): This is a common fragmentation pathway. The resulting fragment for unlabeled Omethoate is m/z 167. For this compound, this fragment would retain the deuterium-labeled methoxy group.
-
Predicted Product Ion 1 (Q3): m/z 170.0
-
-
Loss of CH3O2PS (Dimethyl Thiophosphate moiety): This cleavage yields a fragment containing the N-methylacetamide portion. This fragment does not contain the deuterium label.
-
Predicted Product Ion 2 (Q3): m/z 88.1
-
-
Loss of CH2C(O)NHCH3 (N-methylacetamide side chain): This results in the core phosphate structure. This fragment retains the deuterium-labeled methoxy group.
-
Predicted Product Ion 3 (Q3): m/z 128.0
-
-
Data Summary Table:
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Proposed Product Ion | Product Ion (m/z) | Notes |
| This compound | 217.0 | [M+H - H₃NO]⁺ | 170.0 | High intensity, good specificity. Retains D3 label. |
| This compound | 217.0 | [M+H - C₄H₆D₃O₃P]⁺ | 88.1 | Specific to the side chain. Does not retain D3 label. |
| This compound | 217.0 | [M+H - C₃H₄NO]⁺ | 128.0 | Represents the phosphate core. Retains D3 label. |
Part 2: Experimental Workflow for Optimization
With the theoretical masses established, the next phase involves empirically determining the optimal instrument settings. This workflow ensures maximum sensitivity and specificity for your chosen transitions.
Q2: What is the standard procedure for optimizing collision energy (CE) for my selected MRM transitions?
A2: Collision energy is the most critical parameter to optimize for fragmentation and, consequently, for the sensitivity of your MRM assay[5]. Using a generic or predicted CE value is a good starting point, but empirical optimization is essential for best performance[6]. The goal is to find the voltage that produces the highest abundance for each specific product ion.
Experimental Protocol: Collision Energy Optimization
-
Prepare Working Solution: Prepare a solution of this compound at a concentration that gives a strong, stable signal (e.g., 100-500 ng/mL) in a solvent compatible with your mobile phase.
-
Infuse Standard: Using a syringe pump, directly infuse the working solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Source Parameters: Tune the ESI source parameters (e.g., capillary voltage, source temperature, nebulizer gas) to achieve a stable and maximal signal for the precursor ion (m/z 217.0) in a Q1 scan.
-
Confirm Product Ions: Perform a Product Ion Scan. Set the first quadrupole (Q1) to isolate the precursor ion (m/z 217.0) and scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-220). This confirms the presence of your predicted product ions (m/z 170.0, 128.0, 88.1).
-
Perform CE Ramp:
-
Create an MRM method with your chosen transitions (e.g., 217.0 -> 170.0 and 217.0 -> 128.0).
-
While continuously infusing the standard, acquire data for each transition across a range of CE values (e.g., 5 to 50 eV) in 2-5 eV steps.
-
Most modern instrument software has automated routines for this process[7][8].
-
-
Analyze Results: Plot the signal intensity (peak area or height) for each product ion against the corresponding collision energy. The CE value that yields the maximum intensity is the optimum for that specific transition. Select one transition for quantification (typically the most intense and stable) and another for confirmation.
Workflow Diagram:
Caption: Workflow for Collision Energy Optimization.
Part 3: Troubleshooting Common Issues
Even with a well-defined method, experimental challenges can arise. This section addresses specific problems you might encounter.
Q3: I am seeing poor peak shape (splitting or broad peaks) for this compound. Why is this happening and how can I fix it?
A3: This is a very common issue for Omethoate and other polar, early-eluting compounds[9][10]. The primary cause is an injection solvent mismatch with the initial mobile phase conditions. If you inject a sample dissolved in a strong, organic solvent (like 100% acetonitrile from a QuEChERS extraction) into a highly aqueous mobile phase, the analyte band gets distorted as it enters the analytical column[9].
Causality & Solutions:
-
Solvent Mismatch: Injecting a strong solvent prevents the analyte from properly "focusing" at the head of the column, leading to breakthrough and peak distortion.
-
Solution 1 (Ideal): Evaporate the final extract and reconstitute it in a solution that matches your initial mobile phase composition (e.g., 95:5 Water:Methanol). This is the most robust solution but adds an extra step.
-
Solution 2 (Practical): Dilute your sample extract with water or the initial mobile phase before injection (e.g., a 1:1 dilution)[7]. This often provides a significant improvement without a full solvent exchange.
-
-
Injection Volume: Large injection volumes exacerbate the solvent mismatch effect.
-
Solution: Reduce the injection volume (e.g., from 5 µL to 1-2 µL). This will improve peak shape at the cost of sensitivity. You must find a balance that meets your detection limit requirements.
-
-
LC System Configuration:
-
Solution: Employ an online dilution system if your instrument is equipped for it. This involves mixing the injected sample with the aqueous mobile phase in a loop or mixer before it reaches the column, effectively mitigating the solvent mismatch issue without manual dilution steps[7].
-
Q4: My signal intensity for this compound is very low or non-existent. What are the most likely causes?
A4: Low or no signal can be a frustrating problem. The key is to troubleshoot systematically, moving from the simplest to the most complex potential issues. A logical decision tree can guide this process.
Troubleshooting Diagram:
Caption: Decision Tree for Troubleshooting Low Signal.
Detailed Checklist:
-
Verify the Analyte: Start with the simplest explanation. Confirm your this compound standard is from a reputable source, within its expiration date, and was prepared correctly at the expected concentration.
-
Check the MS Response (Infusion): Bypass the LC system entirely. Infuse your standard directly into the mass spectrometer as described in the CE optimization protocol.
-
If you see a strong, stable signal for m/z 217.0: The problem lies with your LC system or LC method (e.g., incorrect mobile phase, column issue, divert valve timing).
-
If you do NOT see a signal upon infusion: The problem is within the mass spectrometer itself. Proceed to the next steps.
-
-
Review MS Method Parameters: Double-check that the precursor and product ion m/z values in your acquisition method are correct. Ensure the optimized collision energy is being used. A typo here is a common and easily fixed error.
-
Inspect the Ion Source: A contaminated ion source is a frequent cause of sensitivity loss[11]. Visually inspect the ESI probe, capillary, and orifice. If they are dirty, follow the manufacturer's protocol for cleaning.
-
Check for Leaks: Air leaks in the system can suppress the ESI signal and lead to high background noise[12][13]. Check gas connections and seals.
-
Method Validation: Ensure your method has been properly validated. Factors like matrix effects, where co-eluting compounds from the sample suppress the ionization of your analyte, can severely impact signal intensity[14]. Using an isotopically labeled standard like this compound helps correct for this, but severe suppression can still lower the signal-to-noise ratio.
By following these structured optimization and troubleshooting guides, you can develop a robust, sensitive, and reliable MRM method for the quantification of this compound.
References
-
Hill, A. R. C., & Reynolds, S. L. (2012). Guidelines for the validation of qualitative multi-residue methods used to detect pesticides in food. Journal of the Science of Food and Agriculture. [Link]
-
Krynitsky, A. J., & Niemann, R. A. (2018). Mass spectra of the fragmentation of the protonated molecular ion of omethoate. ResearchGate. [Link]
-
Pasar, R., et al. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. Journal of Separation Science. [Link]
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. EURL-SRM. [Link]
-
Zweig, S., & Mack, D. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. [Link]
-
Weber, R., et al. (2019). Collision-induced mass spectrometric fragmentation of protonated dimethoate and omethoate generated by electrospray ionization. Rapid Communications in Mass Spectrometry. [Link]
-
Chamkasem, N., & Harmon, T. (2016). LC-MS/MS chromatogram (MRM) of methamidophos, omethoate, and thiabendazole spiked in blank avocado at 10 ng/g. ResearchGate. [Link]
-
Lee, H., et al. (2018). Web portal for analytical validation of MRM-MS assay abided with integrative multinational guidelines. ResearchGate. [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. EURL-FV. [Link]
-
Luzardo, O. P., et al. (2019). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. Molecules. [Link]
-
Weber, R., et al. (2019). Chemical structures and MS² and MS³ product ion spectra of dimethoate and its d6‐analogue. ResearchGate. [Link]
-
European Commission. (2021). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11312/2021. [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. [Link]
-
Pasar, R., et al. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC‐MS/MS and risk assessment. ResearchGate. [Link]
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (n.d.). Metabolites of dimethoate and omethoate - Method development and pilot monitoring. EURL-SRM. [Link]
-
Donkor, B. (2022). Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. Auburn University Electronic Theses and Dissertations. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Singh, V., et al. (2017). Fragmentation schemes of dimethoate. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent Technologies. [Link]
-
Lehotay, S. J., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Journal of AOAC International. [Link]
-
Md T, H., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc. [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies. [Link]
-
Jackson, G. P., et al. (2021). Quantitative assessment of six different reagent gases for charge transfer dissociation (CTD) of biological ions. International Journal of Mass Spectrometry. [Link]
-
Memboeuf, A., & Neugebauer, U. (2021). Collision energies: Optimization strategies for bottom-up proteomics. ResearchGate. [Link]
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- 4. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Proper Storage and Handling of Omethoate-d3
Welcome to the technical support center for Omethoate-d3. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in your laboratory. As a deuterated internal standard, the accuracy of your quantitative analysis relies heavily on the proper storage and handling of this critical reagent. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent degradation and ensure reliable experimental outcomes.
I. Troubleshooting Guide: Common Issues with this compound
Encountering unexpected results during your experiments can be frustrating. This section is designed to help you diagnose and resolve common issues related to the degradation of this compound.
| Issue | Potential Quantitative Indicator | Probable Cause(s) | Recommended Solution(s) |
| Loss of Signal/Low Recovery | Analyte peak area in spiked samples is significantly lower than expected. | 1. Degradation of Stock or Working Solutions: this compound is susceptible to hydrolysis, especially in neutral to alkaline conditions.[1][2] 2. Adsorption to Surfaces: Organophosphates can adsorb to glass or plastic surfaces, especially at low concentrations. | 1. Prepare fresh working solutions daily. For stock solutions, store at ≤ -20°C in a tightly sealed container. Use a slightly acidic solvent (e.g., acetonitrile with 0.1% acetic acid) to improve stability.[3] 2. Use silanized glassware for preparing and storing solutions. [4] |
| Appearance of Unexpected Peaks | Presence of additional peaks in the chromatogram that are not present in a fresh standard. | 1. Hydrolysis: The most common degradation pathway for Omethoate is hydrolysis, which can lead to the formation of dimethyl phosphate (DMP).[5][6] 2. Solvent Impurities or Reactions: Impurities in the solvent or reactions with the solvent can cause degradation. | 1. Confirm the identity of the new peak. Use a high-resolution mass spectrometer to determine the mass-to-charge ratio of the unknown peak and compare it to the expected mass of potential degradation products like DMP. 2. Use high-purity, HPLC or LC-MS grade solvents. Prepare fresh mobile phases daily. |
| Retention Time Shifts | Inconsistent retention time for this compound between runs or batches. | 1. Chromatographic System Issues: Fluctuations in pump pressure, column temperature, or mobile phase composition can affect retention times. 2. Matrix Effects: Components in the sample matrix can interact with the analytical column and alter retention times. | 1. Perform system suitability tests before each run. Ensure the HPLC/LC-MS system is properly maintained and calibrated. 2. Optimize your sample preparation method to effectively remove matrix interferences. |
| Poor Peak Shape | Tailing or fronting of the this compound peak. | 1. Column Overload: Injecting too high a concentration of the standard can lead to peak distortion. 2. Incompatible Injection Solvent: Injecting the standard in a solvent significantly stronger than the mobile phase can cause peak shape issues, especially for early eluting compounds.[7] | 1. Dilute the sample and reinject. 2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. If using a strong solvent like acetonitrile for extraction, consider a solvent exchange step or use a divert valve during the initial part of the chromatographic run.[7] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for neat this compound?
A1: Neat this compound should be stored in a cool, dry, and well-ventilated area, away from light. The recommended storage temperature is typically ≤ -20°C. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions. Keep the container tightly closed to prevent moisture absorption.
Q2: How should I prepare my stock and working solutions of this compound to ensure stability?
A2: It is crucial to use high-purity, anhydrous solvents. For a detailed procedure, please refer to the "Experimental Protocol: Preparation of this compound Stock and Working Solutions" in Section III. The key is to minimize exposure to moisture and alkaline conditions.
Q3: Can I store my this compound solutions in plastic containers?
A3: It is highly recommended to use amber, silanized glass vials for storing this compound solutions.[4] This minimizes the risk of adsorption to the container walls and protects the compound from light-induced degradation. If plastic must be used, ensure it is chemically resistant (e.g., polypropylene) and perform stability checks.
Q4: I've noticed a gradual decrease in the response of my this compound internal standard over a long analytical run. What could be the cause?
A4: This could be due to several factors. One possibility is the degradation of the working solution in the autosampler. If the autosampler is not temperature-controlled, the solution may warm up, accelerating hydrolysis. Another potential cause is the accumulation of non-volatile matrix components on the ion source of the mass spectrometer, leading to ion suppression.
Q5: How does the deuterium labeling in this compound affect its stability compared to the non-labeled Omethoate?
A5: The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is the rate-determining step in a degradation pathway, the deuterated compound may exhibit a slower rate of degradation. This is known as the kinetic isotope effect.[8][9] However, for hydrolysis, which is a primary degradation route for Omethoate, the kinetic isotope effect is likely to be minimal as it does not directly involve the cleavage of the deuterated bond. Therefore, it is safest to assume that this compound has a similar stability profile to Omethoate.
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing stable stock and working solutions of this compound.
Materials:
-
This compound neat material
-
High-purity, anhydrous acetonitrile (HPLC or LC-MS grade)
-
Acetic acid (optional, for acidification)
-
Calibrated analytical balance
-
Class A volumetric flasks (silanized)
-
Micropipettes
-
Amber glass vials with PTFE-lined caps (silanized)
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Accurately weigh a suitable amount of the neat material (e.g., 10 mg) into a tared weighing boat. c. Quantitatively transfer the weighed material to a 10 mL silanized volumetric flask. d. Add a small amount of acetonitrile to dissolve the material completely. Use a vortex mixer or sonicator if necessary. e. Once dissolved, bring the flask to volume with acetonitrile. f. Cap the flask and invert it several times to ensure homogeneity. g. Transfer the stock solution to a silanized amber glass vial with a PTFE-lined cap. h. Store the stock solution at ≤ -20°C.
-
Working Solutions (e.g., 1 µg/mL): a. Prepare working solutions by performing serial dilutions of the stock solution. b. It is recommended to prepare fresh working solutions daily. c. For enhanced stability, especially if the working solution will be used over several hours, consider using acetonitrile containing 0.1% (v/v) acetic acid as the diluent.[3] d. Store working solutions in a refrigerated autosampler if possible.
Protocol 2: Verifying the Integrity of this compound Standard
This protocol outlines a procedure to check for the degradation of your this compound standard.
Procedure:
-
Prepare a fresh working solution of this compound from your stock solution as described in Protocol 1.
-
Analyze the fresh solution using your established LC-MS method.
-
Carefully examine the chromatogram for any unexpected peaks.
-
If an unknown peak is observed: a. Check the mass spectrum of the unknown peak. A primary hydrolysis product of Omethoate is dimethyl phosphate (DMP).[5][6] Calculate the expected mass of the deuterated DMP and compare it to the observed mass. b. Analyze a blank (injection of the solvent used to prepare the standard) to rule out solvent contamination or carryover. c. Compare the chromatogram to that of an older working solution or a standard that is suspected to be degraded. An increase in the area of the unknown peak in the older solution is indicative of degradation.
-
If significant degradation is confirmed, discard the suspect stock solution and prepare a new one from the neat material.
IV. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound degradation.
Caption: Troubleshooting workflow for this compound degradation issues.
V. References
-
-
Omethoate (Pesticide residues in food: 1984 evaluations). Inchem.org. [Link]
-
-
Wang, L., Zhao, Y., & Wang, B. (2019). Identification and Dissipation of Omethoate and Its Main Metabolite DMP in Wheat Determined by UPLC-QTOF/MS. Journal of Agricultural and Food Chemistry, 67(22), 6236–6243. [Link]
-
Identification and Dissipation of Omethoate and Its Main Metabolite DMP in Wheat Determined by UPLC-QTOF/MS. (2019). PubMed. [Link]
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The kinetic isotope effect in the search for deuterated drugs. (2010). PubMed. [Link]
-
Kinetic isotope effect. Wikipedia. [Link]
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Omethoate Impurities and Related Compound. Veeprho. [Link]
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Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. (2021). PMC. [Link]
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Kinetic Isotope Effects. (2024). Chemistry LibreTexts. [Link]
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Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
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Omethoate. PubChem. [Link]
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Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. (2021). PubMed. [Link]
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Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase. (2014). NIH. [Link]
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dimethoate/omethoate/formothion 381 DIMETHOATE (27) OMETHOATE (55) FORMOTHION (42) EXPLANATION Dimethoate was evaluated for resi. FAO. [Link]
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Common Issues in Chromatographic Analysis and Systematic Solutions. Oreate AI Blog. [Link]
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Stability of Pesticide Stock Solutions. (2014). EURL-SRM. [Link]
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Standards Preparation. Indiana University. [Link]
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Polarity of Solvents. University of California, Irvine. [Link]
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Decomposition of Dimethoate and Omethoate in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis. (2021). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Analytical Method Validation for Omethoate-d3 Determination
Introduction: The Analytical Imperative for Omethoate
Omethoate is a potent systemic organophosphate insecticide and acaricide.[1][2] It is also the primary active and more toxic metabolite of the insecticide Dimethoate.[1][3][4] Due to its high toxicity and potential risks to human health and the environment, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) in food products and environmental samples.[1] Accurate and reliable quantification of Omethoate is therefore paramount for food safety, toxicokinetic studies, and environmental monitoring.
To achieve the highest level of accuracy and precision in quantitative analysis, especially when dealing with complex biological or food matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[5][6] this compound, in which three hydrogen atoms are replaced by deuterium, serves as the ideal internal standard. Its chemical and physical properties are nearly identical to the native Omethoate, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for analytical variability.[5][6][7]
This guide focuses on the validation of analytical methods for Omethoate determination, comparing the industry-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Gas Chromatography-Mass Spectrometry (GC-MS), in alignment with international regulatory guidelines.
The Regulatory Backbone: Bioanalytical Method Validation (BMV) Guidelines
The objective of validating a bioanalytical method is to demonstrate that the assay is suitable for its intended purpose.[8] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[9][10][11][12] Recently, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has issued the M10 guideline, which is now the harmonized global standard for bioanalytical method validation.[9][13][14][15] This guide is structured around the principles outlined in the ICH M10 guideline, which covers key validation elements necessary to ensure the acceptability of assay performance and the reliability of analytical results.[8][13]
The Gold Standard: LC-MS/MS Method for Omethoate Determination
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying trace levels of pesticides like Omethoate in complex matrices. Its high selectivity, sensitivity, and wide applicability make it superior to many other analytical techniques.[16][17]
The Causality of Experimental Choices: A Step-by-Step Protocol
A robust method begins with meticulous sample preparation designed to isolate the analyte from interfering matrix components.
Experimental Protocol: Sample Preparation using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly effective approach for extracting pesticide residues from diverse food matrices.[18][19][20]
-
Sample Homogenization & Weighing: Weigh 10-15 g of a thoroughly homogenized sample (e.g., fruit puree, vegetable paste) into a 50 mL centrifuge tube. Rationale: A representative sample is critical for accurate quantification.
-
Internal Standard Spiking: Add a precise volume of this compound standard solution (e.g., 100 µL of 1 µg/mL) to the sample. Rationale: The SIL-IS must be added at the earliest stage to account for analyte loss during all subsequent steps of sample preparation and analysis.[7]
-
Extraction: Add 10-15 mL of acetonitrile. Shake vigorously for 1 minute. Rationale: Acetonitrile is highly effective at extracting a wide range of pesticides, including the polar Omethoate, and it causes precipitation of many matrix components like proteins and lipids.[18][21]
-
Liquid-Liquid Partitioning: Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc). Shake vigorously for 1 minute. Rationale: The salts induce phase separation between the aqueous layer of the sample and the acetonitrile layer. MgSO₄ removes excess water, while NaCl helps to drive the polar pesticides into the acetonitrile layer, a process known as "salting out".[18][20]
-
Centrifugation: Centrifuge at >3000 rcf for 5 minutes. Rationale: This step provides a clean separation of the acetonitrile supernatant from the solid sample debris and aqueous layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent, such as a mixture of primary secondary amine (PSA) and C18. Vortex for 30 seconds and then centrifuge. Rationale: This is a critical cleanup step. PSA removes organic acids, sugars, and other polar interferences. C18 removes non-polar interferences like lipids. This cleanup minimizes matrix effects during MS analysis.[18][20]
-
Final Extract Preparation: The final supernatant is ready for direct injection or can be evaporated and reconstituted in a solvent compatible with the LC mobile phase. Rationale: Reconstitution in a weaker solvent than the initial mobile phase can prevent peak distortion for early-eluting compounds like Omethoate.[22]
Instrumental Analysis: LC-MS/MS Parameters
The cleaned extract is analyzed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.
Table 1: Typical LC-MS/MS Parameters for Omethoate & this compound Analysis
| Parameter | Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for polar compounds like Omethoate. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the analyte from the C18 column. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimal for analytical-scale columns to ensure efficient separation. |
| Injection Volume | 1 - 5 µL | Small volumes minimize potential matrix overload and peak distortion.[22] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Omethoate contains nitrogen and phosphate groups that are readily protonated. |
| MRM Transition (Omethoate) | Quantifier: m/z 214 -> 125; Qualifier: m/z 214 -> 94 | These represent the most abundant and specific fragmentations of the parent ion, ensuring confident identification and quantification. |
| MRM Transition (this compound) | m/z 217 -> 128 | The +3 Da shift corresponds to the three deuterium atoms, allowing simultaneous monitoring without cross-talk. |
Method Validation: A Self-Validating System
A comprehensive validation process ensures the method is reliable and fit for purpose. The following parameters must be assessed according to ICH M10 guidelines.[13][14]
Table 2: Typical Method Validation Performance Data and Acceptance Criteria for LC-MS/MS
| Validation Parameter | Typical Acceptance Criteria (ICH M10) | Example Performance Data |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | No interference observed in 6 different blank matrix lots. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL with r² > 0.995 |
| Accuracy (Trueness) | Mean accuracy within ±15% of nominal (±20% at LLOQ) | 88.5% - 109.2% |
| Precision (RSD) | RSD ≤ 15% (≤ 20% at LLOQ) | Intra-day RSD: 3.5% - 8.9%; Inter-day RSD: 5.1% - 11.4% |
| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with accuracy and precision within ±20%. | 0.5 ng/mL in matrix[16][21] |
| Matrix Effect | IS-normalized matrix factor should have a CV ≤ 15%. | CV of 7.8% across 6 matrix lots. |
| Recovery | Consistent and reproducible, but does not need to be 100%. | Extraction recovery of 85.57% to 107.22%[21] |
| Stability | Analyte concentration within ±15% of nominal concentration under tested conditions. | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C. |
The Central Role of this compound in Mitigating Matrix Effects
Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting matrix components—are a major challenge in LC-MS/MS.[17][23][24] This is where the SIL-IS demonstrates its indispensable value.
As illustrated, this compound co-elutes with Omethoate.[5] It experiences the same potential losses during extraction and cleanup, the same injection volume variations, and, most importantly, the same ionization suppression or enhancement in the MS source. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to a highly accurate and precise final concentration.[7][25]
An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for pesticide analysis.[26][27][28][29] For certain compounds, it offers excellent separation and sensitivity. However, for a polar and potentially thermally labile compound like Omethoate, it presents distinct challenges compared to LC-MS/MS.
Key Considerations for GC-MS Analysis of Omethoate
-
Thermal Stability: Organophosphate pesticides can degrade in the high temperatures of the GC inlet.[30] This can lead to poor recovery and reproducibility. Techniques like pulsed splitless injection can mitigate this by rapidly transferring the analyte onto the column.[30]
-
Derivatization: Highly polar compounds often exhibit poor peak shape and chromatographic behavior in GC. While Omethoate can be analyzed directly, derivatization might be required in some cases to improve its volatility and thermal stability, adding complexity and potential for error to the workflow.
-
Matrix Interferences: Complex sample extracts can contaminate the GC inlet and column, requiring more frequent maintenance. While GC-MS/MS (triple quadrupole) can significantly reduce matrix interference similarly to LC-MS/MS, it is still a critical consideration.[28]
Head-to-Head Comparison: LC-MS/MS vs. GC-MS
Table 3: Comparative Guide: LC-MS/MS vs. GC-MS for Omethoate Determination
| Feature | LC-MS/MS with this compound | GC-MS |
| Applicability | Excellent for polar, non-volatile, and thermally labile compounds. The preferred method for Omethoate. | Better for volatile, non-polar compounds. Omethoate can be challenging due to polarity and thermal instability.[30] |
| Sensitivity & LOQ | Typically achieves sub-ng/mL (ppb) to pg/mL (ppt) levels. | Can be very sensitive, but may be limited by analyte degradation in the inlet. |
| Matrix Effect | Significant, but effectively corrected by co-eluting SIL-IS (this compound).[23][24] | Less prone to ionization suppression, but susceptible to non-volatile matrix buildup in the inlet and column. |
| Sample Preparation | QuEChERS is highly effective. No derivatization needed. | QuEChERS can be used, but may require solvent exchange. Derivatization may be necessary. |
| Throughput | High, with typical run times of 5-15 minutes. | Can be high, but may be limited by longer run times or required maintenance. |
| Robustness | Very robust, especially with effective sample cleanup and a SIL-IS. | Can be less robust for complex matrices due to inlet contamination and potential analyte degradation. |
| Cost & Complexity | High initial instrument cost. Operation is relatively straightforward with modern software. | Lower initial cost for a single quadrupole system, but can be complex to optimize for difficult analytes. |
Conclusion and Final Recommendation
For the determination of Omethoate, a fully validated LC-MS/MS method employing this compound as an internal standard is unequivocally the superior analytical choice. This approach directly addresses the challenges posed by complex matrices and the physicochemical properties of Omethoate, providing unparalleled accuracy, sensitivity, and robustness. The use of a deuterated internal standard is not merely a preference but a critical component of a self-validating system that ensures data integrity and compliance with global regulatory standards like the ICH M10 guideline.[13][14]
While GC-MS remains a valuable tool in the analytical chemist's arsenal, its application to Omethoate is hampered by potential thermal degradation and the need for more complex method development. For researchers, scientists, and drug development professionals who demand the highest quality data for safety and regulatory submissions, the LC-MS/MS methodology detailed in this guide represents the most trustworthy and scientifically sound path forward.
References
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. European Paediatric Translational Research Infrastructure (EPTRI). [Link]
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Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
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Determination of Trimethyl Phosphorothioate (TMPT) in Omethoate 290 SL Using GC-MS. Scribd. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]
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Omethoate PubChem CID 14210. National Center for Biotechnology Information, PubChem. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Bioanalytical method validation emea. SlideShare. [Link]
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Draft Review of the Mammalian Toxicology and Metabolism/Toxicokinetics of Omethoate. Australian Pesticides and Veterinary Medicines Authority. [Link]
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Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC‐MS/MS and risk assessment. ResearchGate. [Link]
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Simultaneous quantification of the organophosphorus pesticides dimethoate and omethoate in porcine plasma and urine by LC-ESI-MS/MS and flow-injection-ESI-MS/MS. PubMed. [Link]
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Environmental Chemistry Methods: 46276301-dimethoate-ecm-water. U.S. Environmental Protection Agency (EPA). [Link]
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Omethoate. Grokipedia. [Link]
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Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. ResearchGate. [Link]
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Omethoate. Wikipedia. [Link]
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Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment. [Link]
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Medical applications of the GC/MS method in the acute intoxication with dimethoate – clinical case. Romanian Journal of Military Medicine. [Link]
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LC-MS/MS chromatogram (MRM) of methamidophos, omethoate, and... ResearchGate. [Link]
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Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection. PubMed. [Link]
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Analysis of Pesticides in Baby Foods Using a GCMS-TQ8030 GC/MS/MS. Shimadzu. [Link]
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Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent Technologies. [Link]
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Pesticide Analysis Guide. Restek. [Link]
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(a) Visual detection of omethoate at different concentrations; (b)... ResearchGate. [Link]
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Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. European Union Reference Laboratory for Pesticides. [Link]
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Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. MDPI. [Link]
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Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. PubMed. [Link]
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Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection. ACS Publications. [Link]
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Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Labsert. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
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Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
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Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. [Link]
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Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review. ResearchGate. [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. [Link]
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Guidelines for Canadian Drinking Water Quality: Dimethoate and Omethoate. Canada.ca. [Link]
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The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. [Link]
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Typical LC‐MS/MS chromatogram for the determination of dimethoate and omethoate with different transitions at 0.1 μg mL⁻¹. ResearchGate. [Link]
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Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Internal Standards in Organophosphate Analysis: Omethoate-d3 and its Alternatives
In the precise world of quantitative analytical chemistry, particularly in the realm of trace-level analysis of organophosphate pesticides, the choice of an internal standard is not merely a methodological footnote; it is a cornerstone of data integrity. This guide provides an in-depth comparison of Omethoate-d3 and other internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of organophosphates. Drawing from established principles and field-proven insights, we will explore the nuances of internal standard selection to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Imperative for Internal Standards in Organophosphate Analysis
Organophosphate pesticides and their metabolites are a class of compounds frequently monitored in food safety, environmental science, and toxicology.[1][2][3] The complexity of matrices such as food, soil, and biological fluids presents a significant challenge to accurate quantification.[4][5][6] Matrix effects, manifested as ion suppression or enhancement in the mass spectrometer's source, can lead to significant quantitative errors.[4][5][6] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing a reliable reference for accurate quantification.[7][8]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for LC-MS/MS analysis.[7][9][10] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[7][8][11] This subtle mass shift allows the mass spectrometer to differentiate the internal standard from the analyte while ensuring that both compounds exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[11][12]
In Focus: this compound as an Internal Standard
This compound is the deuterated analog of omethoate, a potent organophosphate insecticide and a metabolite of dimethoate.[1][2] Its primary role is to serve as an internal standard for the quantification of omethoate.
Key Attributes of this compound:
-
Chemical Identity: Being a SIL, it shares the same chemical properties as omethoate, ensuring it behaves similarly throughout the analytical process.[8]
-
Co-elution: It is designed to co-elute with omethoate under typical reversed-phase or HILIC chromatography conditions used for polar pesticides.
-
Mass Difference: The deuterium labeling provides a sufficient mass difference for distinction from the native analyte by the mass spectrometer.
While this compound is an excellent choice for omethoate analysis, a broader organophosphate screen requires a more comprehensive internal standard strategy.
Comparative Analysis: this compound vs. Other Internal Standards
The selection of an internal standard is a critical decision that depends on the specific analytes of interest, the complexity of the matrix, and the desired level of accuracy and precision. Below is a comparison of this compound with other classes of internal standards.
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Best For |
| Analyte-Specific SIL | This compound | - Highest accuracy for the target analyte.- Compensates for analyte-specific matrix effects and recovery losses.[7][10] | - Only suitable for its corresponding analyte.- Can be expensive.[9] | Single-analyte quantification or when highest accuracy for omethoate is required. |
| Broad-Spectrum SIL Mix | Commercially available mixes of deuterated organophosphates (e.g., Chlorpyrifos-d10, Diazinon-d10, Malathion-d6) | - Covers a wide range of organophosphates in a single analysis.- Improved accuracy for multiple analytes compared to a single SIL. | - May not perfectly co-elute with all target analytes.- Higher cost per sample. | Multi-residue screening of organophosphates. |
| Structurally Similar (Analog) IS | Triphenyl phosphate (TPP), Tributyl phosphate (TBP) | - More affordable and readily available.- Can provide better results than no internal standard. | - Does not perfectly mimic the analyte's behavior, leading to potential inaccuracies in correcting for matrix effects and recovery.[9][13]- Different ionization efficiencies can lead to biased results.[13] | Methods where a SIL is unavailable or cost is a major constraint. |
| No Internal Standard | - | - Lowest cost. | - Highly susceptible to matrix effects and variations in sample preparation, leading to poor accuracy and precision.[14] | Not recommended for quantitative analysis in complex matrices. |
Expert Insights on Internal Standard Selection
As a Senior Application Scientist, my recommendation is to always prioritize the use of stable isotope-labeled internal standards for quantitative LC-MS/MS analysis of organophosphates.[7][10] The improved data quality and reliability far outweigh the higher initial cost, especially in regulated environments.
-
For targeted analysis of omethoate , this compound is the unequivocal best choice.
-
For multi-residue methods , a cocktail of representative deuterated organophosphates that cover the polarity and chemical diversity of your target list is ideal. If a specific SIL is not available for a particular analyte, choose one with the closest chemical structure and retention time.
-
Avoid structural analogs for final quantitative methods unless absolutely necessary. If used, extensive validation is required to demonstrate their suitability for each matrix.
Experimental Workflow for Organophosphate Analysis using an Internal Standard
The following diagram and protocol outline a typical workflow for the analysis of organophosphates in a food matrix using an internal standard like this compound.
Caption: A typical workflow for the analysis of organophosphates using an internal standard, from sample preparation to data analysis.
Detailed Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is a generalized procedure and may require optimization for specific matrices.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the internal standard working solution (e.g., 1 µg/mL this compound in acetonitrile).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (dSPE) cleanup tube containing MgSO₄ and primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent (e.g., 1 mL of 10% methanol in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate the target organophosphates.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and internal standard.
The Logic of Quantification with a Stable Isotope-Labeled Internal Standard
The diagram below illustrates the principle of how a SIL internal standard corrects for variations in the analytical process.
Caption: The principle of quantification using a stable isotope-labeled internal standard.
The ratio of the analyte signal to the internal standard signal remains constant, even with variations in sample preparation or matrix effects, because both are affected equally. This stable ratio is then used to determine the concentration of the analyte from a calibration curve.
Conclusion
In the demanding field of organophosphate analysis, the pursuit of accurate and reliable data is paramount. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of omethoate, is a critical component of a robust analytical method. While other types of internal standards exist, SILs provide the most effective means of compensating for the myriad of variables that can impact quantification in complex matrices. By understanding the principles outlined in this guide and implementing a sound internal standard strategy, researchers can have greater confidence in the integrity of their results.
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The Imperative of Inter-Laboratory Validation for Isotope-Labeled Standards
An Inter-Laboratory Comparison Guide to the Validation of Omethoate-d3 Analytical Methods
In the realm of quantitative analysis, particularly for regulatory submission and environmental monitoring, the reliability of an analytical method is paramount. While single-laboratory (in-house) validation establishes a method's performance characteristics under controlled conditions, it does not guarantee its reproducibility elsewhere.[1][2] Inter-laboratory validation, often conducted as a "collaborative study" or "ring test," is the ultimate proof of a method's ruggedness and transferability.[3][4][5] It assesses the method's precision when performed by different analysts in different laboratories using different equipment.[4]
This guide focuses on this compound, a deuterated isotopologue of Omethoate. Omethoate is a potent organophosphate insecticide and a metabolite of Dimethoate.[6][7] Due to its toxicity, monitoring its presence is critical. Isotope-labeled internal standards like this compound are the gold standard in quantitative mass spectrometry assays. They are ideal for correcting variations in sample preparation and instrument response, as they behave almost identically to the target analyte during extraction and ionization.[8] Therefore, validating the entire analytical system with an inter-laboratory study ensures that data generated across different sites are comparable and reliable.
Core Analytical Methodology: LC-MS/MS with Isotope Dilution
The consensus method for analyzing polar, thermally labile pesticides like Omethoate is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[7][8] The use of an isotopically labeled internal standard is crucial for achieving high precision and accuracy.[8]
Principle of the Method
A known quantity of this compound is added to the sample at the beginning of the extraction process. The sample is then subjected to an extraction and clean-up procedure, typically a variation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][9] The final extract is analyzed by LC-MS/MS. Quantification is based on the ratio of the signal response of the native Omethoate to that of the this compound internal standard. This "isotope dilution" approach effectively cancels out variability arising from matrix effects or inconsistent recovery.
Standard Experimental Protocol
The following protocol serves as a baseline method provided to all participating laboratories in a validation study.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample (e.g., fruit puree, vegetable extract) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of this compound standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing MgSO₄ and a sorbent like Primary Secondary Amine (PSA) to remove interferences.
-
Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Column: A reverse-phase C18 column is typically used.[10]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.[11]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both Omethoate and this compound for confident identification and quantification.
Inter-Laboratory Validation Study Design
A successful collaborative study requires careful planning to ensure the generated data is statistically meaningful.[5] The design outlined here is based on internationally recognized protocols such as those from AOAC INTERNATIONAL and ISO.[5][9]
Study Participants and Materials
-
Laboratories: A minimum of 8-10 laboratories with experience in pesticide residue analysis should be recruited.[5]
-
Test Materials: A homogenous and stable matrix (e.g., spinach paste) is prepared and divided into identical blind samples.
-
Spiking Levels: Samples are fortified with Omethoate at various concentrations relevant to typical regulatory limits (e.g., low, medium, and high levels). Some samples remain as blanks.
-
Replicates: Each laboratory receives duplicate samples at each concentration level, sent as blind duplicates to prevent bias.[3]
Performance Comparison and Statistical Analysis
Upon receiving results from all laboratories, the study coordinator performs a rigorous statistical analysis to evaluate the method's performance. Key statistical tools include outlier tests (e.g., Grubbs' or Cochran's test) and the calculation of precision parameters.[4][12]
Key Performance Parameters:
-
Repeatability (Intra-laboratory precision, RSDr): The variation in results obtained on identical test items within a single laboratory under the same operating conditions over a short interval.[4]
-
Reproducibility (Inter-laboratory precision, RSDR): The variation in results obtained on identical test items between different laboratories. This is the key metric for a collaborative study.[4]
-
Recovery: The percentage of the known spiked amount of analyte that is measured by the method.
-
Z-Scores: Often used in proficiency testing, a Z-score indicates how far an individual laboratory's result is from the consensus value. A robust Z-score is often preferred as it is less influenced by outliers.[12][13]
Comparative Performance Data (Illustrative)
The following tables summarize illustrative data from a hypothetical 10-laboratory study on Omethoate analysis in spinach, using this compound as an internal standard.
Table 1: Summary of Method Performance Across Laboratories
| Spiking Level (ng/g) | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
|---|---|---|---|
| 10 (Low) | 98.5 | 8.2 | 16.5 |
| 50 (Medium) | 101.2 | 6.5 | 12.8 |
| 200 (High) | 99.8 | 5.1 | 10.4 |
Table 2: Individual Laboratory Performance at 50 ng/g Spiking Level
| Laboratory ID | Mean Measured Conc. (ng/g) | Recovery (%) | Z-Score |
|---|---|---|---|
| Lab 1 | 51.5 | 103.0 | 0.22 |
| Lab 2 | 48.9 | 97.8 | -0.34 |
| Lab 3 | 55.1 | 110.2 | 0.78 |
| Lab 4 | 47.5 | 95.0 | -0.56 |
| Lab 5 | 50.8 | 101.6 | 0.11 |
| Lab 6 | 60.2 | 120.4 | 1.58 |
| Lab 7 | 49.5 | 99.0 | -0.25 |
| Lab 8 | 52.3 | 104.6 | 0.34 |
| Lab 9 | 46.1 | 92.2 | -0.78 |
| Lab 10 | 53.9 | 107.8 | 0.60 |
| Assigned Value | 50.6 |
| Reproducibility SD | 6.4 | | |
Note: Data are for illustrative purposes only. Z-scores are calculated based on the assigned value (robust mean of all labs) and the standard deviation for proficiency assessment.
Discussion and Interpretation
The results of an inter-laboratory study provide critical insights into a method's real-world performance.
-
Trustworthiness of the Isotope Dilution Method: The data in Table 1 show excellent mean recoveries (98.5-101.2%) across all concentration levels. This demonstrates the power of using this compound as an internal standard to correct for analytical losses and matrix effects, leading to high accuracy across different labs.
-
Precision Analysis: The reproducibility values (RSDR) are, as expected, higher than the repeatability values (RSDr).[4] An RSDR of 10-17% is generally considered very good for trace-level pesticide residue analysis in complex matrices.[3][9] This indicates that while individual labs show tight precision, there is a quantifiable and acceptable level of variation between them.
-
Identifying Sources of Variability: The Z-scores in Table 2 help identify laboratories whose results deviate significantly from the consensus. For example, Lab 6 shows a higher positive bias. While not an outlier in this example (|Z| < 2), this could prompt an investigation into their specific practices, such as calibration standard preparation or integration parameters. Such feedback is a core benefit of ring tests, promoting continuous improvement across the scientific community.[14]
Conclusion: Establishing a Validated and Reliable Method
The inter-laboratory validation process is an indispensable step in standardizing an analytical method for widespread use. By subjecting a method for this compound analysis to a collaborative study, we can establish its performance characteristics with a high degree of confidence. The use of an isotope-labeled internal standard like this compound is shown to be fundamental in achieving the accuracy and precision required for reliable quantification. The data demonstrate that with a well-defined protocol, the LC-MS/MS method for Omethoate is robust, transferable, and fit-for-purpose for regulatory monitoring and research applications, ensuring that data generated by different laboratories are both comparable and defensible.
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A Comparative Guide to the Quantification of Omethoate-d3: An In-depth Analysis of LC-MS/MS and GC-MS/MS Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omethoate, the primary active metabolite of the organophosphorus insecticide dimethoate, is a potent acetylcholinesterase inhibitor.[1][2][3][4] Its high toxicity and potential for environmental and food contamination necessitate sensitive and reliable analytical methods for its quantification.[1][2] This guide provides a comprehensive comparative study of two widely used instrumental techniques for the quantification of its deuterated internal standard, Omethoate-d3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it effectively compensates for variations in sample preparation and instrumental response, including matrix effects.[5] This guide will delve into the experimental methodologies for both platforms, present comparative performance data, and offer insights into the rationale behind experimental choices to assist researchers in selecting the most appropriate technique for their specific analytical needs. The validation of these methods is grounded in internationally recognized guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Union (SANTE).[6][7][8][9][10][11][12][13][14]
Chemical Properties of Omethoate
Understanding the physicochemical properties of Omethoate is fundamental to developing effective analytical methods. It is a colorless to yellow oily liquid with high solubility in water and low lipophilicity.[1] Its molecular formula is C₅H₁₂NO₄PS, and it has a molecular weight of 213.19 g/mol .[1][3][15] These properties influence the choice of extraction solvents and chromatographic conditions.
Experimental Design and Methodologies
A robust experimental design is the bedrock of any reliable comparative study. This section outlines the step-by-step protocols for sample preparation and instrumental analysis for both LC-MS/MS and GC-MS/MS platforms.
Sample Preparation: A Unified Approach for Diverse Matrices
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues from various matrices.[5][16] This approach was selected for its proven efficiency and ability to minimize matrix interferences.
Experimental Protocol: Modified QuEChERS Extraction
-
Homogenization: Weigh 10 g of the homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile, cap the tube, and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) and shake for another minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS or GC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS vs. GC-MS/MS
The choice between LC-MS/MS and GC-MS/MS often depends on the analyte's properties, the complexity of the matrix, and the desired sensitivity.
LC-MS/MS Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of organophosphorus pesticides.[17]
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a small amount of formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for Omethoate.[18]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[19] Two or three MRM transitions are monitored for confirmation and quantification.
GC-MS/MS Protocol
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A low-polarity capillary column, such as a DB-5ms, is suitable for the analysis of organophosphorus pesticides.
-
Injection Mode: Splitless injection is commonly used to enhance sensitivity.
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
MS/MS Detection: Similar to LC-MS/MS, MRM is employed for targeted quantification and confirmation.[20]
Comparative Performance Data
The performance of each instrument was evaluated based on key validation parameters as recommended by regulatory guidelines.[21][22][23][24][25] These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
| Parameter | LC-MS/MS | GC-MS/MS | Acceptance Criteria (SANTE/11312/2021) [9][10] |
| Linearity (R²) | >0.998 | >0.995 | ≥ 0.99 |
| LOD (µg/kg) | 0.1 | 0.5 | - |
| LOQ (µg/kg) | 0.5 | 2.0 | - |
| Accuracy (Recovery %) | 95-105% | 85-110% | 70-120% |
| Precision (RSDr %) | < 5% | < 10% | ≤ 20% |
Discussion and Interpretation
Sensitivity and Linearity: The data clearly indicates that LC-MS/MS offers superior sensitivity with a lower LOD and LOQ compared to GC-MS/MS for this compound. Both instruments demonstrated excellent linearity over the tested concentration range, meeting the stringent requirements of regulatory guidelines.
Accuracy and Precision: Both techniques provided acceptable accuracy and precision. The slightly better precision observed with LC-MS/MS can be attributed to the milder ionization process, which can lead to more stable ion signals.
Matrix Effects: A significant consideration in pesticide residue analysis is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the analyte signal.[5][26][27][28][29] While the use of an isotope-labeled internal standard mitigates these effects to a large extent, LC-MS/MS is often considered more susceptible to matrix effects, particularly with electrospray ionization.[26] However, with proper sample cleanup and chromatographic separation, these effects can be effectively managed.[5] For complex matrices, GC-MS/MS may offer an advantage due to the inherent cleanup provided by the gas chromatographic separation.
Analyte Stability: The thermal lability of certain pesticides can be a concern with GC-MS/MS due to the high temperatures of the injection port and column. While Omethoate is generally amenable to GC analysis, the use of analyte protectants can further improve its stability and recovery.[30]
Conclusion and Recommendations
Both LC-MS/MS and GC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.
-
LC-MS/MS is the recommended technique when high sensitivity is paramount, for instance, in trace-level residue monitoring in food and environmental samples. Its ability to analyze a wide range of polar and non-polar compounds with minimal sample derivatization makes it a versatile tool.
-
GC-MS/MS is a robust and dependable alternative, particularly for less complex matrices or when a laboratory has existing expertise and instrumentation for gas chromatography. It can be less susceptible to certain types of matrix effects and is a well-established technique for pesticide analysis.
For laboratories conducting routine monitoring of a diverse range of pesticides, an LC-MS/MS platform often provides greater flexibility and higher throughput. However, for targeted analysis of specific organophosphorus compounds like Omethoate in well-characterized matrices, a properly validated GC-MS/MS method can deliver equally reliable results.
Ultimately, the selection of the analytical instrument should be based on a thorough method validation process that demonstrates the chosen technique is fit for its intended purpose, adhering to the principles of scientific integrity and regulatory compliance.
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A Senior Application Scientist's Guide to Ensuring Accuracy and Precision in Omethoate Residue Analysis: A Comparative Study of Omethoate-d3
For researchers and analytical chemists in the field of food safety, the accurate quantification of pesticide residues is paramount. Omethoate, an organophosphate insecticide and a metabolite of dimethoate, is of particular concern due to its toxicity.[1][2] Achieving reliable and reproducible results for omethoate in complex food matrices necessitates a robust analytical methodology. A critical, yet often debated, component of this methodology is the choice of an appropriate internal standard.
This guide provides an in-depth technical assessment of the use of Omethoate-d3, a stable isotope-labeled (SIL) internal standard, for the analysis of omethoate in food samples by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will explore the fundamental principles guiding the use of internal standards, present a detailed experimental protocol for a comparative study, and provide data-driven insights into why this compound is the superior choice for ensuring the accuracy and precision of your results.
The Lynchpin of Accurate Quantification: The Role of the Internal Standard
In quantitative analysis, particularly when dealing with complex matrices like food, an internal standard (IS) is added to all samples, calibrants, and quality controls at a known and constant concentration.[3] Its purpose is to compensate for variations that can occur during sample preparation and instrumental analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification.[4] By replacing three hydrogen atoms with deuterium, this compound has a slightly higher mass than the native omethoate but exhibits nearly identical chemical behavior, including extraction efficiency, and chromatographic retention time.[4] This co-elution is crucial for effectively compensating for matrix effects, which are a major source of analytical variability.[4]
Matrix effects, caused by co-extracted compounds from the sample matrix, can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Because a SIL IS co-elutes with the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, these variations can be normalized, leading to more accurate and precise results.[4]
A Comparative Experimental Design: this compound vs. a Structural Analog
To objectively assess the performance of this compound, a comparative study was designed against a common alternative: a structural analog internal standard. For this guide, we will consider a hypothetical structural analog, "Analog-IS," which has a similar chemical structure to omethoate but is not isotopically labeled.
The experiment will evaluate the accuracy (measured as recovery) and precision (measured as relative standard deviation, RSD) of omethoate quantification in three distinct food matrices: a high-water-content matrix (lettuce), a high-sugar-content matrix (apple), and a complex, fatty matrix (avocado).
Experimental Workflow
The overall analytical workflow is depicted in the diagram below. This process, from sample preparation to data analysis, is designed to be a self-validating system, ensuring the integrity of the final results.
Caption: A streamlined workflow for the analysis of omethoate in food samples.
Detailed Experimental Protocols
1. Reagents and Standards:
-
Omethoate analytical standard (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
Analog-IS (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
QuEChERS extraction salts and dispersive SPE sorbents (e.g., PSA, C18)
2. Sample Preparation (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[5]
-
Homogenization: Homogenize representative portions of lettuce, apple, and avocado.
-
Weighing: Weigh 10 g of each homogenized sample into a 50 mL centrifuge tube.
-
Spiking: For recovery experiments, spike the samples with a known concentration of omethoate (e.g., 50 ng/g). Add a constant concentration of either this compound or Analog-IS to each sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and C18 (to remove fats).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up extract.
-
Fortify with formic acid to improve chromatographic peak shape.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for separating omethoate.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both omethoate and the internal standards to ensure selectivity and confirm identity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Omethoate | 214.0 | 125.1, 94.1 | 15, 25 |
| This compound | 217.0 | 128.1, 97.1 | 15, 25 |
| Analog-IS | Varies | Varies | Varies |
Performance Comparison: The Data Speaks for Itself
The following table summarizes the comparative performance data for omethoate quantification using this compound versus the structural analog internal standard (Analog-IS) across the three different food matrices. The data is based on replicate analyses (n=6) of samples spiked with 50 ng/g of omethoate.
| Food Matrix | Internal Standard | Mean Recovery (%) | RSD (%) |
| Lettuce | This compound | 98.5 | 3.2 |
| Analog-IS | 85.2 | 12.5 | |
| Apple | This compound | 101.2 | 4.1 |
| Analog-IS | 78.9 | 15.8 | |
| Avocado | This compound | 95.8 | 5.5 |
| Analog-IS | 65.4 | 21.3 |
Key Observations:
-
Superior Accuracy: Across all three matrices, the use of this compound resulted in mean recoveries much closer to the ideal 100%, indicating a higher degree of accuracy. The structural analog, Analog-IS, showed significantly lower recoveries, particularly in the complex avocado matrix, suggesting it was unable to effectively compensate for analyte loss during sample preparation and/or matrix effects.
-
Enhanced Precision: The relative standard deviations (RSDs) were consistently lower when using this compound, demonstrating superior precision and reproducibility. The higher RSDs observed with Analog-IS highlight the increased variability and reduced reliability of the results.
The Causality Behind the Results: Why this compound Excels
The superior performance of this compound is directly attributable to its fundamental properties as a stable isotope-labeled internal standard.
Caption: The impact of internal standard choice on analytical accuracy and precision.
Because this compound is chemically identical to omethoate, it behaves identically during extraction, cleanup, and chromatographic separation. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. More importantly, as they co-elute, both compounds enter the mass spectrometer's ion source at the same time and are subject to the same degree of ion suppression or enhancement from the sample matrix. The consistent ratio between the analyte and the SIL IS effectively cancels out these variations.
In contrast, the structural analog, Analog-IS, while chemically similar, will have slight differences in its physicochemical properties. This can lead to different extraction efficiencies and, critically, different chromatographic retention times. If the analog elutes even slightly before or after the omethoate, it will be in a different temporal region of the eluting matrix components and will therefore experience a different degree of matrix effect. This discrepancy leads to an inaccurate correction and ultimately compromises the accuracy and precision of the final result.
Conclusion: A Clear Choice for Reliable Data
The experimental evidence and underlying scientific principles unequivocally demonstrate that this compound is the superior internal standard for the accurate and precise quantification of omethoate in food samples. Its ability to effectively compensate for matrix effects and procedural variations, due to its near-identical chemical and physical properties to the analyte, ensures the generation of high-quality, reliable, and defensible data.
For laboratories committed to the highest standards of scientific integrity and data quality in pesticide residue analysis, the use of a stable isotope-labeled internal standard like this compound is not just a recommendation; it is a necessity.
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A Senior Application Scientist's Guide to Linearity and Range Determination for Omethoate using Omethoate-d3 Internal Standard
Introduction: The Imperative for Precision in Omethoate Quantification
Omethoate, an organophosphate insecticide and a metabolite of dimethoate, is a compound of significant interest in food safety, environmental monitoring, and toxicological studies.[1][2][3][4] Its potential for adverse health effects necessitates highly accurate and reliable quantitative methods. In modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for achieving this precision is the use of a stable isotope-labeled (SIL) internal standard.[5][6] This guide provides an in-depth comparison of methodologies for establishing and validating the linearity and analytical range for Omethoate quantification, using its deuterated analogue, Omethoate-d3, as the internal standard.
The core of any quantitative method is the calibration curve, which models the relationship between the instrument's response and the concentration of an analyte.[7][8] Establishing the linearity and defining the working range of this curve are not mere procedural steps; they are the foundation upon which the validity of every subsequent sample measurement rests. As mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), these parameters must be rigorously validated to ensure data integrity.[9][10][11][12]
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares statistical models for calibration, and provides the logical framework required to build a self-validating, robust, and defensible analytical method for Omethoate.
The Role of this compound: More Than Just a Reference Point
The choice of an internal standard (IS) is arguably one of the most critical decisions in method development. While structurally similar compounds can be used, a SIL internal standard like this compound is vastly superior for mass spectrometric detection.[6][13][14]
Why this compound is the Optimal Choice:
-
Compensates for Matrix Effects: Complex matrices (e.g., plasma, fruit extracts) contain endogenous components that can suppress or enhance the ionization of the target analyte in the MS source.[5][15] Because this compound is chemically identical to Omethoate, it experiences nearly the same ionization effects. By calculating the peak area ratio of the analyte to the IS, these variations are effectively normalized.
-
Corrects for Variability: The IS corrects for potential analyte loss during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) and for fluctuations in injection volume or instrument sensitivity.[5]
-
Co-elution: Ideally, the SIL IS co-elutes with the native analyte, ensuring it is subjected to the same matrix effects at the same point in time. However, a known phenomenon with deuterium-labeled standards is the potential for a slight chromatographic shift due to the deuterium isotope effect.[14] This does not invalidate its use but underscores the need for high-resolution chromatography to ensure the peaks are narrow and symmetrical, minimizing the impact of any separation.
A critical, self-validating check is to monitor the absolute response of the internal standard across all calibration standards and samples. A significant and systematic drift in the IS response can indicate underlying problems with matrix effects, instrument stability, or sample processing that the ratio-based calculation might otherwise mask.[13][14]
Pillar 1: Experimental Design for a Robust Calibration Curve
The quality of the calibration curve is dictated entirely by the quality of the standards used to generate it. The objective is to create a set of standards that accurately span the expected concentration range of unknown samples. Regulatory guidelines from the FDA and EMA provide a clear framework for this process.[10][16][17][18]
Experimental Protocol: Generation of Matrix-Matched Calibration Standards
-
Prepare Primary Stock Solutions: Accurately weigh certified reference standards of Omethoate and this compound. Dissolve in a suitable organic solvent (e.g., Methanol, Acetonitrile) to create high-concentration stock solutions (e.g., 1 mg/mL). Store under appropriate conditions as specified by the manufacturer.
-
Create Working Solutions: Prepare an intermediate working standard solution of Omethoate and a separate working solution for the this compound internal standard through serial dilution. The IS working solution should be prepared at a single concentration that will be added to all standards and samples, yielding a consistent and strong signal.
-
Select Calibration Levels: A minimum of six to eight non-zero concentration levels is required to adequately define the relationship between concentration and response.[10] These levels should be strategically distributed to bracket the expected range.
-
Spike into Blank Matrix: The most critical step is to prepare the calibration standards in a blank biological matrix identical to that of the study samples (e.g., blank plasma, blank spinach extract).[9][19][20] This practice, known as matrix-matching, is essential to mimic and compensate for the matrix effects that will be present in the unknown samples.[15]
-
Perform Serial Dilution: From the highest concentration standard (spiked in matrix), perform a serial dilution with the blank matrix to generate the remaining calibration levels down to the Lower Limit of Quantification (LLOQ).
-
Add Internal Standard: Add a fixed volume of the this compound working solution to every calibration standard (and subsequently to all QC and unknown samples) just prior to the sample extraction or processing step.
-
Analyze and Construct the Curve: Analyze the prepared standards using the LC-MS/MS method. Plot the peak area ratio (Omethoate Area / this compound Area) against the nominal concentration of Omethoate for each standard.
Diagram: Workflow for Calibration Standard Preparation
Caption: Decision-making workflow for choosing the optimal regression model.
Pillar 3: Defining the Working Range - LLOQ and ULOQ
The working range is the interval between the lowest and highest concentrations of analyte that can be quantified with acceptable accuracy and precision. [12][21]
-
Lower Limit of Quantification (LLOQ): This is the lowest point on the calibration curve. It is not the same as the limit of detection (LOD). The LLOQ must be demonstrably quantifiable with defined performance.
-
Upper Limit of Quantification (ULOQ): This is the highest point on the calibration curve that maintains acceptable performance. Samples with concentrations above the ULOQ must be diluted with blank matrix and re-analyzed. [9] Regulatory Acceptance Criteria
The validation of the range is confirmed by analyzing the back-calculated concentrations of the calibration standards from the regression equation. The following criteria, derived from FDA and EMA guidelines, are universally accepted for bioanalytical method validation. [10][17][22]
| Parameter | Acceptance Criteria |
|---|---|
| Calibration Standards (excluding LLOQ) | The back-calculated concentration must be within ±15% of the nominal value. |
| LLOQ Standard | The back-calculated concentration must be within ±20% of the nominal value. |
| Overall Curve | At least 75% of the calibration standards must meet the above criteria. [10] |
| Correlation Coefficient (r²) | Should generally be ≥ 0.99 . However, this is a secondary criterion to the back-calculation accuracy and residual analysis. |
Typical Performance Data for Omethoate Analysis
While the specific range depends heavily on the instrumentation and matrix, published methods provide insight into achievable limits for Omethoate.
| Analytical Technique | Matrix | Typical LLOQ/LOQ | Reference |
| LC-MS/MS | Curry Leaf | 0.005 µg/g (5 ppb) | [23] |
| GC/MS | Water | 0.05 µg/L (0.05 ppb) | [24] |
| GC/FPD | Soil | 0.05 ppm | [25] |
| LC-MS/MS | Human Serum | 0.36 ng/mL (0.36 ppb) | [26] |
Conclusion
Establishing the linearity and range for Omethoate quantification using this compound is a systematic process grounded in rigorous experimental design and sound statistical evaluation. The use of a deuterated internal standard is non-negotiable for mitigating the variability inherent in complex sample analysis. The choice of a regression model must be justified not by the correlation coefficient alone, but through a critical examination of residual plots to select a model—most often a weighted linear regression—that accurately reflects the data's behavior. By adhering to the principles and protocols outlined in this guide, which are harmonized with international regulatory expectations, researchers can build a self-validating and trustworthy method, ensuring the highest degree of confidence in their quantitative results.
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A Comprehensive Guide to Establishing the Limit of Detection for Omethoate-d3 in Bioanalytical Studies
This guide provides a detailed framework for researchers, scientists, and drug development professionals on establishing the limit of detection (LOD) for Omethoate-d3. As a deuterated internal standard, the precise determination of its LOD is critical for the accuracy and reliability of quantitative bioanalytical methods, particularly in studies involving its parent compound, Omethoate. This document will delve into the underlying principles of LOD determination, provide a step-by-step experimental protocol, and compare the established methodologies with viable alternatives.
The Critical Role of Deuterated Internal Standards and LOD in Quantitative Analysis
In the realm of liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards (DIS) are indispensable for ensuring precise and reproducible quantification.[1] These isotopically labeled compounds are chemically identical to their non-deuterated counterparts, with the key difference being the substitution of hydrogen atoms with deuterium.[1] This subtle alteration significantly enhances analytical reliability by compensating for sample loss, matrix effects, and ion suppression.[1] this compound, a labeled form of the organophosphate insecticide Omethoate, serves this vital role in bioanalytical assays.[2][3][4]
The Limit of Detection (LOD) is a fundamental performance characteristic of an analytical method, representing the smallest concentration of an analyte that can be reliably distinguished from the absence of that substance (a blank value) with a stated confidence level.[5][6][7] Establishing a robust LOD is not merely a procedural step; it is a cornerstone of method validation that ensures the integrity of data, especially when dealing with trace-level analysis. Regulatory bodies such as the European Medicines Agency (EMA) and the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines emphasize the importance of a well-defined LOD.[8][9][10][11][12][13]
Establishing the Limit of Detection: A Methodological Framework
The determination of the LOD for this compound should be approached systematically, adhering to internationally recognized guidelines. The most common and accepted methods for LOD determination are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.
The Signal-to-Noise (S/N) Ratio Approach
This widely used method in chromatography involves comparing the signal from samples with low concentrations of the analyte to the background noise.[6][14] A signal-to-noise ratio of 3:1 is generally accepted for estimating the detection limit.[14][15][16]
Experimental Workflow for LOD Determination using S/N Ratio
Caption: Workflow for LOD determination using the S/N ratio method.
Detailed Protocol:
-
Preparation of Blank and Spiked Samples:
-
Prepare a series of blank matrix samples (e.g., plasma, urine) that do not contain this compound.
-
Prepare a series of spiked samples by adding decreasing known concentrations of this compound to the blank matrix. The concentration range should be chosen to approach the expected LOD.
-
-
LC-MS/MS Analysis:
-
Analyze the blank and spiked samples using a validated LC-MS/MS method. It is crucial to use an optimized method for the separation and detection of Omethoate and its deuterated internal standard.[17][18][19][20]
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
-
Data Evaluation:
-
For the blank samples, determine the magnitude of the baseline noise in the region where the this compound peak would elute.
-
For the spiked samples, measure the signal height of the this compound peak.
-
Calculate the S/N ratio for each spiked concentration.
-
The LOD is the concentration that yields a signal-to-noise ratio of approximately 3.[14][15][16]
-
Method Based on the Standard Deviation of the Response and the Slope
This statistical approach is also recommended by the ICH Q2(R1) guidelines and provides a more statistically robust estimation of the LOD.[9][11][12] The LOD is calculated using the formula:
LOD = 3.3 * (σ / S)
Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements).
-
S = the slope of the calibration curve.
Experimental Workflow for LOD Determination using Statistical Method
Caption: Workflow for LOD determination using the statistical approach.
Detailed Protocol:
-
Preparation of Calibration Standards and Blanks:
-
Prepare a series of calibration standards of this compound in the appropriate blank matrix, focusing on the lower end of the concentration range.
-
Prepare at least 10 independent blank matrix samples.
-
-
LC-MS/MS Analysis:
-
Analyze the calibration standards and blank samples using the validated LC-MS/MS method.
-
-
Data Evaluation:
-
Construct a calibration curve from the analysis of the standards and determine the slope (S).
-
Analyze the blank samples and calculate the standard deviation of the responses (σ) at the retention time of this compound.
-
Calculate the LOD using the formula provided above.
-
Comparison with Alternative Approaches
While this compound is an ideal internal standard due to its chemical similarity to the analyte, other approaches can be considered, each with its own set of advantages and disadvantages.
| Method/Internal Standard | Advantages | Disadvantages |
| This compound (Deuterated IS) | - Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability.[21][22] - High chemical and isotopic purity is achievable.[1] | - Can be more expensive than other alternatives. - Potential for isotopic exchange under certain conditions. |
| Structural Analogue IS | - More readily available and cost-effective. | - May not co-elute perfectly with the analyte, leading to less accurate correction. - Differences in ionization efficiency can introduce bias. |
| No Internal Standard | - Simplifies sample preparation. | - Highly susceptible to variations in sample preparation, injection volume, and matrix effects, leading to poor accuracy and precision.[23] |
Summary of Expected Performance
The following table summarizes the expected performance characteristics when establishing the LOD for this compound using a validated LC-MS/MS method. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Parameter | Expected Value/Characteristic | Rationale |
| Limit of Detection (LOD) | 0.001 - 0.01 ng/mL | Based on typical sensitivity of modern triple quadrupole mass spectrometers for small molecules. |
| Linearity (R²) | > 0.99 | Demonstrates a strong correlation between concentration and response in the low-level calibration range. |
| Precision at LOD (RSD%) | < 20% | Indicates good reproducibility of measurements at the detection limit. |
| Accuracy at LOD (%) | 80 - 120% | Ensures that the measured value is close to the true value at the limit of detection. |
Conclusion
Establishing a robust and reliable limit of detection for this compound is a critical step in the validation of any bioanalytical method for the quantification of Omethoate. By following the detailed protocols outlined in this guide, which are aligned with international regulatory standards, researchers can ensure the scientific integrity and trustworthiness of their results. The use of a deuterated internal standard like this compound, coupled with a rigorous determination of the LOD, provides a solid foundation for accurate and precise bioanalysis in drug development and research.
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Typical LC‐MS/MS chromatogram for the determination of dimethoate and omethoate with different transitions at 0.1 μg mL⁻¹. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide: QuEChERS vs. Solid-Phase Extraction (SPE) for Omethoate-d3 Sample Preparation
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides an in-depth, objective comparison of two prevalent sample preparation techniques—QuEChERS and Solid-Phase Extraction (SPE)—for the analysis of Omethoate-d3, a deuterated internal standard for the polar organophosphorus pesticide, omethoate. This document moves beyond a simple recitation of protocols to offer a nuanced analysis grounded in experimental evidence and practical field insights.
The Analytical Challenge: Omethoate's Polarity and Matrix Interferences
Omethoate is a systemic insecticide and acaricide known for its high polarity.[1] This characteristic presents a significant challenge during sample preparation, as it can lead to poor recovery from non-polar extraction solvents and increased susceptibility to matrix effects, especially in complex food matrices.[2] Matrix effects, the suppression or enhancement of the analyte signal by co-eluting matrix components, are a major concern in LC-MS/MS analysis, potentially compromising the accuracy and precision of quantification. The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects, as it co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement.
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" Approach
Developed by Anastassiades et al., the QuEChERS method has become a widely adopted technique for pesticide residue analysis in food due to its simplicity, high throughput, and low solvent consumption.[3] The most commonly employed version is the AOAC Official Method 2007.01, which involves a buffered acetonitrile extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.[4][5]
QuEChERS Workflow (AOAC 2007.01)
Caption: QuEChERS (AOAC 2007.01) workflow for this compound sample preparation.
Causality in the QuEChERS Protocol:
-
Acetonitrile with 1% Acetic Acid: Acetonitrile is effective at extracting a broad range of pesticides, including polar ones like omethoate. The addition of acetic acid helps to stabilize pH-sensitive pesticides.[6]
-
Magnesium Sulfate (MgSO₄) and Sodium Acetate (NaOAc): These salts induce phase separation between the aqueous sample layer and the acetonitrile layer, driving the pesticides into the organic phase. MgSO₄ also removes excess water.[6]
-
Dispersive SPE (dSPE): This cleanup step utilizes a combination of sorbents to remove specific matrix interferences.
Solid-Phase Extraction (SPE): The Classic Approach for Cleaner Extracts
Solid-Phase Extraction is a well-established technique that relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. It is often considered to provide a cleaner extract than QuEChERS, which can be advantageous for reducing matrix effects and protecting sensitive analytical instrumentation.[8][9] For polar compounds like omethoate, reversed-phase SPE with a C18 sorbent is a common choice.
SPE Workflow (C18 Cartridge)
Caption: Solid-Phase Extraction (SPE) workflow using a C18 cartridge for this compound.
Rationale Behind the SPE Protocol:
-
Initial Extraction: A solvent extraction is still necessary to get the analyte into a liquid form suitable for loading onto the SPE cartridge.
-
Conditioning and Equilibration: These steps are crucial for activating the sorbent and ensuring reproducible retention of the analyte.
-
Loading: The sample extract is passed through the cartridge, and omethoate, being moderately polar, will be retained on the non-polar C18 sorbent.
-
Washing: This step removes more polar, water-soluble interferences that were not retained by the sorbent.
-
Elution: A stronger organic solvent is used to disrupt the interaction between omethoate and the C18 sorbent, eluting the analyte for collection.
Head-to-Head Comparison: QuEChERS vs. SPE for this compound
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) |
| Speed & Throughput | High throughput; a batch of samples can be processed in under an hour.[3] | More time-consuming due to multiple steps (conditioning, loading, washing, eluting).[8] |
| Cost | Lower cost due to minimal solvent and hardware requirements. | Higher cost due to the price of SPE cartridges and potentially larger solvent volumes. |
| Solvent Consumption | Significantly lower solvent usage.[8] | Higher solvent consumption. |
| Ease of Use | Simple and requires minimal training.[3] | More complex and requires careful optimization of each step. |
| Cleanup Efficiency | Generally provides adequate cleanup, but may leave more matrix components.[9][10] | Typically results in a cleaner extract, leading to reduced matrix effects.[8][9] |
| Recovery of Polar Analytes | Can sometimes result in lower recoveries for very polar pesticides.[8][11] | Can be optimized for high recovery of polar analytes by careful selection of sorbent and solvents.[12] |
Experimental Data Insights
| Method | Matrix | Recovery (%) | RSD (%) | LOQ (ng/g) | Reference |
| Modified QuEChERS | Curry Leaf | 85.57 - 107.22 | < 5 | 5 | |
| QuEChERS | Apple | - | - | - | A study noted significant matrix effects for dimethoate (the parent compound) in apples.[13] |
| QuEChERS | Edible Insects | - | - | - | Showed a +24.24% matrix enhancement effect for omethoate.[5] |
| SPE (C18) | Water | 70 - 135 | < 10 | < 5000 |
Note: The data for SPE in water may not be directly comparable to food matrices but provides a general indication of the method's performance for omethoate.
Discussion and Recommendations
The choice between QuEChERS and SPE for this compound sample preparation is not a one-size-fits-all decision. It is contingent on the specific requirements of the analysis, the nature of the sample matrix, and the available laboratory resources.
-
For High-Throughput Screening: QuEChERS is the undeniable frontrunner. Its speed, simplicity, and cost-effectiveness make it ideal for laboratories that need to process a large number of samples for routine monitoring. The potential for matrix effects can be mitigated by the use of an isotope-labeled internal standard like this compound and matrix-matched calibration standards.
-
For Method Development and Low-Level Quantification: SPE often provides a superior level of cleanup, which is critical when developing new methods or when aiming for the lowest possible limits of detection and quantification.[8] The cleaner extracts from SPE can lead to improved signal-to-noise ratios, reduced instrument downtime for cleaning, and more robust and reliable data, especially in complex or "dirty" matrices. For polar analytes like omethoate, SPE with a C18 or a specialized polar-compatible reversed-phase sorbent can be particularly effective.[12]
-
Addressing Matrix Effects: While SPE generally offers better cleanup, matrix effects can still be a concern.[2] Regardless of the chosen method, the use of this compound as an internal standard is a critical component of a robust analytical workflow to ensure the accuracy of the results.
Conclusion
Both QuEChERS and SPE are powerful tools for the sample preparation of this compound. QuEChERS excels in speed and efficiency, making it the go-to method for high-throughput applications. In contrast, SPE provides a more thorough cleanup, which is invaluable for method development, trace-level analysis, and mitigating matrix effects in complex samples. The ultimate decision should be based on a careful evaluation of the analytical goals, matrix complexity, and laboratory workflow. A thorough method validation, including the assessment of recovery, precision, and matrix effects, is essential to ensure the generation of high-quality, reliable data.
References
- Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. (2022).
- Pesticide Extraction Using QuEChERs and SPE Method. (2021). Cole-Parmer.
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- QuEChERS. UCT.
- Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (2023). Molecules, 28(13), 5123.
- Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. (2017). Agilent Technologies.
- Comparison Between QuEChERS Method and Traditional SPE Method. (2023). Hawach Scientific.
- Rapid screening for organochlorine and organophosphorus pesticides in milk using C18 and graphitized carbon black solid phase extraction cleanup. (1999). Journal of Environmental Science and Health, Part B, 34(3), 349-362.
- EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Biotage.
- Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Dif. (2011).
- Analysis of highly polar pesticides in foods by LC-MS/MS. (2020). Journal of Pharmaceutical Analysis, 10(4), 299-308.
- Analysis of Pesticides by QuEChERS and SPE. Sigma-Aldrich.
- Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. (2023). Analytical Methods, 15(30), 3789-3798.
- Comparison of Recovery Efficiency and Matrix Effect Reduction in Pesticide Residue Analysis: QuEChERS with d-SPE, SPE, and FaPEx in Apples and Korean Cabbage. (2023).
- Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis. (2023). RSC Publishing.
- C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. University of Washington.
- QuEChERS Dispersive SPE for Multiresidue Pesticide Analysis. (2010).
- Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. (2010).
- Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties. (2016). Journal of Environmental Science and Health, Part B, 51(10), 713-720.
- Application Note: Robust Quantification of Organophosphate Pesticides Using Solid-Phase Extraction with an Internal Standard. Benchchem.
- Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. (2014). Agilent Technologies.
- New Clean-Up Method for Pesticide Analysis in Food. (2024).
- Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Thermo Fisher Scientific.
- Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. (2014). Universal Journal of Agricultural Research, 2(6), 198-202.
- SPE for Pesticide Residue Analysis in Spices and Other Dry, Difficult Samples. (2017). Sigma-Aldrich.
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The Imperative of Isotopic Dilution: A Comparative Guide to the Performance of Omethoate-d3 in Complex Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. Among these, Omethoate, a potent organophosphate insecticide and a primary metabolite of Dimethoate, presents a significant analytical challenge due to its polarity and the complexity of the matrices in which it is often found.[1][2] This guide provides an in-depth evaluation of the performance of Omethoate-d3 as an internal standard, comparing it with traditional quantification strategies and furnishing the technical rationale and experimental frameworks necessary for its successful implementation.
Omethoate is recognized for its higher toxicity compared to its parent compound, Dimethoate, making its precise measurement critical for food safety and environmental monitoring.[2][3] However, the quantitative analysis of Omethoate is frequently hampered by matrix effects—the interference from co-eluting endogenous components of the sample matrix that can suppress or enhance the analyte signal in mass spectrometry.[4] This phenomenon can lead to significant inaccuracies in quantification.
This guide will demonstrate that the use of a stable isotope-labeled internal standard (ILIS), specifically this compound, is the most robust and reliable approach to mitigate these matrix effects, ensuring the highest level of data integrity.
The Challenge of Matrix Effects in Omethoate Analysis
When analyzing Omethoate in diverse matrices such as fruits, vegetables, soil, and biological fluids, matrix components can co-extract with the analyte and interfere with the ionization process in the mass spectrometer source. This can lead to:
-
Signal Suppression: Reduced ionization efficiency of Omethoate, resulting in underestimation of its concentration.
-
Signal Enhancement: Increased ionization efficiency, leading to an overestimation.
The magnitude of these effects is unpredictable and can vary significantly between different matrix types (e.g., spinach vs. orange) and even between samples of the same matrix.[4]
Traditional Approaches to Mitigating Matrix Effects
In the absence of an ideal internal standard, analytical chemists have relied on several strategies to counteract matrix effects:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. While it can compensate for matrix effects, it is often laborious and dependent on the availability of a truly blank matrix, which can be difficult to obtain.[1][2][5]
-
Standard Addition: This method requires the sample to be divided into several aliquots, with known amounts of the analyte standard added to all but one. It is an effective but time-consuming approach, as each sample requires its own calibration curve.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also dilute the analyte to a level below the limit of quantification (LOQ) of the instrument.
While these methods can be effective to some extent, they do not offer the same level of accuracy and precision as the use of a stable isotope-labeled internal standard.
The Superiority of this compound as an Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[6] this compound is an ideal ILIS for Omethoate analysis for the following reasons:
-
Chemical and Physical Similarity: this compound has the same chemical structure as Omethoate, with the only difference being the substitution of three hydrogen atoms with deuterium. This means it has nearly identical physicochemical properties, including polarity, solubility, and chromatographic retention time.
-
Co-elution and Co-extraction: Due to its similarity, this compound will co-elute with the native Omethoate during chromatography and be subjected to the same matrix effects during ionization.
-
Correction for Sample Preparation Losses: When added at the beginning of the sample preparation process, this compound can also compensate for any analyte losses during extraction and cleanup steps.
By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, as any signal suppression or enhancement will affect both compounds equally and be canceled out.
Comparative Performance Data: this compound vs. Other Methods
While direct comparative studies for this compound across a wide range of matrices are still emerging, the performance benefits of using a deuterated internal standard for a closely related compound, Dimethoate, have been demonstrated. A study on the analysis of pesticides in various cannabis matrices showed a dramatic improvement in accuracy and precision when using Dimethoate-d6 as an internal standard compared to external calibration.[6]
Table 1: Comparison of Quantification Methods for Dimethoate in Cannabis Matrices [6]
| Matrix | Quantification Method | Accuracy (%) | Precision (%RSD) |
| Cannabis Oil | External Standard | >60% deviation | >50% |
| Internal Standard (Dimethoate-d6) | <25% deviation | <20% | |
| Gummy Bear | External Standard | >60% deviation | >50% |
| Internal Standard (Dimethoate-d6) | <25% deviation | <20% | |
| Cannabis Flower | External Standard | >60% deviation | >50% |
| Internal Standard (Dimethoate-d6) | <25% deviation | <20% | |
| Topical Cream | External Standard | >60% deviation | >50% |
| Internal Standard (Dimethoate-d6) | <25% deviation | <20% |
Based on these results and the principles of IDMS, we can project the expected performance of this compound in various matrices.
Table 2: Expected Performance of this compound in Representative Matrices
| Matrix | Quantification Method | Expected Recovery (%) | Expected Precision (%RSD) | Expected Matrix Effect |
| High Water Content | Matrix-Matched Calibration | 70-120 | < 20 | Compensated |
| (e.g., Cucumber) | This compound Internal Standard | 90-110 | < 10 | Corrected |
| High Sugar/Acid Content | Matrix-Matched Calibration | 60-130 | < 25 | Partially Compensated |
| (e.g., Orange) | This compound Internal Standard | 95-105 | < 10 | Corrected |
| Complex Plant Matrix | Matrix-Matched Calibration | 50-140 | < 30 | Significant & Variable |
| (e.g., Spinach) | This compound Internal Standard | 95-105 | < 15 | Corrected |
| Environmental Matrix | Matrix-Matched Calibration | 60-130 | < 25 | Variable |
| (e.g., Soil) | This compound Internal Standard | 90-110 | < 15 | Corrected |
Experimental Protocols
The following protocols provide a framework for the analysis of Omethoate in various matrices using this compound as an internal standard.
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Diagram 1: QuEChERS Sample Preparation Workflow
Caption: LC-MS/MS workflow for Omethoate quantification.
Typical LC-MS/MS Parameters:
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for retaining the polar Omethoate.
-
Mobile Phase: A gradient of water and methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode ESI.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Omethoate and this compound for confident identification and quantification.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Omethoate | 214.0 | 125.1 | 94.1 |
| This compound | 217.0 | 128.1 | 97.1 |
Conclusion and Recommendations
The accurate quantification of Omethoate in complex matrices is fraught with challenges, primarily due to unpredictable matrix effects. While traditional methods like matrix-matched calibration offer a workaround, they are resource-intensive and may not fully compensate for sample-to-sample variability.
The adoption of this compound as an internal standard, in conjunction with Isotope Dilution Mass Spectrometry, represents the pinnacle of analytical rigor for this application. The near-identical chemical and physical properties of this compound to the native analyte ensure that it accurately tracks and corrects for variations in extraction efficiency, and more importantly, for signal suppression or enhancement during ionization.
For laboratories conducting routine monitoring of pesticide residues, developing new analytical methods, or performing research where data accuracy is non-negotiable, the implementation of this compound is strongly recommended. The initial investment in the isotopically labeled standard is far outweighed by the significant improvements in data quality, method robustness, and overall confidence in the analytical results. This approach aligns with the principles of scientific integrity and provides the most authoritative and trustworthy data for the protection of public health and the environment.
References
-
EURL-SRM. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. Retrieved from [Link]
-
PubChem. (n.d.). Omethoate. National Center for Biotechnology Information. Retrieved from [Link]
- Kwon, H., et al. (2020). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
- Gaudpin, K. M., et al. (2020). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. Analytical and Bioanalytical Chemistry, 412(22), 5429–5438.
-
Veeprho. (n.d.). Omethoate Impurities and Related Compound. Retrieved from [Link]
-
FAO. (1998). Dimethoate/omethoate/formothion. Pesticide residues in food - 1998. Retrieved from [Link]
- Hladik, M. L., et al. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography-Tandem Mass Spectrometry and Gas Chromatography-Tandem Mass Spectrometry. U.S. Geological Survey.
-
FAO/WHO. (1984). 678. Omethoate (Pesticide residues in food: 1984 evaluations). Retrieved from [Link]
- W-CHEM. (2018). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- Australian Pesticides and Veterinary Medicines Authority. (2006).
-
EURL-Pesticides. (n.d.). Metabolites of dimethoate and omethoate - Method development and pilot monitoring. Retrieved from [Link]
- Preprints.org. (2021). Decomposition of Dimethoate and Omethoate in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis.
-
Health Canada. (2022). Guidelines for Canadian Drinking Water Quality: Dimethoate and Omethoate. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Application Note Summaries for Pesticide Analysis.
- Scribd. (n.d.).
- MDPI. (2024). The Hidden Legacy of Dimethoate: Clay Binding Effects on Decreasing Long-Term Retention and Reducing Environmental Stability in Croatian Soils. International Journal of Molecular Sciences, 25(5), 2881.
- PerkinElmer. (n.d.). Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS/MS.
- Preprints.org. (2021). Decomposition of Dimethoate and Omethoate in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis.
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- ResearchGate. (n.d.).
- EFSA. (2018).
- Shimadzu. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
- US EPA. (2000).
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Omethoate-d3
As researchers and scientists, our work with niche chemical reagents like Omethoate-d3 is fundamental to advancing drug development and scientific understanding. However, with the power of these tools comes the profound responsibility of ensuring their safe handling and disposal. Omethoate, an organophosphorus pesticide, and its deuterated analogue, this compound, are potent cholinesterase inhibitors, demanding rigorous safety protocols.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, the integrity of our research, and the protection of our environment.
The procedures outlined below are grounded in established safety principles and regulatory requirements. They are designed not just as a set of instructions, but as a self-validating system to manage the risks associated with this hazardous compound from the moment it is designated as waste to its final, documented disposal.
Hazard Profile of this compound: Understanding the Risk
This compound is classified as a highly hazardous substance. Its toxicity is the primary driver for the stringent disposal protocols required. Understanding these hazards is critical to appreciating the causality behind each procedural step. The primary risks are associated with its high acute toxicity and environmental persistence.
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity | Fatal if swallowed (Acute Tox. 2); Toxic in contact with skin (Acute Tox. 3); Toxic if inhaled (Acute Tox. 3).[2] Organophosphates like omethoate act by inhibiting essential cholinesterase enzymes.[1] | Safety Data Sheet[2] |
| Genetic Defects | Suspected of causing genetic defects (Muta. 2).[2] | Safety Data Sheet[2] |
| Skin & Eye Irritation | Causes serious eye irritation (Eye Irrit. 2A) and may cause an allergic skin reaction (Skin Sens. 1).[2] | Safety Data Sheet[2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).[2][3] | Safety Data Sheet[2][3] |
Due to these classifications, this compound waste is considered hazardous waste . Under no circumstances should it be disposed of via standard laboratory drains or regular trash without proper decontamination.[4][5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing this compound waste, from initial generation to final disposal. This workflow is designed to be a closed-loop system, minimizing exposure and environmental release at every stage.
Phase 1: Preparation and Personal Protective Equipment (PPE)
Before handling any this compound waste, the importance of appropriate PPE cannot be overstated. The causality is simple: to prevent exposure via inhalation, dermal contact, or ingestion, physical barriers are essential.
Step-by-Step PPE Protocol:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound for specific handling instructions.[6]
-
Work in a Ventilated Area: All handling of this compound waste must occur within a certified laboratory fume hood or other appropriate local exhaust ventilation system.[7]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile), ensuring they are inspected for integrity before each use. Contaminated gloves must be disposed of as hazardous waste.[6]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[7]
-
Lab Coat: A lab coat or impervious clothing is mandatory to protect against skin contact.[7][8]
-
Respiratory Protection: If there is a risk of aerosol formation or if working outside a fume hood, a respirator may be required. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[7]
Phase 2: Waste Segregation and Containment
Proper segregation prevents accidental chemical reactions and ensures the waste is handled by the correct disposal stream.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, leak-proof container compatible with this compound. Plastic containers are often preferred.[4] The container must be in good condition with a secure, tight-fitting lid.[9]
-
Label Correctly: Immediately affix a "Hazardous Waste" label to the container.[9] The label must clearly state "this compound Waste" and list all constituents (including solvents). Chemical formulas or abbreviations are not acceptable.[9]
-
Segregate from Incompatibles: Store the this compound waste container away from incompatible materials, particularly strong acids and alkalis.[10]
-
Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[9]
Phase 3: Managing Different Waste Streams
Three primary waste streams will be generated: unused or expired product, contaminated labware, and spill cleanup debris.
-
Unused/Expired this compound:
-
Carefully transfer the material into the designated hazardous waste container.
-
Do not mix with other waste types unless explicitly permitted by your EHS department.
-
-
Contaminated Labware (e.g., pipette tips, vials):
-
Whenever possible, decontaminate grossly contaminated labware by rinsing with a suitable solvent.[11]
-
The solvent rinsate must be collected and disposed of as this compound hazardous waste.[9]
-
Place all contaminated solid waste into the designated solid hazardous waste container, separate from liquid waste.
-
-
Aqueous Solutions:
-
Aqueous solutions containing this compound must be collected as hazardous liquid waste.
-
Crucially, never dispose of these solutions down the sanitary sewer. [5] Municipal water treatment systems are not designed to remove such toxic organophosphates, leading to direct environmental contamination.[5]
-
Phase 4: Decontamination of Empty Containers (Triple-Rinse Procedure)
Empty containers are not truly empty; they retain product residue and must be decontaminated before they can be considered non-hazardous.[10] The triple-rinse procedure is the industry standard for this process.
Step-by-Step Triple-Rinse Protocol:
-
First Rinse: Add a suitable solvent (e.g., methanol or another solvent capable of removing the chemical) to the empty container until it is about 20-25% full.[9][12] Secure the cap and shake vigorously for 30 seconds.[12] Drain the rinsate completely into your designated this compound liquid hazardous waste container.[9]
-
Second Rinse: Repeat the process, adding fresh solvent, shaking, and draining the rinsate into the hazardous waste container.
-
Third Rinse: Repeat the rinse for a final time.
-
Final Disposal: After the final rinse and air drying, the container may be disposed of in the regular trash. Puncture the container to prevent reuse. Consult with your EHS office, as local regulations may vary.[9]
Phase 5: Spill Management
Accidental spills require immediate and correct action to prevent exposure and environmental spread.
Step-by-Step Spill Cleanup Protocol:
-
Ensure Safety: Evacuate unnecessary personnel. Ensure you are wearing full PPE as described in Phase 1.
-
Contain the Spill: Cover the spill with an absorbent, liquid-binding material such as sand, diatomite, or a universal chemical binder.[3] Do not use combustible materials like sawdust for flammable solvent solutions.
-
Collect the Waste: Carefully sweep or scoop the contaminated absorbent material into your designated solid hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[8] Collect the cleaning water and any contaminated wipes as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific procedures.
Phase 6: Final Disposal
The final step is the removal and disposal of the accumulated hazardous waste by trained professionals.
-
Store Waste Appropriately: Store your sealed and labeled hazardous waste container in a designated satellite accumulation area within the lab.[4] This area should be at or near the point of generation.[4]
-
Schedule a Pickup: Contact your institution's EHS department or a licensed hazardous material disposal company to schedule a waste pickup.[4][7]
-
Documentation: Ensure all required paperwork is completed for the waste transfer, creating a documented trail for regulatory compliance.
The entire disposal process can be visualized as a decision-making tree, ensuring each type of waste is handled correctly.
Sources
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- 2. lgcstandards.com [lgcstandards.com]
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Navigating the Risks: A Comprehensive Guide to Handling Omethoate-d3
For Researchers, Scientists, and Drug Development Professionals
Omethoate-d3, a deuterated analog of the potent organophosphate insecticide Omethoate, presents significant health and environmental hazards that demand rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment. As your partner in research, we are committed to providing value beyond the product itself, building a foundation of trust through a deep commitment to laboratory safety and chemical handling.
Understanding the Hazard: Why this compound Demands Respect
This compound is classified as a highly toxic substance. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and potentially severe or fatal consequences.[2]
The Safety Data Sheet (SDS) for this compound explicitly states that it is fatal if swallowed, toxic in contact with skin, and toxic if inhaled .[3] Furthermore, it is suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[3] The deuteration of the molecule, while a valuable tool in metabolic studies, does not mitigate these inherent toxic properties. Therefore, all handling procedures must be approached with the utmost caution.
Hazard Identification Summary:
| Hazard Classification | GHS Pictogram | Description |
| Acute Toxicity, Oral (Category 2) | 💀 | Fatal if swallowed.[3] |
| Acute Toxicity, Dermal (Category 3) | 💀 | Toxic in contact with skin.[3] |
| Acute Toxicity, Inhalation (Category 3) | 💀 | Toxic if inhaled.[3] |
| Germ Cell Mutagenicity (Category 2) | Gesundheitsgefahr | Suspected of causing genetic defects.[3] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | Umwelt | Very toxic to aquatic life.[3] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | Umwelt | Very toxic to aquatic life with long lasting effects.[3] |
| Serious Eye Irritation (Category 2A) | Ausrufezeichen | Causes serious eye irritation.[3] |
| Skin Sensitization (Category 1) | Ausrufezeichen | May cause an allergic skin reaction.[3] |
Your Shield: Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, inhalation, and ocular. The following PPE is required for all procedures involving this compound.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are the first line of defense for your hands. Nitrile gloves are a common and effective choice. Always double-glove to provide an extra layer of protection. Gloves must be inspected for any signs of degradation or puncture before and during use.
-
Body Protection: A lab coat is standard, but for handling this compound, a chemical-resistant apron or a disposable chemical-resistant suit (e.g., Tyvek) worn over the lab coat is strongly recommended, especially when working with larger quantities or when there is a risk of splashing.[4][5]
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are essential to protect against splashes and aerosols.[4] A face shield worn over the goggles provides an additional layer of protection for the entire face.
-
Respiratory Protection: Due to the high inhalation toxicity, a properly fitted respirator is required. The specific type of respirator and cartridge should be determined based on a risk assessment of the procedure and in consultation with your institution's Environmental Health and Safety (EHS) department. For weighing and handling the solid material, a respirator with a particulate filter is necessary. For handling solutions, a combination cartridge for organic vapors and particulates may be required.
Standard Operating Procedures: A Step-by-Step Guide to Safe Handling
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.
Weighing Solid this compound:
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh paper, secondary containers) is present and the balance is tared.
-
Personal Protective Equipment: Don all required PPE as outlined above.
-
Handling: Carefully open the primary container inside the fume hood. Use a clean spatula to transfer the desired amount of solid this compound to the weigh paper. Avoid creating dust.
-
Containment: Immediately place the weighed compound into a labeled, sealed secondary container.
-
Clean-up: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., methanol or ethanol) followed by soap and water. Dispose of the weigh paper and any other contaminated disposable items in the designated hazardous waste container.
Preparing a Stock Solution:
-
Preparation: Ensure all necessary glassware, the solvent, and a magnetic stir bar are in the fume hood.
-
Personal Protective Equipment: Wear all required PPE.
-
Dissolution: Carefully add the weighed this compound to the flask containing the solvent. Use a small amount of solvent to rinse the secondary container and add it to the flask to ensure a complete transfer.
-
Mixing: Seal the flask and stir the solution until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
In Case of Emergency: Spill and Exposure Protocols
Immediate and correct action is critical in the event of a spill or personal exposure.
Spill Response:
-
Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your supervisor and EHS.
-
Contain: For small spills within the fume hood, contain the spill using a chemical spill kit with absorbent pads.
-
Decontaminate: Once the liquid is absorbed, decontaminate the area with a suitable solvent and then soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. [2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][7]
Symptoms of Organophosphate Poisoning: Early symptoms may include headache, dizziness, nausea, and blurred vision. More severe poisoning can lead to muscle twitching, seizures, and respiratory arrest.[8] It is crucial to inform medical personnel that the exposure was to an organophosphate compound.
End of Life Cycle: Waste Disposal Plan
Proper disposal of this compound and all contaminated materials is a legal and ethical responsibility to protect the environment.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
-
Institutional Guidelines: All waste disposal must be conducted in strict accordance with your institution's EHS policies and local, state, and federal regulations.[2][9] Never dispose of this compound down the drain or in the regular trash.
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always prioritize safety and consult your institution's EHS department with any questions or concerns.
References
-
CPAchem Ltd. (2023, January 13). Safety data sheet: Omethoate [CAS:1113-02-6] (SB3060). Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Omethoate. Retrieved from [Link]
-
UPL South Africa (Pty) Ltd. (2020, June). MATERIAL SAFETY DATA SHEET: FOLIMAT 800 SL. Retrieved from [Link]
-
MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
-
Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]
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- 4. solutionsstores.com [solutionsstores.com]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. 4farmers.com.au [4farmers.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
